AC-Phe-gly-pna
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Dipeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H20N4O5 |
|---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
(2S)-2-acetamido-N-[2-(4-nitroanilino)-2-oxoethyl]-3-phenylpropanamide |
InChI |
InChI=1S/C19H20N4O5/c1-13(24)21-17(11-14-5-3-2-4-6-14)19(26)20-12-18(25)22-15-7-9-16(10-8-15)23(27)28/h2-10,17H,11-12H2,1H3,(H,20,26)(H,21,24)(H,22,25)/t17-/m0/s1 |
InChI Key |
NCQTWSDYMRWNMC-KRWDZBQOSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
sequence |
FG |
Synonyms |
N-acetylphenylalanylglycine 4-nitroanilide N-acetylphenylalanylglycine 4-nitroanilide, D-Phe isomer NAcPhe-Gly-4-NA |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to AC-Phe-gly-pna and its Mechanism of Action in Chymotrypsin Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-L-phenylalanyl-glycine p-nitroanilide (AC-Phe-gly-pna) is a synthetic chromogenic substrate extensively utilized in biochemical and clinical research for the specific and sensitive detection of chymotrypsin activity. This guide provides a comprehensive overview of its mechanism of action, detailed experimental protocols for its use, and a summary of relevant quantitative data.
Core Concepts: Chemical Properties and Mechanism of Action
This compound is a dipeptide derivative with the chemical formula C₁₉H₂₀N₄O₅ and a molecular weight of 384.39 g/mol . Its structure consists of an N-terminally acetylated phenylalanine residue linked to a glycine, which is in turn amide-bonded to a p-nitroaniline (pNA) moiety.
The mechanism of action of this compound as a chymotrypsin substrate is based on the enzymatic hydrolysis of the amide bond between the glycine residue and the p-nitroaniline group. Chymotrypsin, a serine protease, exhibits a strong specificity for cleaving peptide bonds on the C-terminal side of aromatic amino acids like phenylalanine. The enzyme's active site binds the this compound molecule, and through a series of catalytic steps involving the serine residue in the active site, the peptide bond is cleaved.
This enzymatic cleavage releases p-nitroaniline, a yellow-colored chromophore. The rate of p-nitroaniline release is directly proportional to the chymotrypsin activity under specific conditions. The concentration of the liberated p-nitroaniline can be quantitatively measured by monitoring the increase in absorbance at a wavelength of 405-410 nm. This colorimetric signal provides a simple and reliable method for determining the kinetic parameters of the enzymatic reaction.
Quantitative Data
| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Conditions |
| N-Succinyl-L-phenylalanine p-nitroanilide | 0.08 - 0.2 | 0.1 - 0.5 | 500 - 6250 | pH 7.8, 25°C |
| N-Glutaryl-L-phenylalanine p-nitroanilide | 0.04 - 0.1 | 0.05 - 0.2 | 500 - 5000 | pH 7.8, 25°C |
| N-Benzoyl-L-tyrosine p-nitroanilide | 0.02 - 0.05 | 0.1 - 0.3 | 2000 - 15000 | pH 8.0, 25°C |
Note: The exact kinetic parameters can vary depending on the specific experimental conditions, including buffer composition, pH, temperature, and enzyme purity.
Experimental Protocols
Chymotrypsin Activity Assay using this compound
This protocol outlines a standard procedure for measuring chymotrypsin activity using this compound as a substrate.
Materials:
-
α-Chymotrypsin solution (e.g., from bovine pancreas)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Microplate reader or spectrophotometer capable of reading absorbance at 405 nm
-
96-well microplate or cuvettes
Procedure:
-
Preparation of Reagents:
-
Tris-HCl Buffer (50 mM, pH 8.0): Dissolve the appropriate amount of Tris base in deionized water, adjust the pH to 8.0 with HCl, and bring to the final volume.
-
This compound Stock Solution (e.g., 10 mM): Dissolve a calculated amount of this compound in a minimal amount of DMSO. Then, bring to the final volume with Tris-HCl buffer. Note: Due to the limited aqueous solubility of p-nitroanilide substrates, a stock solution in DMSO is often necessary.
-
Chymotrypsin Working Solution: Prepare a series of dilutions of the chymotrypsin stock solution in Tris-HCl buffer to determine the optimal enzyme concentration for the assay. The final concentration should result in a linear rate of absorbance increase over the desired time course.
-
-
Assay Protocol:
-
Set up the reactions in a 96-well microplate or cuvettes.
-
To each well/cuvette, add the appropriate volume of Tris-HCl buffer.
-
Add the chymotrypsin working solution to the wells/cuvettes.
-
To initiate the reaction, add the this compound working solution to each well/cuvette and mix gently. The final substrate concentration should be varied if determining kinetic parameters (e.g., ranging from 0.1 to 5 times the expected Km). For a standard activity assay, a concentration of at least 10 times the Km is recommended to ensure zero-order kinetics with respect to the substrate.
-
Immediately start monitoring the increase in absorbance at 405 nm at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 5-10 minutes). Record the absorbance at regular intervals (e.g., every 30 seconds).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. The velocity is the change in absorbance per unit time (ΔA/min).
-
Convert the rate of change in absorbance to the rate of product formation using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-nitroaniline (approximately 8,800 M⁻¹cm⁻¹ at 410 nm), c is the concentration, and l is the path length of the light.
-
If determining kinetic parameters, plot the initial velocities against the corresponding substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Visualizations
Signaling Pathway of Chymotrypsin-mediated Hydrolysis of this compound
Caption: Enzymatic hydrolysis of this compound by chymotrypsin.
Experimental Workflow for Chymotrypsin Activity Assay
Caption: Workflow for a typical chymotrypsin activity assay.
AC-Phe-gly-pna chemical structure and properties
This technical guide provides a comprehensive overview of N-alpha-Acetyl-L-phenylalanylglycine p-nitroanilide (AC-Phe-gly-pna), a synthetic peptide derivative widely utilized in biochemical and pharmaceutical research.[1] It serves as a valuable tool for researchers and professionals involved in enzyme kinetics, drug discovery, and diagnostic assay development.
Chemical Structure and Properties
This compound is a synthetic peptide composed of an N-terminally acetylated phenylalanine residue linked to a glycine residue, with a p-nitroanilide group attached to the C-terminus of glycine. This unique structure makes it a specific substrate for certain proteases.[1] Upon enzymatic cleavage of the amide bond between glycine and p-nitroaniline, the chromogenic molecule p-nitroaniline is released, which can be quantified spectrophotometrically.
Chemical Structure:
The precise chemical structure of this compound is crucial for its specific interaction with target enzymes. The acetylated N-terminus prevents unwanted degradation by aminopeptidases, while the phenylalanyl and glycyl residues provide the recognition sites for specific proteases.
Below is a summary of its key physicochemical properties:
| Property | Value |
| Molecular Formula | C19H20N4O5[1] |
| Molecular Weight | 384.39 g/mol [1] |
| CAS Number | 34336-99-7[1] |
| Appearance | Solid |
| Storage Conditions | 2-8 °C |
Applications in Research and Development
The primary application of this compound lies in its role as a chromogenic substrate for various proteases, most notably chymotrypsin. This property is leveraged in several key research areas:
-
Enzyme Activity Assays: It is extensively used to measure the activity and kinetics of proteases. The rate of p-nitroaniline release is directly proportional to the enzyme's activity.
-
Drug Development: In pharmaceutical research, this compound serves as a tool to screen for and characterize inhibitors of specific proteases, aiding in the drug discovery process.
-
Biochemical Studies: This compound facilitates the investigation of protein-protein interactions and post-translational modifications, offering insights into cellular mechanisms and disease pathways.
-
Diagnostic Applications: It can be employed in the development of diagnostic tests to detect abnormal enzyme levels associated with certain diseases.
-
Cancer Biology Research: Researchers utilize this compound to explore the role of specific proteases in cancer progression, which can contribute to the development of targeted therapies.
Experimental Protocol: Chymotrypsin Activity Assay
This section outlines a general methodology for determining the kinetic parameters of chymotrypsin using this compound as a substrate.
A. Materials and Reagents:
-
α-Chymotrypsin solution (e.g., in 1 mM HCl)
-
This compound stock solution (e.g., in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 10 mM CaCl2)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-410 nm
B. Assay Procedure:
-
Prepare Substrate Dilutions: Serially dilute the this compound stock solution in the assay buffer to achieve a range of final concentrations (e.g., 0.05 mM to 2 mM).
-
Enzyme Preparation: Prepare a working solution of α-chymotrypsin in the assay buffer to a final concentration suitable for measurable activity.
-
Assay Setup: In a 96-well plate, add a fixed volume of the chymotrypsin working solution to each well.
-
Initiate Reaction: To start the reaction, add a corresponding volume of each this compound dilution to the wells containing the enzyme. The final volume in each well should be constant.
-
Kinetic Measurement: Immediately place the microplate in a pre-warmed (e.g., 37°C) microplate reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a specified period (e.g., 10-15 minutes).
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot for each substrate concentration. The rate of p-nitroaniline formation can be determined using its molar extinction coefficient (ε ≈ 8800 M⁻¹cm⁻¹ at 405 nm).
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Vmax (maximum velocity) and Km (Michaelis constant).
-
Visualization of Experimental Workflow
The following diagram illustrates the enzymatic cleavage of this compound and the subsequent detection of the chromogenic product, which forms the basis of the activity assay.
Caption: Workflow of a chymotrypsin assay using this compound.
References
The Principle of p-Nitroaniline Release from Ac-Phe-Gly-pNA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The chromogenic substrate Acetyl-Phenylalanine-Glycine-p-nitroaniline (Ac-Phe-Gly-pNA) serves as a valuable tool for the specific and sensitive detection of chymotrypsin activity. This in-depth technical guide elucidates the core principles governing the enzymatic release of p-nitroaniline (pNA) from this synthetic peptide. It details the reaction mechanism, provides comprehensive experimental protocols for activity assays, and presents key kinetic and physicochemical data. This document is intended to be a comprehensive resource for researchers and professionals in drug development and related scientific fields who utilize this substrate for enzyme characterization, inhibitor screening, and kinetic studies.
Introduction
Chymotrypsin, a serine protease, plays a crucial role in digestion by hydrolyzing peptide bonds, primarily on the C-terminal side of aromatic amino acids such as phenylalanine, tyrosine, and tryptophan.[1][2] The synthetic tripeptide this compound is designed to be a highly specific substrate for chymotrypsin.[3][4][5] The enzymatic cleavage of the amide bond between the glycine residue and the p-nitroaniline moiety results in the release of the yellow chromophore, p-nitroaniline (pNA). The rate of pNA formation, which can be monitored spectrophotometrically, is directly proportional to the chymotrypsin activity. This principle forms the basis of a simple, robust, and widely used assay for studying chymotrypsin kinetics and for screening potential inhibitors.
The Enzymatic Reaction
The hydrolysis of this compound by chymotrypsin is a classic example of enzyme-catalyzed peptide bond cleavage. The reaction proceeds via the well-established mechanism for serine proteases, which involves a catalytic triad of amino acids in the enzyme's active site: serine (Ser-195), histidine (His-57), and aspartate (Asp-102).
The reaction can be summarized as follows:
This compound + H₂O --(Chymotrypsin)--> Ac-Phe-Gly + p-Nitroaniline
The release of p-nitroaniline can be continuously monitored by measuring the increase in absorbance at or near 405 nm.
Physicochemical and Kinetic Data
The following tables summarize key quantitative data for the substrate and the enzymatic reaction. It is important to note that kinetic parameters can vary with experimental conditions such as pH, temperature, and buffer composition.
| Parameter | Value | Reference |
| Substrate: this compound | ||
| Formal Name | (2S)-2-acetamido-N-[2-(4-nitroanilino)acetyl]-3-phenylpropanamide | |
| Molecular Formula | C₁₉H₂₀N₄O₅ | |
| Molecular Weight | 384.39 g/mol | |
| CAS Number | 34336-99-7 | |
| Purity | ≥98% | |
| Solubility | DMSO | |
| Enzyme: α-Chymotrypsin | ||
| Source | Bovine Pancreas | |
| Molecular Weight | ~25 kDa | |
| Optimal pH | 7.0 - 8.0 | |
| Kinetic Parameters (for similar substrates) | ||
| Substrate | kcat (s⁻¹) | Km (mM) |
| Ac-Phe-NH₂ | 0.03 | 32 |
| Ac-Phe-Gly-NH₂ | 0.08 | 25 |
| Ac-Phe-Ala-NH₂ | 0.64 | 1.8 |
Experimental Protocols
This section provides a detailed methodology for performing a chymotrypsin activity assay using this compound.
Materials and Reagents
-
α-Chymotrypsin (from bovine pancreas)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Microplate reader or spectrophotometer capable of reading absorbance at 405 nm
-
96-well microplates (clear, flat-bottom)
-
p-Nitroaniline (for standard curve)
Preparation of Solutions
-
Assay Buffer: Prepare 50 mM Tris-HCl buffer and adjust the pH to 8.0 at 25°C.
-
Substrate Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10-20 mM. Store protected from light.
-
Enzyme Solution: Prepare a stock solution of α-chymotrypsin in a suitable buffer (e.g., 1 mM HCl to maintain stability). Immediately before the assay, dilute the enzyme to the desired working concentration in the assay buffer. Keep the enzyme solution on ice.
-
p-Nitroaniline Standard Stock Solution: Dissolve p-nitroaniline in DMSO to a concentration of 10 mM.
-
p-Nitroaniline Standard Curve Solutions: Prepare a series of dilutions of the p-nitroaniline stock solution in the assay buffer to generate a standard curve (e.g., 0, 10, 25, 50, 75, 100, 150, 200 µM).
Enzyme Activity Assay Protocol (96-well plate format)
-
Add 180 µL of assay buffer to each well of a 96-well microplate.
-
Add 10 µL of the diluted enzyme solution to the appropriate wells. For a negative control, add 10 µL of assay buffer instead of the enzyme solution.
-
Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 5 minutes.
-
To initiate the reaction, add 10 µL of the this compound substrate solution to each well. The final volume in each well will be 200 µL.
-
Immediately start monitoring the increase in absorbance at 405 nm in a microplate reader at regular intervals (e.g., every 30 or 60 seconds) for a period of 10-30 minutes.
Data Analysis
-
p-Nitroaniline Standard Curve: Plot the absorbance at 405 nm versus the concentration of the p-nitroaniline standards. Perform a linear regression to obtain the slope (extinction coefficient of pNA under the assay conditions).
-
Calculate the Rate of Reaction: Determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the absorbance versus time plot (ΔAbs/Δt).
-
Calculate Enzyme Activity: Use the Beer-Lambert law to convert the rate of change in absorbance to the rate of pNA formation.
Activity (µmol/min/mg) = (ΔAbs/min) / (ε * l * [Enzyme]) * 1000
Where:
-
ΔAbs/min is the initial rate of absorbance change.
-
ε is the molar extinction coefficient of pNA determined from the standard curve (in M⁻¹cm⁻¹).
-
l is the path length of the cuvette or the well (in cm).
-
[Enzyme] is the concentration of the enzyme in the final reaction mixture (in mg/mL).
-
Visualizations
Enzymatic Reaction and pNA Release
Caption: Enzymatic cleavage of this compound by chymotrypsin, releasing p-nitroaniline.
Experimental Workflow for Chymotrypsin Activity Assay
Caption: A typical workflow for a chymotrypsin activity assay using a chromogenic substrate.
Conclusion
The enzymatic release of p-nitroaniline from this compound provides a reliable and straightforward method for measuring chymotrypsin activity. Understanding the underlying principles of the reaction mechanism and adhering to optimized experimental protocols are crucial for obtaining accurate and reproducible results. This technical guide serves as a comprehensive resource to aid researchers in the successful application of this valuable biochemical tool for their research and development endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. promega.com [promega.com]
- 3. Kinetic studies on the chymotrypsin A alpha-catalyzed hydrolysis of a series of N-acetyl-L-phenylalanyl peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Applications of AC-Phe-Gly-pNA in Biochemical Assays: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nα-Acetyl-L-phenylalanyl-glycine p-nitroanilide (AC-Phe-Gly-pNA) is a synthetic chromogenic substrate extensively utilized in biochemical assays to characterize the activity of certain proteases.[1][2] Its chemical structure, consisting of a dipeptide (Phenylalanine-Glycine) linked to a p-nitroanilide (pNA) moiety, allows for the sensitive and continuous monitoring of enzymatic activity. The principle of its application lies in the enzymatic hydrolysis of the amide bond C-terminal to the glycine residue. This cleavage releases the p-nitroaniline (pNA) chromophore, which exhibits a distinct yellow color and can be quantified spectrophotometrically by measuring its absorbance at approximately 405 nm. This allows for real-time monitoring of enzyme kinetics and is particularly valuable for the determination of key kinetic parameters.[2]
This technical guide provides a comprehensive overview of the applications of this compound, including its substrate specificity, detailed experimental protocols for enzyme kinetics and high-throughput screening, and the role of its target enzymes in cellular signaling pathways.
Substrate Specificity and Enzyme Kinetics
This compound is primarily recognized as a specific substrate for chymotrypsin , a serine endopeptidase that preferentially cleaves peptide bonds C-terminal to large hydrophobic amino acid residues such as phenylalanine, tyrosine, and tryptophan.[3][4] The phenylalanine residue in the P2 position of this compound fits into the S2 subsite of chymotrypsin, contributing to the substrate's specificity.
While chymotrypsin is the principal enzyme studied with this substrate, other proteases with chymotrypsin-like activity may also cleave this compound. For instance, some bacterial proteases, such as thermostable alkaline protease from Bacillus sp., have been shown to have specificity for similar substrates.
Quantitative Data: Enzyme Kinetic Parameters
The efficiency of enzymatic hydrolysis of this compound and related substrates can be described by the Michaelis-Menten kinetic parameters: the Michaelis constant (Km), the maximal velocity (Vmax), and the catalytic constant (kcat). A lower Km value indicates a higher affinity of the enzyme for the substrate, while kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit time. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.
| Substrate | Enzyme | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Conditions | Reference |
| Ac-Phe-NH2 | Chymotrypsin A alpha | 40.0 | 0.045 | 1.1 | pH 8.0, 25 °C | |
| Ac-Phe-Gly-NH2 | Chymotrypsin A alpha | 1.3 | 0.024 | 18.5 | pH 8.0, 25 °C | |
| Ac-Phe-Gly-Gly-NH2 | Chymotrypsin A alpha | 1.2 | 0.53 | 441.7 | pH 8.0, 25 °C |
Note: The data presented are for amide substrates, not p-nitroanilide substrates. The leaving group can influence the kinetic parameters. However, this data demonstrates the impact of peptide chain length on chymotrypsin activity.
Experimental Protocols
Standard Enzyme Kinetic Assay for Chymotrypsin Activity
This protocol details the determination of chymotrypsin activity using this compound.
Materials:
-
α-Chymotrypsin solution (e.g., from bovine pancreas)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of α-chymotrypsin in the assay buffer to the desired final concentration (e.g., 10 nM). Keep the enzyme solution on ice.
-
Prepare a series of dilutions of the this compound substrate in the assay buffer from the stock solution. The final concentrations in the assay should typically range from 0.1 to 10 times the expected Km.
-
-
Assay Setup:
-
To each well of a 96-well microplate, add 180 µL of the appropriate this compound dilution.
-
Include control wells containing 180 µL of assay buffer without the substrate to measure background absorbance.
-
Pre-incubate the microplate at the desired temperature (e.g., 25 °C or 37 °C) for 5 minutes.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding 20 µL of the α-chymotrypsin working solution to each well.
-
For the blank, add 20 µL of assay buffer instead of the enzyme solution.
-
-
Data Acquisition:
-
Immediately start monitoring the increase in absorbance at 405 nm in the microplate reader.
-
Take readings every 30-60 seconds for a period of 10-30 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot (ΔA405/min).
-
Convert the rate of change in absorbance to the rate of product formation (in M/s) using the Beer-Lambert law: V₀ (M/s) = (ΔA405/min) / (ε × l × 60), where ε is the molar extinction coefficient of p-nitroaniline (typically ~10,000 M-1cm-1 at 405 nm and pH 8.0) and l is the path length of the sample in cm.
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis software.
-
Caption: Logical workflow for a high-throughput screening campaign to identify chymotrypsin inhibitors.
Role of Chymotrypsin in Signaling Pathways
Beyond its digestive role in the small intestine, chymotrypsin can act as a signaling molecule by activating a class of G protein-coupled receptors known as Protease-Activated Receptors (PARs) . Specifically, chymotrypsin has been shown to interact with PAR1 and PAR2 on the surface of intestinal epithelial cells.
The activation of PARs by proteases involves a unique mechanism where the protease cleaves the N-terminal extracellular domain of the receptor. This cleavage unmasks a new N-terminus that acts as a "tethered ligand," binding to and activating the receptor, which in turn initiates intracellular signaling cascades.
Chymotrypsin's interaction with PARs can have distinct outcomes:
-
PAR2 Activation: Chymotrypsin can cleave and activate PAR2, leading to the activation of downstream signaling pathways, including the mobilization of intracellular calcium (Ca2+) and the phosphorylation of extracellular signal-regulated kinases (ERK1/2). This signaling can modulate cellular responses such as inflammation and ion transport.
-
PAR1 Disarming: In contrast, chymotrypsin can cleave PAR1 at a site that does not lead to its activation but instead "disarms" it, preventing subsequent activation by its canonical agonist, thrombin. This suggests a regulatory role for chymotrypsin in modulating PAR1-mediated signaling.
Chymotrypsin-PAR Signaling Pathway
Caption: Simplified signaling pathway of chymotrypsin interaction with PAR1 and PAR2.
Conclusion
This compound is a valuable and versatile tool for researchers in biochemistry, drug discovery, and diagnostics. Its specificity for chymotrypsin and related proteases, combined with the simplicity and sensitivity of the colorimetric readout, makes it an ideal substrate for a wide range of applications. From fundamental enzyme kinetic studies to high-throughput screening of inhibitor libraries, this compound provides a robust and reliable method for investigating protease activity. Furthermore, its use in studying enzymes like chymotrypsin provides insights into their roles in complex biological processes, including cell signaling, thereby contributing to a deeper understanding of human health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The kinetics of hydrolysis of some extended N-aminoacyl-L-phenylalanine methyl esters by bovine chymotrypsin A-alpha. Evidence for enzyme subsite S5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Post-Proline Cleaving Enzymes (PPCEs): Classification, Structure, Molecular Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
The Chromogenic Substrate AC-Phe-Gly-pNA: A Technical Guide for Protease Activity Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nα-Acetyl-L-phenylalanyl-glycine p-nitroanilide (AC-Phe-Gly-pNA) is a synthetic chromogenic substrate extensively utilized in biochemical and drug discovery settings for the characterization of protease and peptidase activity.[1] Its specific structure allows for the sensitive and continuous monitoring of certain proteolytic enzymes, most notably chymotrypsin.[2][3] The principle of its use lies in the enzymatic cleavage of the amide bond between the glycine and the p-nitroanilide (pNA) moiety. This cleavage releases the yellow-colored p-nitroaniline, which can be quantified spectrophotometrically, providing a direct measure of enzymatic activity.[1] This technical guide provides an in-depth overview of this compound, including its chemical properties, detailed experimental protocols for its use, and a discussion of its substrate specificity.
Core Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in enzymatic assays. Key properties are summarized in the table below.
| Property | Value | Reference(s) |
| Full Chemical Name | (2S)-2-acetamido-N-[2-(4-nitroanilino)acetyl]-3-phenylpropanamide | [2] |
| Molecular Formula | C₁₉H₂₀N₄O₅ | |
| Molecular Weight | 384.39 g/mol | |
| CAS Number | 34336-99-7 | |
| Appearance | Powder | |
| Purity | ≥98% | |
| Solubility | Soluble in DMSO | |
| Storage Conditions | -20°C | |
| Stability | > 2 years at -20°C |
Enzymatic Reaction and Detection
The utility of this compound as a protease substrate is centered on the enzymatic hydrolysis of the peptide bond, which leads to the release of p-nitroaniline. This reaction can be monitored over time to determine the initial rate of reaction, which is proportional to the enzyme concentration under substrate-saturating conditions.
Caption: Enzymatic cleavage of this compound by a protease.
Detailed Experimental Protocol: Chymotrypsin Activity Assay
This protocol provides a step-by-step guide for measuring chymotrypsin activity using this compound.
1. Materials and Reagents:
-
α-Chymotrypsin (from bovine pancreas)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Tris buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Microplate reader or spectrophotometer capable of reading absorbance at 405 nm
-
96-well microplates or cuvettes
2. Preparation of Solutions:
-
Enzyme Stock Solution: Prepare a stock solution of α-chymotrypsin in a suitable buffer (e.g., 1 mM HCl) at a concentration of 1 mg/mL. Store in aliquots at -20°C. Immediately before use, dilute the stock solution to the desired working concentration in Tris buffer.
-
Substrate Stock Solution: Prepare a stock solution of this compound in DMSO at a concentration of 10 mM. Store at -20°C, protected from light.
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
3. Assay Procedure:
-
Set up the reaction: In a 96-well plate, add the following to each well:
-
X µL of assay buffer
-
Y µL of diluted enzyme solution
-
Total volume should be brought to 180 µL with assay buffer.
-
Include a blank control with no enzyme (add assay buffer instead).
-
-
Pre-incubate: Incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to allow the temperature to equilibrate.
-
Initiate the reaction: Add 20 µL of the this compound working solution (diluted from the stock in assay buffer to the desired final concentration, typically in the range of the Michaelis constant, Km) to each well to start the reaction. The final volume in each well will be 200 µL.
-
Monitor absorbance: Immediately begin monitoring the increase in absorbance at 405 nm in a microplate reader at regular intervals (e.g., every 30 seconds) for a period of 5-10 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot (ΔAbs/Δt).
-
Convert the rate of change in absorbance to the rate of product formation using the Beer-Lambert law:
-
Rate (mol/min) = (ΔAbs/min) * V / (ε * l)
-
Where:
-
ΔAbs/min is the initial rate of absorbance change.
-
V is the final reaction volume in liters.
-
ε is the molar extinction coefficient of p-nitroaniline at 405 nm (approximately 9,620 M⁻¹cm⁻¹ at pH 8.0).
-
l is the path length in cm.
-
-
-
Caption: A typical experimental workflow for a protease assay using this compound.
Substrate Specificity and Kinetic Parameters
This compound is primarily recognized as a substrate for chymotrypsin, which preferentially cleaves peptide bonds C-terminal to aromatic amino acid residues such as phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp). The presence of phenylalanine at the P1 position of this compound makes it a suitable substrate for this enzyme.
| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Ac-Phe-Ala-NH₂ | ~1.5 | ~0.03 | ~20 |
| Ac-Phe-Gly-Ala-NH₂ | ~1.0 | ~0.1 | ~100 |
| This compound | Data not available | Data not available | Data not available |
Note: The kinetic parameters provided are for illustrative purposes and are derived from studies on similar, but not identical, substrates. Actual values for this compound may vary.
The specificity of this compound is not absolute. Other proteases with chymotrypsin-like activity may also cleave this substrate. Therefore, when studying complex biological samples, it is advisable to use specific inhibitors to confirm the identity of the protease responsible for the observed activity.
Logical Framework for Data Interpretation
Caption: A logical framework for interpreting results from protease assays.
Conclusion
This compound is a valuable tool for the in vitro study of proteases, particularly chymotrypsin and enzymes with similar substrate specificities. Its use in a continuous spectrophotometric assay allows for the straightforward determination of enzyme kinetics and the screening of potential inhibitors. While it offers high sensitivity, researchers should be mindful of its potential cleavage by other proteases and employ appropriate controls to ensure accurate data interpretation. This guide provides a comprehensive foundation for the effective application of this compound in protease research and drug development.
References
- 1. The kinetics of hydrolysis of some extended N-aminoacyl-L-phenylalanine methyl esters by bovine chymotrypsin A-alpha. Evidence for enzyme subsite S5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Kinetics of Chromogenic Substrates for Chymotrypsin [cjcu.jlu.edu.cn]
- 3. researchgate.net [researchgate.net]
The Chromogenic Substrate Ac-Phe-Gly-pNA: A Technical Guide to Understanding Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the use of N-α-Acetyl-L-phenylalanyl-glycine p-nitroanilide (Ac-Phe-Gly-pNA) as a chromogenic substrate for studying enzyme kinetics. This document provides a comprehensive overview of the substrate, detailed experimental protocols for its use with the serine protease chymotrypsin, a summary of relevant kinetic data, and a discussion of the broader biological context of chymotrypsin-like enzymes in disease, particularly in cancer progression.
Introduction to this compound
This compound is a synthetic dipeptide covalently linked to a p-nitroaniline (pNA) chromophore. It serves as a valuable tool for researchers studying proteolytic enzymes, particularly serine proteases like chymotrypsin, which exhibit specificity for cleaving peptide bonds C-terminal to hydrophobic amino acids such as phenylalanine.
The enzymatic hydrolysis of the amide bond between the glycine residue and the pNA moiety releases the yellow-colored p-nitroaniline. The rate of pNA formation, which can be monitored spectrophotometrically by measuring the increase in absorbance at approximately 405 nm, is directly proportional to the enzyme's activity. This property makes this compound and similar chromogenic substrates indispensable for determining key enzyme kinetic parameters.
Enzymatic Reaction and Kinetics
The hydrolysis of this compound by chymotrypsin follows the Michaelis-Menten model of enzyme kinetics. The enzyme (E) binds to the substrate (S) to form an enzyme-substrate complex (ES), which then proceeds through a series of steps to release the products, Ac-Phe-Gly and p-nitroaniline (P1 and P2), and regenerate the free enzyme.
Quantitative Data for Chymotrypsin with Phenylalanine-Containing Substrates
| Substrate | Enzyme | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | pH | Temperature (°C) |
| Ac-Phe-Gly-NH2 | Bovine α-Chymotrypsin | 4.3 ± 0.4 | 0.045 ± 0.002 | 10.5 | 8.0 | 25 |
Experimental Protocols
A detailed and standardized protocol is crucial for obtaining reproducible kinetic data. The following section outlines a comprehensive methodology for a typical enzyme kinetic assay using this compound with chymotrypsin.
Materials and Reagents
-
Enzyme: Bovine α-chymotrypsin
-
Substrate: N-α-Acetyl-L-phenylalanyl-glycine p-nitroanilide (this compound)
-
Buffer: 80 mM Tris-HCl buffer with 100 mM CaCl2, pH 7.8
-
Solvent for Substrate: Dimethyl sulfoxide (DMSO)
-
Instrumentation: UV-Vis spectrophotometer or microplate reader capable of measuring absorbance at 405 nm, temperature-controlled cuvette holder or plate reader.
Reagent Preparation
-
Enzyme Stock Solution: Prepare a stock solution of α-chymotrypsin in 1 mM HCl. The concentration should be determined based on the specific activity of the enzyme lot. For a typical assay, a final enzyme concentration in the nanomolar range is appropriate.
-
Substrate Stock Solution: Prepare a stock solution of this compound in DMSO. A typical stock concentration is 10-20 mM.
-
Assay Buffer: Prepare the Tris-HCl buffer and adjust the pH to 7.8 at the desired reaction temperature.
Assay Procedure
-
Reaction Setup: In a suitable reaction vessel (e.g., a cuvette or microplate well), add the assay buffer.
-
Substrate Addition: Add varying concentrations of the this compound substrate to the reaction vessel. It is recommended to perform serial dilutions from the stock solution to achieve a range of final concentrations that bracket the expected Km value.
-
Temperature Equilibration: Incubate the reaction mixture at the desired temperature (e.g., 25°C or 37°C) for several minutes to ensure temperature equilibrium.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding a small volume of the chymotrypsin stock solution to the reaction mixture. Mix thoroughly but gently.
-
Data Acquisition: Immediately begin monitoring the increase in absorbance at 405 nm over time. Record data at regular intervals (e.g., every 15-30 seconds) for a period sufficient to establish the initial linear rate of the reaction.
Data Analysis
-
Calculate Initial Velocity (v0): Determine the initial reaction velocity (v0) from the linear portion of the absorbance versus time plot. The rate of change in absorbance per unit time (ΔAbs/Δt) is converted to the rate of product formation using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of p-nitroaniline (approximately 8,800 M-1cm-1 at 405 nm), b is the path length of the light, and c is the concentration of p-nitroaniline.
-
Determine Kinetic Parameters: Plot the initial reaction velocity (v0) against the corresponding substrate concentrations ([S]). Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the kinetic parameters Km and Vmax. The turnover number (kcat) can be calculated from the equation Vmax = kcat[E]t, where [E]t is the total enzyme concentration. The catalytic efficiency of the enzyme is represented by the ratio kcat/Km.
Visualizing the Process
Enzymatic Reaction Workflow
References
The Application of AC-Phe-Gly-pNA in High-Throughput Screening for Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of drug discovery, high-throughput screening (HTS) serves as a cornerstone for the identification of novel therapeutic agents. This process involves the rapid automated testing of large chemical libraries against a specific biological target. A key component of many successful HTS campaigns is the use of sensitive and reliable assay reagents. For the discovery of inhibitors targeting serine proteases, particularly chymotrypsin and related enzymes, the chromogenic substrate Nα-Acetyl-L-phenylalanyl-glycine-p-nitroanilide (AC-Phe-Gly-pNA) has emerged as a valuable tool.
This compound is a synthetic peptide derivative designed to mimic the natural substrates of chymotrypsin.[1] Its utility in HTS lies in its ability to produce a quantifiable color change upon enzymatic cleavage. The enzyme hydrolyzes the amide bond between the glycine and the p-nitroaniline (pNA) moiety, releasing the yellow-colored p-nitroaniline. The intensity of this color, which can be measured spectrophotometrically at approximately 405 nm, is directly proportional to the enzymatic activity.[2] This straightforward and robust detection method makes this compound highly suitable for miniaturized, automated screening in 96-, 384-, or 1536-well plate formats.
This technical guide provides an in-depth overview of the use of this compound in HTS for drug discovery. It covers the core principles of the assay, detailed experimental protocols, quantitative data presentation, and the underlying biochemical pathways, aiming to equip researchers with the knowledge to effectively implement this substrate in their screening campaigns.
Data Presentation
Quantitative data is crucial for the evaluation of enzyme kinetics and inhibitor potency. The following tables summarize typical kinetic parameters for chymotrypsin with chromogenic substrates and inhibitory constants for known chymotrypsin inhibitors. While specific values for this compound may vary depending on the experimental conditions, these tables provide a representative overview.
Table 1: Representative Kinetic Parameters for Chymotrypsin with Chromogenic Substrates
| Substrate | K_m_ (mM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |
| Suc-Ala-Ala-Pro-Phe-pNA | 0.04 | 76 | 1.9 x 10⁶ |
| N-Benzoyl-L-Tyrosine p-nitroanilide (BTpNA) | 0.02 | 0.04 | 2.0 x 10³ |
| N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide | 0.09 | 6.5 | 7.2 x 10⁴ |
| N-Glutaryl-L-Phenylalanine p-nitroanilide (GPNA) | 1.2 | 0.3 | 2.5 x 10² |
Note: The kinetic constants are influenced by factors such as pH, temperature, and buffer composition. The values presented here are illustrative and sourced from various studies under their specific assay conditions.
Table 2: IC₅₀ and K_i_ Values of Known Chymotrypsin Inhibitors
| Inhibitor | IC₅₀ (µM) | K_i_ (µM) | Inhibition Type |
| Chymostatin | 0.15 | 0.005 | Competitive |
| Aprotinin | 0.0008 | - | Competitive |
| Phenylmethylsulfonyl fluoride (PMSF) | 100 | - | Irreversible |
| Benzamidine | 200 | 190 | Competitive |
| TPCK (Tosyl-L-phenylalanyl-chloromethyl ketone) | 0.1 | - | Irreversible |
Note: IC₅₀ values are dependent on substrate and enzyme concentrations. K_i_ (inhibition constant) is a more absolute measure of inhibitor potency. These values were determined using various substrates and assay conditions.
Experimental Protocols
General Assay Principle
The enzymatic reaction involves the hydrolysis of this compound by chymotrypsin, leading to the release of p-nitroaniline. The rate of this reaction is monitored by measuring the increase in absorbance at 405 nm over time. In an inhibitor screening context, the reduction in the rate of p-nitroaniline formation in the presence of a test compound is indicative of enzyme inhibition.
High-Throughput Screening (HTS) Protocol for Chymotrypsin Inhibitors using this compound (384-Well Plate Format)
This protocol is a guideline and should be optimized for specific laboratory conditions and instrumentation.
Materials:
-
α-Chymotrypsin from bovine pancreas (e.g., Sigma-Aldrich C4129)
-
This compound (e.g., Bachem 4014965)[3]
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 10 mM CaCl₂, pH 7.8
-
Dimethyl sulfoxide (DMSO)
-
Test compounds dissolved in DMSO
-
Positive control inhibitor (e.g., Chymostatin)
-
384-well clear, flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Preparation of Reagents:
-
Chymotrypsin Stock Solution: Prepare a 1 mg/mL stock solution of α-chymotrypsin in 1 mM HCl. Store at -20°C. Immediately before use, dilute the stock solution to the desired final concentration (e.g., 1 µg/mL) in Assay Buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 15 minutes.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Working Substrate Solution: Dilute the this compound stock solution in Assay Buffer to the desired final concentration. The optimal concentration is typically at or near the K_m_ value to ensure sensitivity to competitive inhibitors. A starting concentration of 0.1-0.5 mM is recommended.
-
Test Compound Plates: Prepare serial dilutions of test compounds in DMSO in a separate 384-well plate.
-
-
Assay Protocol:
-
Add 0.5 µL of test compound solution in DMSO to the appropriate wells of the 384-well assay plate. For control wells, add 0.5 µL of DMSO.
-
Add 25 µL of the diluted chymotrypsin solution to all wells.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding 25 µL of the working substrate solution to all wells. The final reaction volume is 50.5 µL.
-
Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every minute for 15-30 minutes at a constant temperature (e.g., 25°C or 37°C).
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔA₄₀₅/min).
-
Calculate the percentage of inhibition for each test compound concentration using the following formula: % Inhibition = [1 - (V_inhibitor - V_blank) / (V_no_inhibitor - V_blank)] * 100 where:
-
V_inhibitor is the reaction rate in the presence of the test compound.
-
V_no_inhibitor is the reaction rate in the absence of an inhibitor (DMSO control).
-
V_blank is the background rate in the absence of the enzyme.
-
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Assay Validation: Z'-Factor Calculation
The Z'-factor is a statistical parameter used to quantify the quality and reliability of an HTS assay.[4][5] It is calculated using the signals from the positive and negative controls.
-
Negative Control: Enzyme + Substrate + DMSO (no inhibition)
-
Positive Control: Enzyme + Substrate + a known inhibitor at a concentration that gives maximal inhibition (e.g., high concentration of Chymostatin)
The Z'-factor is calculated using the following formula:
Z' = 1 - [(3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|]
where:
-
SD is the standard deviation.
-
Mean is the average signal.
An ideal assay has a Z'-factor of 1.
-
A Z'-factor between 0.5 and 1.0 is considered an excellent assay.
-
A Z'-factor between 0 and 0.5 is acceptable.
-
A Z'-factor less than 0 indicates that the assay is not suitable for HTS.
Mandatory Visualizations
Experimental Workflow
Caption: High-Throughput Screening workflow for chymotrypsin inhibitors.
Chymotrypsin Signaling Pathway
Chymotrypsin, in addition to its digestive role, can act as a signaling molecule by activating Protease-Activated Receptors (PARs), specifically PAR1 and PAR2. This activation triggers intracellular signaling cascades that can have physiological and pathological implications, making this pathway a potential target for drug discovery.
Caption: Chymotrypsin-mediated activation of the PAR2 signaling pathway.
References
- 1. The kinetics of hydrolysis of some extended N-aminoacyl-L-phenylalanine methyl esters by bovine chymotrypsin A-alpha. Evidence for enzyme subsite S5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. shop.bachem.com [shop.bachem.com]
- 4. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 5. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
The Role of AC-Phe-Gly-pNA in Diagnostic Assay Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chromogenic substrate Nα-Acetyl-L-phenylalanyl-glycine p-nitroanilide (AC-Phe-Gly-pNA) and its critical role in the development of diagnostic assays. This document details the underlying biochemical principles, experimental protocols, and data interpretation related to the use of this compound, with a particular focus on its application in assessing the activity of the enzyme chymotrypsin.
Introduction to this compound and Chromogenic Assays
This compound is a synthetic dipeptide substrate specifically designed for the measurement of chymotrypsin activity. It belongs to a class of compounds known as chromogenic substrates, which are pivotal in modern diagnostic and research laboratories.[1] These substrates are composed of an amino acid or peptide sequence that is recognized by a specific protease, and a chromophore group, in this case, p-nitroaniline (pNA).
The fundamental principle of assays utilizing this compound lies in the enzymatic cleavage of the substrate by chymotrypsin. This reaction liberates the pNA molecule, which imparts a distinct yellow color to the solution. The intensity of this color, which can be precisely quantified using a spectrophotometer at a wavelength of 405 nm, is directly proportional to the chymotrypsin activity in the sample. This method provides a simple, rapid, and sensitive means of measuring enzyme kinetics and is readily adaptable to high-throughput screening formats.
Diagnostic Significance of Chymotrypsin Activity Measurement
Chymotrypsin is a key digestive enzyme synthesized in the pancreas as an inactive precursor, chymotrypsinogen.[2] Its activation is a critical step in the protein digestion cascade that occurs in the small intestine. Consequently, the measurement of chymotrypsin activity serves as a valuable diagnostic marker for assessing exocrine pancreatic function.
The primary clinical application of chymotrypsin assays is in the diagnosis and management of Exocrine Pancreatic Insufficiency (EPI) .[3][4] EPI is a condition characterized by the inability of the pancreas to produce and/or secrete sufficient amounts of digestive enzymes to break down food and facilitate nutrient absorption. It is commonly associated with conditions such as chronic pancreatitis, cystic fibrosis, and pancreatic cancer.
Measuring chymotrypsin levels in fecal samples provides a non-invasive method for evaluating pancreatic function. Reduced fecal chymotrypsin activity is indicative of EPI. Furthermore, these assays can be employed to monitor the efficacy of pancreatic enzyme replacement therapy (PERT), a common treatment for EPI.
Pancreatic Zymogen Activation Cascade
The activation of chymotrypsin is intricately linked to a cascade of enzymatic events that originates in the duodenum. Understanding this pathway is essential for interpreting the results of chymotrypsin activity assays in a physiological context. The process is initiated by the enzyme enteropeptidase, which is secreted by the duodenal mucosa.
Caption: Pancreatic Zymogen Activation Cascade.
As depicted in the diagram, enteropeptidase activates trypsinogen to its active form, trypsin. Trypsin then plays a central role in activating a host of other pancreatic zymogens, including chymotrypsinogen, proelastase, and procarboxypeptidase, leading to a cascade of proteolytic activity essential for protein digestion.
Experimental Protocol: Chymotrypsin Activity Assay using this compound
This section provides a detailed methodology for the spectrophotometric determination of chymotrypsin activity using this compound.
4.1. Materials and Reagents
-
Bovine pancreatic α-chymotrypsin (e.g., Sigma-Aldrich, C4129)
-
Nα-Acetyl-L-phenylalanyl-glycine p-nitroanilide (this compound) (e.g., Sigma-Aldrich, A6647)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.8)
-
Calcium chloride (CaCl₂) (e.g., 20 mM)
-
Dimethyl sulfoxide (DMSO)
-
Spectrophotometer capable of measuring absorbance at 405 nm
-
Thermostatically controlled cuvette holder
-
Pipettes and appropriate tips
-
96-well microplate (for high-throughput assays)
4.2. Solution Preparation
-
Assay Buffer: Prepare a 50 mM Tris-HCl buffer containing 20 mM CaCl₂ and adjust the pH to 7.8 at the desired reaction temperature (e.g., 25°C or 37°C). Calcium ions are important for the stability and optimal activity of chymotrypsin.
-
Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM. This stock solution should be stored at -20°C.
-
Enzyme Solution: Prepare a stock solution of chymotrypsin in a suitable buffer (e.g., 1 mM HCl with 2 mM CaCl₂) at a concentration of 1 mg/mL. Immediately before the assay, dilute the enzyme stock solution to the desired working concentration in the assay buffer. The optimal working concentration should be determined empirically but is typically in the range of 1-10 µg/mL.
4.3. Assay Procedure
-
Set up the reaction mixture: In a microcuvette or a well of a 96-well plate, add the following components in the specified order:
-
Assay Buffer
-
Substrate solution (diluted from the stock to the desired final concentration, typically in the range of 0.1 to 1 mM)
-
-
Pre-incubate: Incubate the reaction mixture at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to allow the temperature to equilibrate.
-
Initiate the reaction: Add the diluted enzyme solution to the reaction mixture to initiate the enzymatic reaction.
-
Monitor absorbance: Immediately start monitoring the increase in absorbance at 405 nm over time using the spectrophotometer. Record the absorbance at regular intervals (e.g., every 30 seconds) for a period of 5-10 minutes.
-
Data Analysis:
-
Plot the absorbance at 405 nm against time.
-
Determine the initial velocity (V₀) of the reaction from the linear portion of the curve. The initial velocity is the slope of this linear phase (ΔA₄₀₅/min).
-
Calculate the chymotrypsin activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔA₄₀₅/min * Total reaction volume) / (ε * Path length * Enzyme volume) Where:
-
ΔA₄₀₅/min is the rate of change of absorbance at 405 nm per minute.
-
ε is the molar extinction coefficient of p-nitroaniline at 405 nm (typically ~10,500 M⁻¹cm⁻¹ at pH 7.8).
-
Path length is the light path of the cuvette or the well (in cm).
-
-
Caption: Experimental Workflow for Chymotrypsin Assay.
Quantitative Data and Interpretation
The kinetic parameters, Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), are crucial for characterizing the interaction between an enzyme and its substrate. While specific values for this compound can vary depending on the experimental conditions (e.g., pH, temperature, buffer composition), the following table provides representative data for chymotrypsin with related substrates to offer a comparative context.
| Substrate | Enzyme | Kₘ (mM) | k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) | Conditions |
| N-Acetyl-L-phenylalanine p-nitroanilide | Chymotrypsin | 0.032 | 0.045 | 1400 | pH 7.8, 25°C |
| N-Succinyl-L-phenylalanine p-nitroanilide | Chymotrypsin | 0.04 | 5.3 | 132,500 | pH 7.8, 25°C |
| N-Benzoyl-L-tyrosine ethyl ester (BTEE) | Chymotrypsin | 0.15 | 193 | 1,286,667 | pH 7.8, 25°C |
Note: The data presented are compiled from various literature sources and should be used for comparative purposes only. It is highly recommended to determine these kinetic parameters experimentally under your specific assay conditions.
A lower Kₘ value indicates a higher affinity of the enzyme for the substrate, while a higher k꜀ₐₜ value signifies a faster turnover rate. The k꜀ₐₜ/Kₘ ratio is a measure of the enzyme's catalytic efficiency.
In a diagnostic setting, the measured chymotrypsin activity in a patient sample is compared to a reference range established from a healthy population. Significantly lower activity is indicative of exocrine pancreatic insufficiency.
Conclusion
This compound is a valuable tool in the development of diagnostic assays for the assessment of chymotrypsin activity. Its specificity, coupled with the simplicity and sensitivity of the chromogenic detection method, makes it well-suited for both research and clinical applications. The primary diagnostic utility of this compound-based assays lies in the non-invasive evaluation of exocrine pancreatic function, aiding in the diagnosis and management of conditions such as chronic pancreatitis and cystic fibrosis. A thorough understanding of the underlying enzymatic principles, the pancreatic zymogen activation cascade, and adherence to standardized experimental protocols are essential for obtaining accurate and reproducible results in the diagnostic laboratory.
References
The Chromogenic Substrate AC-Phe-Gly-pNA: A Technical Guide for Investigating Protease Activity
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
N-α-Acetyl-L-phenylalanyl-glycine p-nitroanilide (AC-Phe-Gly-pNA) is a synthetic chromogenic peptide substrate primarily utilized for the kinetic analysis of proteases, with a particular specificity for chymotrypsin. Its simple, colorimetric readout makes it a valuable tool in biochemistry and drug discovery for applications ranging from fundamental enzyme characterization to high-throughput screening for inhibitors. This guide provides an in-depth overview of the substrate's mechanism, applications, and detailed protocols for its use in assessing protein interactions and modifications through the lens of protease activity.
Core Principles and Mechanism of Action
This compound is designed to mimic a natural peptide sequence recognized by certain serine proteases. The core of its utility lies in the covalent linkage of a peptide, Ac-Phe-Gly, to a chromogenic reporter molecule, p-nitroaniline (pNA).
In its intact form, the substrate is colorless. Upon enzymatic hydrolysis of the amide bond between the glycine residue and the pNA moiety by a protease like chymotrypsin, free p-nitroaniline is released. In aqueous solution, p-nitroaniline exhibits a distinct yellow color with a maximum absorbance at wavelengths between 405 and 410 nm. The rate of p-nitroaniline release, and therefore the rate of color development, is directly proportional to the enzymatic activity under a given set of conditions. This principle allows for a continuous and straightforward spectrophotometric assay to determine enzyme kinetics.
Caption: Enzymatic cleavage of this compound by chymotrypsin.
Key Applications in Research and Development
The properties of this compound make it suitable for several key applications:
-
Enzyme Activity Assays: It is widely used to measure the activity of purified proteases, particularly chymotrypsin. This is fundamental for enzyme characterization, quality control of enzyme preparations, and understanding the effects of environmental factors like pH, temperature, and cofactors on enzyme function.
-
Enzyme Kinetics: The substrate is employed to determine crucial kinetic parameters, including the Michaelis constant (Kₘ) and the catalytic rate constant (kcat). These values provide insight into the enzyme's affinity for the substrate and its catalytic efficiency, respectively.[1][2]
-
Drug Discovery and Inhibitor Screening: this compound is a valuable tool for screening compound libraries to identify potential protease inhibitors. By measuring the reduction in the rate of pNA release in the presence of a test compound, researchers can determine inhibitory activity and calculate parameters such as the half-maximal inhibitory concentration (IC₅₀).
Data Presentation: Physicochemical and Kinetic Parameters
Quantitative data is essential for the effective use of any biochemical reagent. The tables below summarize the key properties of this compound and its cleavage product, along with comparative kinetic data for other chymotrypsin substrates.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Full Name | N-α-Acetyl-L-phenylalanyl-glycine p-nitroanilide | - |
| Molecular Formula | C₁₉H₂₀N₄O₅ | Chem-Impex[1] |
| Molecular Weight | 384.39 g/mol | Chem-Impex[1] |
| Product (pNA) λmax | 405 - 410 nm | Echelon[3] |
| Molar Extinction Coeff. (ε) of pNA | 8,800 M⁻¹cm⁻¹ at 410 nm | Sigma-Aldrich |
| Typical Storage | 2-8°C or -20°C, desiccated | Chem-Impex |
Table 2: Comparative Kinetic Constants for α-Chymotrypsin Substrates
| Substrate | Kₘ (mM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Conditions | Source |
| Ac-Phe-Gly-NH₂ | 27.0 | 0.021 | 0.78 | pH 8.0, 25°C | Arch Biochem Biophys |
| N-Glutaryl-L-Phe-pNA (GPNA) | ~1.0 (Approx.) | - | - | pH 7.8, 25°C | Eur J Biochem |
| Suc-Ala-Ala-Pro-Phe-pNA | 0.06 | 76 | 1,270,000 | pH 7.8, 25°C | DelMar et al., 1979 |
| N-Acetyl-L-Phe Ethyl Ester | 0.06 | 170 | 2,800,000 | pH 7.8, 25°C | BenchChem |
| N-Acetyl-L-Tyr Ethyl Ester | 0.7 | 193 | 280,000 | pH 7.8, 25°C | BenchChem |
Experimental Protocols
The following are detailed methodologies for common experiments using this compound. Researchers should optimize concentrations and incubation times for their specific enzyme and experimental setup.
Protocol: Standard Enzyme Activity Assay
This protocol describes a method to determine the rate of hydrolysis of this compound by α-chymotrypsin.
Materials:
-
α-Chymotrypsin (from bovine pancreas)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate (clear, flat-bottom)
-
Microplate reader capable of measuring absorbance at 410 nm
Procedure:
-
Prepare Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 20 mM. This stock can be stored at -20°C.
-
Prepare Enzyme Solution: Immediately before use, dissolve α-chymotrypsin in cold Assay Buffer to a working concentration (e.g., 10 µg/mL or ~0.4 µM). Keep the enzyme solution on ice.
-
Set up the Reaction: In a 96-well microplate, prepare the following reactions (example for a 200 µL final volume):
-
Test Wells: 180 µL of Assay Buffer + 10 µL of Enzyme Solution.
-
Substrate Control (Blank): 190 µL of Assay Buffer.
-
-
Pre-incubation: Equilibrate the plate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.
-
Initiate Reaction: Add 10 µL of the 20 mM substrate stock solution to all wells to achieve a final substrate concentration of 1 mM. Mix gently by pipetting or orbital shaking.
-
Measure Absorbance: Immediately begin monitoring the increase in absorbance at 410 nm (A₄₁₀) every 30-60 seconds for 10-20 minutes.
-
Data Analysis:
-
Subtract the rate of absorbance change in the blank well (non-enzymatic hydrolysis) from the rates in the test wells.
-
Identify the linear (initial velocity, V₀) portion of the reaction curve.
-
Calculate the rate of reaction using the Beer-Lambert law:
-
Rate (M/s) = (ΔA₄₁₀ / Δt) / (ε × l)
-
Where: ΔA₄₁₀/Δt is the slope of the linear phase (in Abs/sec), ε is the molar extinction coefficient of pNA (8,800 M⁻¹cm⁻¹), and l is the path length of the sample in the well (in cm).
-
-
Caption: Workflow for a typical protease activity assay.
Protocol: IC₅₀ Determination for a Protease Inhibitor
This protocol determines the concentration of an inhibitor required to reduce enzyme activity by 50%.
Procedure:
-
Prepare Reagents: Prepare Assay Buffer, Enzyme Solution, and Substrate Stock as described in Protocol 4.1.
-
Prepare Inhibitor Dilutions: Create a serial dilution of the test inhibitor in Assay Buffer (or DMSO, ensuring the final DMSO concentration is constant across all wells and typically <1%).
-
Set up the Reaction Plate: In a 96-well plate, add the following (example for a 200 µL final volume):
-
Test Wells: 170 µL of Assay Buffer + 10 µL of Inhibitor dilution.
-
Positive Control (No Inhibitor): 180 µL of Assay Buffer.
-
Negative Control (No Enzyme): 190 µL of Assay Buffer.
-
-
Add Enzyme: Add 10 µL of the Enzyme Solution to the Test and Positive Control wells. Mix gently.
-
Pre-incubation with Inhibitor: Incubate the plate for 15-30 minutes at 25°C to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 10 µL of the 20 mM substrate stock solution to all wells.
-
Measure and Analyze: Monitor the reaction and calculate the initial velocity (V₀) for each well as described in Protocol 4.1.
-
Calculate IC₅₀:
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [1 - (V₀_inhibitor / V₀_positive_control)] × 100 .
-
Plot % Inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
References
- 1. Kinetic studies on the chymotrypsin A alpha-catalyzed hydrolysis of a series of N-acetyl-L-phenylalanyl peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The kinetics of hydrolysis of some extended N-aminoacyl-L-phenylalanine methyl esters by bovine chymotrypsin A-alpha. Evidence for enzyme subsite S5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dev.usbio.net [dev.usbio.net]
An In-depth Technical Guide to the Safe Handling of AC-Phe-gly-pna
This guide provides comprehensive safety, handling, and storage protocols for AC-Phe-gly-pna (Acetyl-L-phenylalanyl-glycyl-p-nitroanilide), a chromogenic substrate widely utilized in biochemical and drug discovery research. The information is intended for researchers, scientists, and professionals in drug development who may work with this compound.
Chemical and Physical Properties
This compound is a synthetic peptide derivative primarily used as a substrate in enzyme assays, particularly for proteases like papain.[1] Its enzymatic cleavage by specific proteases releases p-nitroaniline, a yellow-colored compound that can be quantified spectrophotometrically, allowing for the measurement of enzyme activity.[2]
A summary of its key quantitative properties is presented in the table below:
| Property | Value | Source |
| Molecular Weight | 384.39 g/mol | [2][3] |
| Chemical Formula | C₁₉H₂₀N₄O₅ | Inferred from structure |
| Appearance | Solid (likely powder) | General knowledge |
| Storage Temperature | -20°C or 2-8°C | [3] |
| Special Storage | Protect from light |
Safety and Hazard Information
According to available safety data sheets, this compound is not classified as a hazardous substance or mixture. However, as with any laboratory chemical, appropriate safety precautions should always be observed.
Hazard Identification:
-
Not a hazardous substance or mixture.
First-Aid Measures:
-
Skin Contact: In case of contact, wash the affected area with plenty of water and remove any contaminated clothing.
-
Eye Contact: Flush eyes with running water for at least 15 minutes. If irritation persists, consult a physician.
-
Inhalation: Move the individual to fresh air. If breathing difficulties occur, seek medical attention.
-
Ingestion: Wash out the mouth with water. Consult a physician if large quantities are ingested or if symptoms develop.
Fire-Fighting Measures:
-
Suitable Extinguishing Agents: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: No specific hazards arising from the chemical are documented.
-
Protective Equipment: Standard personal protective equipment for chemical fires, including a respirator, should be worn.
Accidental Release Measures:
-
Personal Precautions: Wear appropriate personal protective equipment, including gloves and eye protection. Ensure adequate ventilation. Avoid breathing dust, vapors, mist, or gas.
-
Environmental Precautions: Prevent spills from entering drains.
-
Cleaning Methods: Clean up spills with an inert absorbent material and dispose of it in a suitable, sealed container.
Handling and Storage
Proper handling and storage are crucial for maintaining the integrity and stability of this compound.
Handling:
-
Use personal protective equipment as outlined in the personal protection section.
-
No special handling requirements are specified, but it is good laboratory practice to handle the compound in a well-ventilated area, preferably in a laboratory fume hood.
-
Avoid contact with skin and eyes and avoid inhalation of dust.
Storage:
-
Store at -20°C for long-term stability. Short-term storage at 2-8°C is also acceptable.
-
Keep the container tightly sealed and properly labeled.
-
Protect the compound from light.
Experimental Protocols and Personal Protection
Experimental Workflow: Enzymatic Assay
This compound is commonly used in enzyme activity assays. A generalized workflow for such an experiment is outlined below. This workflow illustrates the logical steps from reagent preparation to data analysis.
Caption: A typical experimental workflow for an enzymatic assay using this compound.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Not required for normal handling of small quantities. If dust is generated, a NIOSH-approved respirator may be necessary.
-
General Hygiene: Handle in accordance with good industrial hygiene and safety practices. Wash hands before breaks and at the end of the workday.
Safe Handling Workflow
The following diagram illustrates a logical workflow for the safe handling of this compound from receipt to disposal.
Caption: A logical workflow for the safe handling of this compound.
By adhering to these guidelines, researchers can safely handle this compound and ensure the integrity of their experimental results. Always refer to the specific Safety Data Sheet provided by the supplier for the most detailed and up-to-date information.
References
The Chromogenic Substrate AC-Phe-Gly-pNA: A Technical Guide for Researchers
An In-depth Examination of the Discovery, Development, and Application of Nα-Acetyl-L-phenylalanyl-glycine p-nitroanilide as a Research Tool in Enzyme Kinetics and Drug Discovery
Introduction
Nα-Acetyl-L-phenylalanyl-glycine p-nitroanilide (AC-Phe-Gly-pNA) is a synthetic chromogenic substrate extensively utilized in biochemical and pharmaceutical research. Its development as a highly specific substrate for the serine protease chymotrypsin has enabled sensitive and continuous monitoring of enzymatic activity. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, the kinetics of its enzymatic cleavage, and detailed protocols for its application in enzyme assays and inhibitor screening.
Chemical and Physical Properties
This compound is a peptide derivative composed of N-acetylated phenylalanine, a glycine residue, and a p-nitroanilide (pNA) group linked to the C-terminus of glycine. The key feature of this molecule is the p-nitroaniline moiety, which, when cleaved from the peptide backbone by enzymatic hydrolysis, undergoes a significant shift in its absorption spectrum, producing a yellow color that can be quantified spectrophotometrically.
| Property | Value |
| Formal Name | (2S)-2-acetamido-N-[2-(4-nitroanilino)acetyl]-3-phenylpropanamide |
| Molecular Formula | C₁₉H₂₀N₄O₅ |
| Molecular Weight | 396.39 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMSO and DMF |
| Wavelength of Maximum Absorbance (λmax) of p-nitroaniline | 405 nm |
Synthesis of this compound
-
N-acetylation of Phenylalanine: L-phenylalanine is first protected at its N-terminus with an acetyl group, typically using acetic anhydride in an acidic medium.
-
Activation of the Carboxyl Group: The carboxyl group of N-acetyl-L-phenylalanine is then activated to facilitate peptide bond formation. Common activating agents include dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of an activating agent like N-hydroxysuccinimide (NHS).
-
Coupling with Glycine p-nitroanilide: The activated N-acetyl-L-phenylalanine is reacted with glycine p-nitroanilide to form the final product. Glycine p-nitroanilide itself can be synthesized by the reaction of glycine with p-nitroaniline.
-
Purification: The final product is purified using techniques such as recrystallization or column chromatography to remove unreacted starting materials and byproducts.
Enzymatic Hydrolysis by Chymotrypsin
Chymotrypsin, a serine protease found in the digestive system, catalyzes the hydrolysis of peptide bonds, showing a strong preference for cleaving at the C-terminal side of aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. This compound is an excellent substrate for chymotrypsin due to the presence of the N-terminal phenylalanine residue.
The enzymatic reaction proceeds via a two-step "ping-pong" mechanism involving a covalent acyl-enzyme intermediate.
In the acylation phase, the serine residue in the active site of chymotrypsin attacks the carbonyl group of the phenylalanine residue in the substrate, forming a tetrahedral intermediate. This leads to the cleavage of the peptide bond between glycine and p-nitroaniline, releasing the p-nitroaniline (P1) and forming a covalent acyl-enzyme intermediate. In the deacylation phase, a water molecule hydrolyzes the acyl-enzyme intermediate, releasing the N-acetyl-L-phenylalanyl-glycine (P2) and regenerating the free enzyme.
Quantitative Data: Kinetic Parameters
The kinetic parameters of an enzyme-substrate interaction, namely the Michaelis constant (Km) and the catalytic rate constant (kcat), are crucial for characterizing the efficiency of the enzyme. While specific, directly cited values for the hydrolysis of this compound by chymotrypsin are not consistently reported across the literature, studies on analogous N-acetyl-L-phenylalanyl peptides provide valuable insights. For a series of substrates with the general formula Ac-Phe-(Gly)n-NH2, the kinetic parameters were determined at pH 8.00 and 25°C. These studies suggest that the length of the peptide chain influences the kinetic constants.
| Substrate (Analogue) | Km (mM) (approx.) | kcat (s⁻¹) (approx.) | kcat/Km (M⁻¹s⁻¹) (approx.) |
| Ac-Phe-NH₂ | 1.2 | 0.03 | 25 |
| Ac-Phe-Gly-NH₂ | 0.8 | 0.15 | 188 |
| Ac-Phe-Gly-Gly-NH₂ | 0.7 | 0.25 | 357 |
Note: These values are for analogous amide substrates and serve as an estimation. The p-nitroanilide leaving group in this compound is expected to influence these parameters.
Experimental Protocols
Chymotrypsin Activity Assay using this compound
This protocol outlines a general procedure for determining the activity of chymotrypsin using this compound as the substrate.
Materials:
-
α-Chymotrypsin solution (e.g., from bovine pancreas)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Working Solutions:
-
Dilute the α-chymotrypsin stock solution to the desired concentration in Assay Buffer. The final concentration should be determined empirically to ensure a linear reaction rate.
-
Prepare a series of dilutions of the this compound stock solution in Assay Buffer to achieve a range of final substrate concentrations (e.g., 0.1 mM to 2 mM).
-
-
Assay Setup:
-
To each well of the 96-well microplate, add 50 µL of Assay Buffer.
-
Add 25 µL of the diluted this compound solution to each well.
-
Include control wells containing Assay Buffer and substrate but no enzyme (blank).
-
-
Initiate the Reaction:
-
Initiate the enzymatic reaction by adding 25 µL of the diluted α-chymotrypsin solution to each well.
-
-
Data Acquisition:
-
Immediately place the microplate in a microplate reader pre-set to 37°C.
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a period of 10-15 minutes.
-
-
Data Analysis:
-
For each substrate concentration, determine the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.
-
Convert the rate of change in absorbance (ΔAbs/min) to the rate of product formation (µmol/min) using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for p-nitroaniline at 405 nm is approximately 10,500 M⁻¹cm⁻¹.
-
Plot the initial velocity (V₀) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.
-
A Technical Guide to Utilizing AC-Phe-gly-pna for Educational Demonstrations of Enzyme Activity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Nα-Acetyl-L-phenylalanyl-glycine p-nitroanilide (AC-Phe-gly-pna) as a chromogenic substrate for demonstrating enzyme activity, particularly that of α-chymotrypsin. This guide is designed to furnish researchers, scientists, and drug development professionals with the necessary theoretical and practical knowledge to effectively utilize this compound in educational and laboratory settings.
Introduction
This compound is a synthetic peptide derivative that serves as an excellent substrate for serine proteases, most notably chymotrypsin. Its utility in educational and research settings stems from its ability to produce a quantifiable color change upon enzymatic cleavage. The enzyme hydrolyzes the amide bond between the glycine residue and the p-nitroaniline (pNA) moiety. The released pNA has a distinct yellow color in solution, with a maximum absorbance at 410 nm. This colorimetric signal allows for the continuous and straightforward monitoring of enzyme kinetics, making it an ideal tool for demonstrating fundamental principles of enzymology.
Physicochemical Properties and Quantitative Data
A summary of the key quantitative data for this compound and the product of its enzymatic hydrolysis, p-nitroaniline, is presented in Table 1. This information is critical for accurate experimental design and data analysis.
| Parameter | Value | Reference |
| This compound | ||
| Molecular Formula | C₁₉H₂₀N₄O₅ | N/A |
| Molecular Weight | 384.39 g/mol | N/A |
| CAS Number | 64974-27-0 | N/A |
| p-Nitroaniline (pNA) | ||
| Molar Absorptivity (ε) at 410 nm | 8,800 M⁻¹cm⁻¹ | [1][2] |
| Wavelength of Max. Absorbance (λmax) | 410 nm | [1][2] |
| Chymotrypsin Kinetics (with similar substrates) | ||
| N-acetyl-L-phenylalanyl peptides | ||
| kcat | Varies with peptide length | [3] |
| Km | Varies with peptide length | |
| N-glutaryl-L-phenylalanine p-nitroanilide | ||
| Km | ~1-9 mM (in the absence of surfactants) | |
| kcat | Varies with conditions |
Enzymatic Reaction and Signaling Pathway
The enzymatic hydrolysis of this compound by chymotrypsin follows a well-established mechanism for serine proteases. The reaction results in the cleavage of the peptide bond and the release of p-nitroaniline, which can be monitored spectrophotometrically.
Caption: Enzymatic cleavage of this compound by α-chymotrypsin.
Experimental Protocols
This section provides a detailed methodology for a typical enzyme kinetics experiment using this compound and α-chymotrypsin, suitable for an educational laboratory setting.
Materials and Reagents
-
Nα-Acetyl-L-phenylalanyl-glycine p-nitroanilide (this compound)
-
α-Chymotrypsin (from bovine pancreas)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Dimethyl sulfoxide (DMSO) or Ethanol for stock solution preparation
-
Spectrophotometer capable of measuring absorbance at 410 nm
-
Cuvettes (1 cm path length)
-
Pipettes and tips
-
Water bath or incubator set to a constant temperature (e.g., 25°C or 37°C)
Preparation of Solutions
-
Tris-HCl Buffer (50 mM, pH 8.0):
-
Dissolve the appropriate amount of Tris base in deionized water.
-
Adjust the pH to 8.0 using 1 M HCl.
-
Bring the final volume to the desired amount with deionized water.
-
-
This compound Stock Solution (e.g., 10 mM):
-
Due to its limited solubility in aqueous solutions, this compound should be dissolved in a minimal amount of an organic solvent like DMSO or ethanol to create a concentrated stock solution.
-
For example, dissolve 3.84 mg of this compound in 1 mL of DMSO to make a 10 mM stock solution.
-
Store the stock solution at -20°C.
-
-
α-Chymotrypsin Stock Solution (e.g., 1 mg/mL):
-
Dissolve α-chymotrypsin in cold, dilute HCl (e.g., 1 mM) to prevent autolysis.
-
Prepare fresh daily and keep on ice.
-
The working enzyme solution should be prepared by diluting the stock solution in the assay buffer (Tris-HCl) immediately before use. The final concentration will depend on the desired reaction rate.
-
Experimental Workflow
The following workflow outlines the steps for a typical enzyme kinetics experiment.
Caption: General workflow for the this compound enzyme assay.
Assay Procedure
-
Set up the Spectrophotometer: Set the wavelength to 410 nm and the temperature to the desired value (e.g., 25°C).
-
Prepare the Reaction Mixture: In a 1 cm cuvette, add the appropriate volumes of Tris-HCl buffer and this compound substrate solution to achieve the desired final substrate concentration. The total volume is typically 1 mL.
-
Equilibrate: Incubate the cuvette in the spectrophotometer's temperature-controlled cell holder for a few minutes to allow the temperature to equilibrate.
-
Initiate the Reaction: Add a small volume of the diluted chymotrypsin solution to the cuvette to start the reaction. Mix gently by inverting the cuvette.
-
Measure Absorbance: Immediately start recording the absorbance at 410 nm over time (e.g., every 15 or 30 seconds for 3-5 minutes). A linear increase in absorbance should be observed.
-
Data Analysis:
-
Plot absorbance versus time.
-
Determine the initial velocity (v₀) of the reaction from the slope of the linear portion of the curve (ΔA/Δt).
-
Convert the rate of change in absorbance to the rate of product formation using the Beer-Lambert law:
-
v₀ (M/min) = (ΔA/min) / ε * l
-
Where:
-
ΔA/min is the initial rate of change in absorbance.
-
ε is the molar absorptivity of p-nitroaniline (8,800 M⁻¹cm⁻¹).
-
l is the path length of the cuvette (typically 1 cm).
-
-
-
To determine the Michaelis-Menten constants (Km and Vmax), the experiment should be repeated with varying substrate concentrations. The resulting initial velocities can then be plotted on a Michaelis-Menten or Lineweaver-Burk plot.
-
Logical Relationships in Kinetic Analysis
The relationship between substrate concentration and reaction velocity, as described by the Michaelis-Menten equation, is a cornerstone of enzyme kinetics. This relationship can be visualized to understand the logical flow of kinetic analysis.
Caption: Logical flow of Michaelis-Menten kinetic analysis.
Conclusion
This compound is a valuable and accessible tool for the educational demonstration of enzyme kinetics. Its use in a laboratory setting provides a practical and visually intuitive way to explore fundamental concepts such as the Michaelis-Menten model, the significance of kinetic parameters, and the principles of spectrophotometric assays. This guide offers the necessary technical information and protocols to successfully implement experiments with this compound, fostering a deeper understanding of enzyme function for students and researchers alike.
References
- 1. Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide: Mechanism of Trypsin Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics of N-glutaryl-L-phenylalanine p-nitroanilide hydrolysis catalyzed by alpha-chymotrypsin in aqueous solutions of alkyltrimethylammonium bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic studies on the chymotrypsin A alpha-catalyzed hydrolysis of a series of N-acetyl-L-phenylalanyl peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Chymotrypsin Activity Assay using AC-Phe-gly-pNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chymotrypsin is a key digestive enzyme and a member of the serine protease family. It plays a crucial role in the breakdown of proteins by hydrolyzing peptide bonds, primarily at the C-terminal side of aromatic amino acid residues like phenylalanine, tryptophan, and tyrosine.[1] The enzymatic activity of chymotrypsin is a critical parameter in various research and development areas, including inhibitor screening for drug discovery and the characterization of protein digestion. This document provides a detailed protocol for a colorimetric activity assay of chymotrypsin using the specific substrate N-acetyl-L-phenylalanyl-glycine p-nitroanilide (AC-Phe-gly-pNA).
Principle of the Assay
The chymotrypsin activity assay is based on the enzymatic hydrolysis of the chromogenic substrate this compound. Chymotrypsin cleaves the amide bond between the glycine and the p-nitroaniline (pNA) moiety. This cleavage releases p-nitroaniline, a yellow-colored product that absorbs light maximally at 405-410 nm. The rate of the increase in absorbance at this wavelength is directly proportional to the chymotrypsin activity in the sample.
Materials and Reagents
-
α-Chymotrypsin (from bovine pancreas)
-
N-acetyl-L-phenylalanyl-glycine p-nitroanilide (this compound)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.8)
-
Calcium Chloride (CaCl₂) (e.g., 10 mM)
-
Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)
-
Microplate reader or spectrophotometer capable of reading absorbance at 405-410 nm
-
96-well microplates or cuvettes
-
Standard laboratory equipment (pipettes, tubes, etc.)
Data Presentation
The following table summarizes typical quantitative data and reagent concentrations for the chymotrypsin activity assay. Note that optimal conditions may vary depending on the specific experimental setup and should be determined empirically.
| Parameter | Value | Notes |
| Enzyme | ||
| Enzyme | α-Chymotrypsin | From bovine pancreas is commonly used. |
| Optimal pH | 7.8 - 8.0 | Chymotrypsin activity is maximal in this range.[1] |
| Optimal Temperature | 25 - 37 °C | The reaction is typically performed at a constant temperature within this range. |
| Substrate | ||
| Substrate | This compound | A specific chromogenic substrate for chymotrypsin. |
| Substrate Stock Solution | 10 - 50 mM in DMSO or DMF | The substrate is poorly soluble in aqueous solutions and should be dissolved in an organic solvent first.[2][3] |
| Final Substrate Concentration | 0.1 - 2 mM | This should be optimized. A concentration around the Km value is often used for kinetic studies. |
| Reaction Product | ||
| Product | p-nitroaniline (pNA) | Yellow-colored product of the enzymatic reaction. |
| Absorbance Maximum | 405 - 410 nm | The wavelength at which the absorbance of pNA is measured.[2] |
| Molar Extinction Coefficient (ε) | 8,800 M⁻¹cm⁻¹ at 410 nm, pH 7.5 | This value is used to calculate the concentration of the product from the absorbance reading. |
| Buffer and Reagents | ||
| Buffer | Tris-HCl | A common buffer system for this assay. |
| Buffer Concentration | 50 - 100 mM | |
| Stabilizer | Calcium Chloride (CaCl₂) | Ca²⁺ ions are known to stabilize chymotrypsin. |
| CaCl₂ Concentration | 10 - 20 mM |
Experimental Protocols
This section provides a detailed methodology for performing the chymotrypsin activity assay using this compound.
Preparation of Reagents
-
Assay Buffer (50 mM Tris-HCl, 10 mM CaCl₂, pH 7.8):
-
Dissolve the appropriate amount of Tris base and CaCl₂ in deionized water.
-
Adjust the pH to 7.8 at the desired reaction temperature (e.g., 25 °C) using 1 M HCl.
-
Bring the final volume to the desired amount with deionized water.
-
-
Substrate Stock Solution (e.g., 20 mM this compound in DMSO):
-
Dissolve the required amount of this compound in DMSO. Ensure it is fully dissolved.
-
Store the stock solution at -20 °C, protected from light.
-
-
Chymotrypsin Stock Solution:
-
Prepare a stock solution of α-chymotrypsin in cold 1 mM HCl to prevent autolysis.
-
The concentration of the stock solution should be determined based on the expected activity. A starting concentration of 1 mg/mL is often used.
-
Prepare fresh working dilutions of the enzyme in the assay buffer just before use.
-
Assay Procedure
-
Set up the reaction:
-
Add the appropriate volume of assay buffer to each well of a 96-well plate or to a cuvette.
-
Add the desired volume of the chymotrypsin working solution to the wells/cuvettes.
-
Include a blank control for each sample containing the assay buffer and the substrate, but no enzyme. This will account for any non-enzymatic hydrolysis of the substrate.
-
-
Pre-incubation:
-
Pre-incubate the plate/cuvettes at the desired reaction temperature (e.g., 25 °C or 37 °C) for 5 minutes to allow the temperature to equilibrate.
-
-
Initiate the reaction:
-
Add the this compound substrate stock solution to each well/cuvette to reach the desired final concentration. The final concentration of DMSO should be kept low (typically ≤ 5% v/v) to avoid affecting enzyme activity.
-
Mix the contents of the wells/cuvettes thoroughly.
-
-
Measure absorbance:
-
Immediately start monitoring the increase in absorbance at 405-410 nm over time using a microplate reader or spectrophotometer.
-
Record the absorbance at regular intervals (e.g., every 30 or 60 seconds) for a period of 5-10 minutes. The rate of the reaction should be linear during the initial phase of the measurement.
-
Data Analysis
-
Calculate the rate of reaction (ΔAbs/min):
-
Plot the absorbance values against time for each sample.
-
Determine the initial linear portion of the curve and calculate the slope, which represents the rate of the reaction in terms of change in absorbance per minute (ΔAbs/min).
-
Subtract the rate of the blank control from the rate of each sample to correct for non-enzymatic hydrolysis.
-
-
Calculate the enzyme activity:
-
Use the Beer-Lambert law to convert the rate of change in absorbance to the rate of product formation: Activity (μmol/min/mL) = (ΔAbs/min * Total reaction volume (mL)) / (ε * Path length (cm) * Enzyme volume (mL))
-
ΔAbs/min: The rate of change in absorbance per minute (corrected for the blank).
-
ε: The molar extinction coefficient of p-nitroaniline (8,800 M⁻¹cm⁻¹).
-
Path length: The path length of the light through the sample in the cuvette or microplate well (usually 1 cm for a standard cuvette). For microplates, this value may need to be determined or provided by the manufacturer.
-
-
One unit of chymotrypsin activity is often defined as the amount of enzyme that hydrolyzes 1.0 μmole of substrate per minute at a specific pH and temperature.
-
Visualizations
Enzymatic Reaction of Chymotrypsin
Caption: Enzymatic hydrolysis of this compound by chymotrypsin.
Experimental Workflow for Chymotrypsin Activity Assay
Caption: Workflow for the this compound chymotrypsin activity assay.
References
Preparation of AC-Phe-gly-pna Stock and Working Solutions: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the preparation of stock and working solutions of Nα-Acetyl-L-phenylalanyl-glycine p-nitroanilide (AC-Phe-gly-pna). This compound is a chromogenic substrate used in biochemical assays to measure the activity of proteases, particularly chymotrypsin.[1] Proper preparation of this substrate is critical for obtaining accurate and reproducible results in enzyme kinetics and inhibitor screening studies. This guide outlines the necessary materials, step-by-step procedures, and important considerations for handling and storing this compound solutions.
Introduction
Nα-Acetyl-L-phenylalanyl-glycine p-nitroanilide (this compound) is a synthetic peptide derivative that serves as a substrate for various proteases. Its molecular structure features a peptide bond that can be selectively cleaved by specific enzymes.[1] Upon enzymatic hydrolysis, the colorless substrate releases p-nitroaniline (pNA), a yellow-colored chromophore. The rate of pNA formation can be monitored spectrophotometrically by measuring the increase in absorbance at approximately 405 nm, which is directly proportional to the enzyme's activity. This characteristic makes this compound a valuable tool in drug discovery and development for high-throughput screening of enzyme inhibitors and for studying enzyme kinetics.
Quantitative Data Summary
The following tables summarize the key quantitative information for this compound.
Table 1: Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₁₉H₂₀N₄O₅ |
| Molecular Weight | 384.39 g/mol [1] |
| Purity | ≥98%[1] |
| Form | Lyophilized powder |
| CAS Number | 34336-99-7 |
Table 2: Solubility and Storage Recommendations
| Parameter | Recommendation |
| Solid Form | |
| Storage Temperature | -20°C[1] |
| Stability | > 2 years at -20°C |
| Stock Solution | |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) |
| Storage Temperature | -20°C (short-term) or -80°C (long-term) |
| Stability | Up to 1 month at -20°C; up to 6 months at -80°C (based on similar compounds) |
| Handling | Aliquot to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
Procedure:
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.
-
Weigh: Accurately weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.84 mg of the powder.
-
Dissolve: Add the appropriate volume of anhydrous DMSO to the powder. For a 10 mM solution, if you weighed 3.84 mg, add 1 mL of DMSO.
-
Mix: Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., to 37°C) and sonication can aid in dissolution.
-
Aliquot: Dispense the stock solution into smaller, single-use aliquots in microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles which can degrade the compound.
-
Store: Store the aliquots at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months).
Preparation of this compound Working Solution for Enzyme Assays
This protocol provides a general guideline for diluting the stock solution to a working concentration for a typical chymotrypsin assay. The final concentration of the substrate may need to be optimized depending on the specific enzyme and experimental conditions.
Materials:
-
10 mM this compound stock solution in DMSO
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂)
-
Microplate or cuvettes
-
Calibrated pipettes
Procedure:
-
Thaw: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilute: Prepare an intermediate dilution of the stock solution in the assay buffer if necessary. It is important to ensure that the final concentration of DMSO in the assay is low (typically ≤1%) to avoid inhibiting the enzyme.
-
Final Dilution: Add the appropriate volume of the diluted this compound solution to the assay mixture (containing buffer and enzyme) to achieve the desired final concentration. For chymotrypsin assays, a final substrate concentration in the range of 0.1 to 1 mM is often used.
-
Mix and Measure: Immediately mix the reaction components and begin monitoring the absorbance at 405 nm using a spectrophotometer or microplate reader.
Visualized Workflows
The following diagrams illustrate the key experimental workflows.
References
Application Notes and Protocols for AC-Phe-gly-pna Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and recommended buffer conditions for the enzymatic assay of proteases using the chromogenic substrate Nα-Acetyl-L-phenylalanyl-glycine p-nitroanilide (AC-Phe-gly-pna). This substrate is valuable for studying the kinetics of enzymes such as chymotrypsin and papain.
Principle of the Assay
The assay is based on the enzymatic hydrolysis of the peptide bond in this compound. This cleavage releases the yellow-colored product p-nitroaniline (pNA), which can be quantified spectrophotometrically by measuring the increase in absorbance at approximately 405 nm. The rate of pNA formation is directly proportional to the enzyme's activity.[1] The fundamental reaction involves the cleavage of the colorless substrate by a protease to yield a colored product.[2]
Data Presentation
Recommended Buffer Conditions
The optimal buffer conditions for this compound assays are dependent on the specific enzyme being investigated. Below is a summary of recommended conditions for chymotrypsin and papain.
| Parameter | Chymotrypsin | Papain |
| Buffer | Tris-HCl | Sodium Phosphate |
| pH Range | 7.8 - 9.0[3][4][5] | 6.2 - 6.5 |
| Buffer Concentration | 50 - 100 mM | 50 mM |
| Temperature | 25 - 37 °C | 25 °C |
| Additives | 10 - 100 mM CaCl₂ | 1-2 mM EDTA, 5 mM L-Cysteine (for activation) |
| Substrate Solvent | Dimethyl sulfoxide (DMSO) | - |
Key Assay Parameters
| Parameter | Value | Reference |
| Wavelength for pNA detection | 405 - 410 nm | |
| Molar Extinction Coefficient (ε) of pNA | ~8,800 - 9,960 M⁻¹cm⁻¹ |
Experimental Protocols
Protocol 1: Chymotrypsin Activity Assay
This protocol outlines the procedure for determining chymotrypsin activity using this compound.
Materials:
-
α-Chymotrypsin
-
This compound
-
Tris-HCl buffer (e.g., 100 mM, pH 7.8)
-
Calcium Chloride (CaCl₂) solution (e.g., 1 M)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader or spectrophotometer
-
96-well microplate or cuvettes
Procedure:
-
Assay Buffer Preparation: Prepare 100 mM Tris-HCl buffer and adjust the pH to 7.8. Add CaCl₂ to a final concentration of 10 mM.
-
Substrate Stock Solution: Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mM).
-
Enzyme Solution: Prepare a stock solution of α-chymotrypsin in cold, 1 mM HCl to the desired concentration. Immediately before use, dilute the enzyme stock to the final working concentration in the assay buffer.
-
Reaction Setup:
-
Add the appropriate volume of assay buffer to each well of the microplate.
-
Add the desired volume of the this compound working solution to each well.
-
To initiate the reaction, add the diluted enzyme solution to each well. The final volume should be consistent across all wells.
-
-
Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes).
-
Data Analysis:
-
Plot absorbance versus time.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve (ΔAbs/min).
-
Calculate the concentration of pNA released per minute using the Beer-Lambert law: Rate (M/min) = (V₀ / ε) * path length (cm) , where ε is the molar extinction coefficient of pNA.
-
Protocol 2: Papain Activity Assay
This protocol is for the determination of papain activity.
Materials:
-
Papain
-
This compound
-
Sodium Phosphate buffer (50 mM, pH 6.5)
-
EDTA
-
L-Cysteine
-
Microplate reader or spectrophotometer
-
96-well microplate or cuvettes
Procedure:
-
Activation Buffer Preparation: Prepare a 50 mM Sodium Phosphate buffer with 1-2 mM EDTA and 5 mM L-Cysteine. This buffer should be prepared fresh daily.
-
Substrate Stock Solution: Dissolve this compound in the activation buffer to prepare a stock solution.
-
Enzyme Activation and Dilution: Dissolve and pre-incubate the papain in the activation buffer to ensure full activity. Dilute the activated papain to the final working concentration in the activation buffer.
-
Reaction Setup:
-
Add the activation buffer to each well.
-
Add the this compound working solution to each well.
-
Initiate the reaction by adding the diluted, activated papain solution.
-
-
Measurement: Monitor the increase in absorbance at 410 nm over time, as described for the chymotrypsin assay.
-
Data Analysis: Calculate the rate of pNA formation as described in the chymotrypsin protocol.
Visualizations
Enzymatic Reaction of this compound
Caption: Enzymatic cleavage of this compound by a protease.
General Experimental Workflow for this compound Assay
References
Application Notes and Protocols for Calculating Chymotrypsin Activity using AC-Phe-Gly-pNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chymotrypsin is a serine protease that plays a crucial role in protein digestion by hydrolyzing peptide bonds, primarily on the C-terminal side of aromatic amino acids such as tyrosine, tryptophan, and phenylalanine.[1][2] The accurate determination of chymotrypsin activity is vital in various fields of research, including enzymology, drug discovery, and diagnostics. This document provides a detailed protocol for a simple and reliable colorimetric assay for chymotrypsin activity using the synthetic substrate N-Acetyl-L-phenylalanyl-glycine p-nitroanilide (AC-Phe-Gly-pNA).
The assay is based on the enzymatic cleavage of the amide bond in this compound by chymotrypsin, which releases the chromogenic product p-nitroaniline (pNA). The rate of pNA formation, which can be monitored spectrophotometrically by measuring the increase in absorbance at 405-410 nm, is directly proportional to the chymotrypsin activity.
Principle of the Assay
The enzymatic reaction involves the hydrolysis of the peptide bond between glycine and p-nitroaniline in the this compound substrate. This reaction is catalyzed by chymotrypsin and results in the release of p-nitroaniline, a yellow-colored compound.
Caption: Enzymatic reaction of chymotrypsin with this compound.
Materials and Reagents
Equipment
-
Spectrophotometer (plate reader or cuvette-based) capable of measuring absorbance at 405 nm or 410 nm.
-
Thermostatted cuvette holder or incubator (optional, for temperature control).
-
Pipettes and tips.
-
Cuvettes (1 cm path length) or 96-well microplates.
-
Vortex mixer.
Reagents
-
α-Chymotrypsin (from bovine pancreas)
-
N-Acetyl-L-phenylalanyl-glycine p-nitroanilide (this compound)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.8-8.0)
-
Calcium Chloride (CaCl₂) (e.g., 10-20 mM)
-
Dimethyl sulfoxide (DMSO) for dissolving the substrate.
-
Hydrochloric acid (HCl, e.g., 1 mM) for preparing the enzyme stock solution.
Experimental Protocols
Reagent Preparation
-
Assay Buffer (50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0):
-
Dissolve 6.057 g of Tris base in 800 mL of deionized water.
-
Add 2.94 g of CaCl₂ dihydrate.
-
Adjust the pH to 8.0 with 1 M HCl.
-
Bring the final volume to 1 L with deionized water.
-
Store at 4°C.
-
-
Substrate Stock Solution (e.g., 20 mM this compound in DMSO):
-
The molecular weight of this compound can vary, so calculate the required mass based on the specific product information.
-
Dissolve the calculated amount of this compound in DMSO to achieve a 20 mM concentration.
-
Store the stock solution at -20°C in aliquots, protected from light.
-
-
Enzyme Stock Solution (e.g., 1 mg/mL Chymotrypsin in 1 mM HCl):
-
Prepare a stock solution of α-chymotrypsin in cold 1 mM HCl to prevent autolysis.
-
The exact concentration should be determined based on the specific activity of the enzyme lot.
-
Store the stock solution at -20°C in aliquots. On the day of the experiment, thaw an aliquot and keep it on ice. Prepare working dilutions in the assay buffer.
-
Assay Procedure
The following protocol is a general guideline and should be optimized for specific experimental conditions.
Caption: Experimental workflow for the chymotrypsin activity assay.
-
Prepare the Reaction Mixture:
-
Set up a series of reactions in cuvettes or a 96-well plate.
-
For a standard 1 mL cuvette assay, add the following to each cuvette:
-
Assay Buffer (to a final volume of 1 mL)
-
Substrate Working Solution (prepare by diluting the stock in assay buffer to the desired final concentration, e.g., 0.1 - 2 mM).
-
-
Include a blank control containing the assay buffer and substrate but no enzyme.
-
-
Equilibration:
-
Incubate the reaction mixtures at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to allow for temperature equilibration.
-
-
Initiate the Reaction:
-
Add a small volume of the chymotrypsin working solution to each reaction mixture to initiate the reaction. The final enzyme concentration will need to be optimized to ensure a linear reaction rate for a reasonable period.
-
Mix gently but thoroughly.
-
-
Measure Absorbance:
-
Immediately place the cuvette in the spectrophotometer and start recording the absorbance at 405 nm.
-
Record the absorbance at regular intervals (e.g., every 15 or 30 seconds) for a period of 5-10 minutes.
-
Data Analysis and Calculations
-
Plot the Data: Plot the absorbance values against time for each reaction.
-
Determine the Initial Rate: Identify the linear portion of the curve (the initial velocity, v₀) and calculate the change in absorbance per minute (ΔA/min).
-
Calculate Chymotrypsin Activity: Use the Beer-Lambert law to calculate the enzyme activity.
Activity (U/mL) = (ΔA/min * Total Assay Volume (mL)) / (ε * Path Length (cm) * Enzyme Volume (mL))
Where:
-
ΔA/min is the rate of change in absorbance at 405 nm.
-
Total Assay Volume is the final volume of the reaction mixture in the cuvette.
-
ε (Molar Extinction Coefficient of pNA) is 8,800 M⁻¹cm⁻¹ at 410 nm.[3] A value of 10,400 M⁻¹cm⁻¹ at 405 nm is also commonly used. It is advisable to determine this experimentally under the specific assay conditions.
-
Path Length is the light path of the cuvette (typically 1 cm).
-
Enzyme Volume is the volume of the enzyme solution added to the reaction.
One unit (U) of chymotrypsin activity is defined as the amount of enzyme that hydrolyzes 1.0 µmole of substrate per minute under the specified conditions.
-
Quantitative Data Summary
| Parameter | Value / Condition | Reference(s) |
| Substrate | N-Acetyl-L-phenylalanyl-glycine p-nitroanilide (this compound) | |
| Enzyme | α-Chymotrypsin | |
| Assay Type | Colorimetric, Kinetic | |
| Wavelength of Detection | 405 - 410 nm | [3] |
| Molar Extinction Coefficient (ε) of p-Nitroaniline | 8,800 M⁻¹cm⁻¹ at 410 nm; 10,400 M⁻¹cm⁻¹ at 405 nm | [3] |
| Typical Assay Buffer | 50 mM Tris-HCl, 20 mM CaCl₂ | |
| Optimal pH | 7.8 - 8.0 | |
| Optimal Temperature | 25 - 37 °C | |
| Typical Substrate Concentration | 0.1 - 2 mM (Should be determined empirically by generating a Michaelis-Menten plot) | |
| Kinetic Constants (Km, kcat) | To be determined empirically for this compound. For similar substrates, Km values are in the mM range. |
Chymotrypsin Catalytic Mechanism
Chymotrypsin employs a catalytic triad of serine, histidine, and aspartate residues in its active site to facilitate peptide bond hydrolysis. The mechanism proceeds through the formation of a covalent acyl-enzyme intermediate.
Caption: The catalytic mechanism of chymotrypsin.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or very low activity | Inactive enzyme. | Use a fresh enzyme stock. Ensure proper storage conditions. |
| Incorrect pH of the assay buffer. | Prepare fresh buffer and verify the pH. | |
| Substrate degradation. | Use a fresh substrate stock solution. Protect from light. | |
| Reaction rate is too fast | Enzyme concentration is too high. | Dilute the enzyme stock solution further. |
| Non-linear reaction rate | Substrate depletion. | Use a lower enzyme concentration or a higher substrate concentration. Ensure the initial linear range is used for calculation. |
| Enzyme instability. | Keep the enzyme on ice. Ensure the presence of CaCl₂ in the buffer. | |
| High background absorbance | Spontaneous hydrolysis of the substrate. | Run a blank control without the enzyme and subtract the background rate. Ensure the substrate solution is fresh. |
| Contaminated reagents. | Use fresh, high-purity reagents. |
Conclusion
The use of this compound provides a straightforward and sensitive method for determining chymotrypsin activity. By following the detailed protocol and data analysis steps outlined in these application notes, researchers can obtain reliable and reproducible results for a wide range of applications in basic research and drug development. For determination of kinetic parameters such as Km and Vmax, the assay should be performed with varying substrate concentrations, and the data should be fitted to the Michaelis-Menten equation.
References
- 1. Kinetics of N-glutaryl-L-phenylalanine p-nitroanilide hydrolysis catalyzed by alpha-chymotrypsin in aqueous solutions of dodecyltrimethylammonium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of chymotrypsin through surface binding using nanoparticle-based receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Determining the Kinetic Parameters (Km and Vmax) of α-Chymotrypsin with a Chromogenic Peptide Substrate
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
α-Chymotrypsin is a serine protease that plays a crucial role in digestion by hydrolyzing peptide bonds, primarily C-terminal to aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. The kinetic efficiency of chymotrypsin can be characterized by the Michaelis-Menten parameters: the Michaelis constant (Km) and the maximum velocity (Vmax). Km represents the substrate concentration at which the reaction rate is half of Vmax and is an indicator of the affinity of the enzyme for its substrate. Vmax reflects the maximum rate of the reaction when the enzyme is saturated with the substrate. This document provides a detailed protocol for determining Km and Vmax of bovine α-chymotrypsin using the specific chromogenic substrate Nα-Acetyl-L-phenylalanyl-glycine p-nitroanilide (AC-Phe-gly-pna). The hydrolysis of this substrate by chymotrypsin releases p-nitroaniline (pNA), a yellow-colored product that can be quantified spectrophotometrically, allowing for a continuous kinetic assay.
Principle
The enzymatic reaction follows the Michaelis-Menten model. Chymotrypsin catalyzes the cleavage of the amide bond in this compound between the glycine and the p-nitroaniline moiety. The rate of this reaction is monitored by measuring the increase in absorbance at 410 nm, which corresponds to the release of the p-nitroaniline product. The molar extinction coefficient of p-nitroaniline under the assay conditions is used to convert the rate of change in absorbance to the rate of product formation (initial velocity, V₀). By measuring V₀ at various substrate concentrations, the kinetic parameters Km and Vmax can be determined using non-linear regression analysis of the Michaelis-Menten equation or a linearized plot such as the Lineweaver-Burk plot.
Materials and Reagents
-
Enzyme: Bovine α-Chymotrypsin (e.g., Sigma-Aldrich C4129)
-
Substrate: Nα-Acetyl-L-phenylalanyl-glycine p-nitroanilide (this compound)
-
Buffer: 100 mM Tris-HCl, pH 8.0, containing 10 mM CaCl₂
-
Solvent for Substrate: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Enzyme Dilution Buffer: 1 mM HCl
-
Equipment:
-
UV-Vis Spectrophotometer with temperature control
-
Cuvettes (1 cm path length)
-
Calibrated pipettes
-
pH meter
-
Analytical balance
-
Experimental Protocols
Reagent Preparation
-
Assay Buffer (100 mM Tris-HCl, 10 mM CaCl₂, pH 8.0):
-
Dissolve 12.11 g of Tris base in approximately 900 mL of deionized water.
-
Add 1.47 g of calcium chloride dihydrate (CaCl₂·2H₂O).
-
Adjust the pH to 8.0 at 25°C using 1 M HCl.
-
Bring the final volume to 1 L with deionized water.
-
-
Enzyme Stock Solution (1 mg/mL):
-
Prepare a 1 mg/mL stock solution of α-chymotrypsin in cold 1 mM HCl. Store on ice.
-
-
Working Enzyme Solution:
-
Immediately before use, dilute the enzyme stock solution with the assay buffer to a final concentration suitable for the assay (e.g., 1-5 µM). The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 60-120 seconds.
-
-
Substrate Stock Solution (e.g., 50 mM):
-
Dissolve a calculated amount of this compound in a minimal volume of DMF or DMSO. For example, for a 50 mM stock, dissolve 20.6 mg of this compound (MW = 412.42 g/mol ) in 1 mL of DMF.
-
-
Working Substrate Solutions:
-
Prepare a series of dilutions of the substrate stock solution in the assay buffer to achieve a range of final concentrations in the assay cuvette. This range should typically span from approximately 0.1 x Km to 10 x Km. A suggested starting range is 0.05 mM to 2.0 mM.
-
Enzyme Assay Protocol
-
Spectrophotometer Setup:
-
Set the spectrophotometer to measure absorbance at 410 nm.
-
Equilibrate the cuvette holder to 25°C.
-
-
Assay Procedure:
-
To a 1 cm cuvette, add the appropriate volume of assay buffer and the working substrate solution to a final volume of, for example, 950 µL.
-
Place the cuvette in the spectrophotometer and incubate for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding 50 µL of the working enzyme solution.
-
Immediately mix the contents of the cuvette by gentle inversion or with a pipette.
-
Start recording the absorbance at 410 nm every 10 seconds for 2-5 minutes. Ensure the increase in absorbance is linear during the initial phase of the reaction.
-
-
Data Collection:
-
Repeat the assay for each substrate concentration.
-
Perform a blank measurement for each substrate concentration without the enzyme to account for any non-enzymatic hydrolysis of the substrate.
-
Data Analysis
-
Calculate Initial Velocity (V₀):
-
Determine the initial rate of the reaction (ΔA₄₁₀/min) from the linear portion of the absorbance versus time plot.
-
Convert the rate of absorbance change to molar concentration using the Beer-Lambert law:
-
V₀ (µM/min) = (ΔA₄₁₀/min / ε) * 10⁶
-
Where ε is the molar extinction coefficient of p-nitroaniline at 410 nm and pH 8.0 (typically ~8,800 M⁻¹cm⁻¹).
-
-
-
Determine Km and Vmax:
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism, Origin):
-
V₀ = (Vmax * [S]) / (Km + [S])
-
-
Alternatively, use a linearized plot such as the Lineweaver-Burk plot (1/V₀ vs. 1/[S]) to obtain initial estimates of Km and Vmax. However, non-linear regression is generally preferred due to better error distribution.
-
Data Presentation
The following table presents representative kinetic data for the hydrolysis of a closely related substrate, Ac-Phe-Gly-NH₂, by α-chymotrypsin at pH 8.0 and 25°C, as specific data for the p-nitroanilide variant was not available in the searched literature.[1] This data serves as an illustrative example for structuring experimental results.
| Substrate Concentration [S] (mM) | Initial Velocity (V₀) (µM/s) |
| 0.1 | 0.045 |
| 0.2 | 0.083 |
| 0.5 | 0.167 |
| 1.0 | 0.250 |
| 2.0 | 0.333 |
| 5.0 | 0.417 |
| 10.0 | 0.455 |
Summary of Kinetic Parameters (Illustrative)
| Enzyme | Substrate | Km (mM) | Vmax (µM/s) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| α-Chymotrypsin | Ac-Phe-Gly-NH₂ | 1.0 | 0.5 | 0.1 | 100 |
| (Note: kcat is calculated as Vmax / [E]t, where [E]t is the total enzyme concentration. The values in this table are for illustrative purposes based on analogous substrate data and should be determined experimentally for this compound.) |
Visualizations
Caption: Workflow for determining chymotrypsin kinetic parameters.
Caption: Michaelis-Menten reaction scheme for chymotrypsin.
References
Continuous Kinetic Assay of Chymotrypsin Using AC-Phe-gly-pna: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Chymotrypsin is a serine protease that plays a crucial role in digestion by hydrolyzing peptide bonds, primarily on the C-terminal side of aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. The enzymatic activity of chymotrypsin is a key area of study in basic research and is a critical target in drug development for various pathological conditions. This document provides a detailed protocol for a continuous kinetic assay of chymotrypsin using the chromogenic substrate N-acetyl-L-phenylalanyl-glycine-p-nitroanilide (AC-Phe-gly-pna).
Principle of the Assay
The assay is based on the enzymatic cleavage of the peptide bond between glycine and p-nitroanilide in the this compound substrate by chymotrypsin. This hydrolysis reaction releases p-nitroaniline (pNA), a yellow-colored product that absorbs light maximally at 405-410 nm. The rate of the increase in absorbance at this wavelength is directly proportional to the chymotrypsin activity under the specified assay conditions. This continuous monitoring of pNA production allows for the determination of initial reaction velocities and subsequent calculation of key kinetic parameters, such as the Michaelis-Menten constant (K_m) and the catalytic constant (k_cat).
Applications
-
Enzyme Kinetics: Determination of fundamental kinetic parameters (K_m, V_max, k_cat) of chymotrypsin with a specific substrate.
-
Inhibitor Screening: High-throughput screening and characterization of potential chymotrypsin inhibitors for drug discovery.
-
Enzyme Characterization: Studying the effects of pH, temperature, and cofactors on chymotrypsin activity.
-
Quality Control: Assessing the activity and purity of chymotrypsin preparations.
Data Presentation
Table 1: Typical Kinetic Parameters for Chymotrypsin with Phenylalanine-containing Substrates
| Substrate | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Conditions |
| Ac-Phe-NH₂ | 3.9 | 0.04 | 10.3 | pH 8.0, 25°C[1] |
| Ac-Phe-Gly-NH₂ | 1.3 | 0.13 | 100 | pH 8.0, 25°C[1] |
| Ac-Phe-Gly-Gly-NH₂ | 1.1 | 0.14 | 127 | pH 8.0, 25°C[1] |
| This compound | Est. 1-2 | Variable | Variable | pH 7.8-8.3, 25-37°C |
Table 2: Recommended Reagent Concentrations
| Reagent | Stock Concentration | Final Concentration in Assay |
| Tris-HCl Buffer (pH 8.0) | 1 M | 50 mM |
| CaCl₂ | 1 M | 10 mM |
| Chymotrypsin | 1 mg/mL in 1 mM HCl | 1-10 µg/mL |
| This compound | 10 mM in DMSO | 0.05 - 2.0 mM |
Mandatory Visualizations
References
Application Notes and Protocols for Chymotrypsin Endpoint Assay using AC-Phe-Gly-pNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chymotrypsin is a key digestive enzyme and a member of the serine protease family. It plays a crucial role in protein digestion by selectively hydrolyzing peptide bonds, primarily at the C-terminus of aromatic amino acids such as phenylalanine, tyrosine, and tryptophan.[1] The enzymatic activity of chymotrypsin is a subject of extensive research in biochemistry and is a target for drug development in various pathological conditions.
This document provides a detailed protocol for a simple and robust endpoint colorimetric assay to determine chymotrypsin activity. The assay utilizes the chromogenic substrate Nα-Acetyl-L-phenylalanyl-glycine p-nitroanilide (AC-Phe-Gly-pNA). In the presence of chymotrypsin, the substrate is cleaved, releasing the yellow-colored product p-nitroaniline (pNA). The amount of pNA produced is directly proportional to the chymotrypsin activity and can be quantified by measuring the absorbance at 405-410 nm.[2]
Principle of the Assay
The assay is based on the enzymatic hydrolysis of the peptide bond between glycine and p-nitroaniline in the this compound substrate by chymotrypsin. This reaction releases p-nitroaniline, which has a strong absorbance at 405-410 nm. The reaction is allowed to proceed for a fixed period, after which a stop solution is added to terminate the enzymatic activity. The absorbance of the resulting solution is then measured, and the concentration of the product is determined using the Beer-Lambert law.
Materials and Reagents
-
α-Chymotrypsin from bovine pancreas
-
Nα-Acetyl-L-phenylalanyl-glycine p-nitroanilide (this compound)
-
Tris(hydroxymethyl)aminomethane (Tris)
-
Calcium Chloride (CaCl₂)
-
Hydrochloric Acid (HCl)
-
Dimethyl Sulfoxide (DMSO)
-
Acetic Acid (or other suitable stop solution)
-
Microplate reader or spectrophotometer capable of reading absorbance at 405-410 nm
-
96-well microplates or cuvettes
-
Standard laboratory equipment (pipettes, tubes, etc.)
Experimental Protocols
Reagent Preparation
1. Assay Buffer (50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0)
-
Dissolve 6.05 g of Tris base in 800 mL of distilled water.
-
Add 2.94 g of CaCl₂ dihydrate and dissolve completely.
-
Adjust the pH to 8.0 with 1 M HCl.
-
Bring the final volume to 1 L with distilled water.
-
Store at 4°C.
2. Substrate Stock Solution (10 mM this compound in DMSO)
-
Dissolve 38.4 mg of this compound in 10 mL of DMSO.
-
Store in aliquots at -20°C, protected from light.
3. Chymotrypsin Stock Solution (1 mg/mL)
-
Dissolve 10 mg of α-chymotrypsin in 10 mL of 1 mM HCl with 2 mM CaCl₂.
-
Store in aliquots at -20°C. Avoid repeated freeze-thaw cycles.
4. Stop Solution (e.g., 30% Acetic Acid)
-
Carefully add 30 mL of glacial acetic acid to 70 mL of distilled water.
-
Store at room temperature.
-
Note: Other acids like citric acid or a specific chymotrypsin inhibitor can also be used as a stop solution. It is recommended to validate the chosen stop solution for its effectiveness in immediately halting the reaction without interfering with the absorbance of p-nitroaniline.
Assay Procedure
-
Prepare Working Solutions:
-
Substrate Working Solution: Dilute the Substrate Stock Solution with Assay Buffer to the desired final concentration (e.g., for a final assay concentration of 1 mM, prepare a 2X working solution of 2 mM).
-
Chymotrypsin Working Solution: On the day of the experiment, dilute the Chymotrypsin Stock Solution with Assay Buffer to the desired concentration range (e.g., 0.1 - 10 µg/mL). The optimal concentration should be determined empirically to ensure the reaction remains in the linear range for the chosen incubation time.
-
-
Assay Setup (96-well plate format):
-
Add 50 µL of Assay Buffer to the blank wells.
-
Add 50 µL of the Chymotrypsin Working Solution to the sample wells.
-
Add 50 µL of the Substrate Working Solution to all wells (blanks and samples) to initiate the reaction. The final reaction volume will be 100 µL.
-
-
Incubation:
-
Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 10-30 minutes). The incubation time should be optimized to ensure sufficient product formation without substrate depletion.
-
-
Stop Reaction:
-
After the incubation period, add 50 µL of Stop Solution to all wells to terminate the reaction.
-
-
Measurement:
-
Measure the absorbance of each well at 405 nm or 410 nm using a microplate reader.
-
Data Analysis
-
Correct for Blank Absorbance: Subtract the average absorbance of the blank wells from the absorbance of the sample wells.
-
Calculate p-nitroaniline Concentration: Use the Beer-Lambert law to calculate the concentration of p-nitroaniline produced:
Concentration (M) = (Corrected Absorbance) / (ε × l)
-
ε (Molar Extinction Coefficient of p-nitroaniline): A commonly cited value is 8,800 M⁻¹cm⁻¹ at 410 nm.[3] However, this value can be affected by the final pH of the assay mixture after adding the stop solution. It is recommended to generate a standard curve with known concentrations of p-nitroaniline under the final assay conditions to determine a more accurate extinction coefficient.
-
l (Path Length): For a standard 96-well plate, the path length can vary. It can be determined by measuring the absorbance of a solution with a known extinction coefficient or can be standardized by using a fixed volume in the wells. For cuvettes, the path length is typically 1 cm.
-
-
Calculate Chymotrypsin Activity: The enzymatic activity can be expressed in units, where one unit is defined as the amount of enzyme that hydrolyzes 1 µmole of substrate per minute under the specified conditions.
Activity (µmol/min/mg) = (Concentration of pNA (M) × Total Volume (L)) / (Incubation Time (min) × Amount of Enzyme (mg))
Data Presentation
The following table summarizes typical concentrations and conditions for the chymotrypsin endpoint assay. These values may require optimization for specific experimental setups.
| Parameter | Recommended Range/Value | Notes |
| Reagent | ||
| Chymotrypsin Concentration | 0.1 - 10 µg/mL (final concentration) | The optimal concentration should result in an absorbance reading within the linear range of the instrument. |
| This compound Concentration | 0.1 - 2 mM (final concentration) | Substrate concentration should ideally be at or above the Michaelis constant (Km) to ensure the reaction rate is proportional to the enzyme concentration. |
| Reaction Conditions | ||
| Assay Buffer | 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0 | Calcium ions are known to stabilize chymotrypsin. |
| Incubation Temperature | 25°C or 37°C | Ensure a constant temperature is maintained throughout the incubation period. |
| Incubation Time | 10 - 30 minutes | The incubation time should be optimized to ensure measurable product formation while the reaction rate remains linear. |
| Measurement | ||
| Wavelength | 405 - 410 nm | This is the absorbance maximum for p-nitroaniline. |
| Molar Extinction Coefficient (ε) | ~8,800 M⁻¹cm⁻¹ at 410 nm | It is highly recommended to determine this value experimentally using a p-nitroaniline standard curve under the final assay conditions (including the stop solution). |
Visualizations
Enzymatic Reaction of Chymotrypsin with this compound
Caption: Enzymatic cleavage of this compound by chymotrypsin.
Experimental Workflow for Chymotrypsin Endpoint Assay
Caption: Step-by-step workflow for the chymotrypsin endpoint assay.
References
Application of AC-Phe-gly-pna in Inhibitor Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC-Phe-gly-pna (Nα-Acetyl-L-phenylalanyl-glycine p-nitroanilide) is a synthetic chromogenic substrate specifically designed for the continuous monitoring of chymotrypsin activity.[1][2] Chymotrypsin is a serine protease that plays a crucial role in protein digestion by preferentially cleaving peptide bonds on the C-terminal side of large hydrophobic amino acid residues such as tyrosine, tryptophan, and phenylalanine.[3] The specificity of this compound for chymotrypsin makes it an invaluable tool in biochemical and pharmaceutical research, particularly in the high-throughput screening (HTS) of potential chymotrypsin inhibitors.[2]
Upon enzymatic cleavage by chymotrypsin at the glycine-p-nitroanilide bond, the colorless substrate this compound releases the yellow-colored product, p-nitroaniline (pNA). The rate of pNA formation, which can be continuously monitored by measuring the absorbance at 405 nm, is directly proportional to the chymotrypsin activity.[4] This principle allows for a simple and sensitive spectrophotometric assay to determine the kinetic parameters of the enzyme and to screen for compounds that inhibit its activity.
Principle of the Assay
The enzymatic reaction underlying the use of this compound in inhibitor screening is a two-step process. First, chymotrypsin binds to the this compound substrate. The serine residue in the enzyme's active site then performs a nucleophilic attack on the carbonyl group of the glycine residue, leading to the formation of a transient tetrahedral intermediate. This is followed by the cleavage of the peptide bond and the release of p-nitroaniline. The acetylated dipeptide remains transiently bound to the enzyme before being released. The presence of an inhibitor will decrease the rate of this reaction, resulting in a lower rate of pNA production.
Key Applications
-
Enzyme Kinetics: Determination of Michaelis-Menten constants (Km and Vmax) for chymotrypsin.
-
Inhibitor Screening: High-throughput screening of compound libraries to identify potential chymotrypsin inhibitors.
-
Drug Discovery: Characterization of the potency and mechanism of action of identified inhibitors (e.g., determination of IC50 or Ki values).
-
Diagnostic Research: Investigating the role of chymotrypsin in various pathological conditions.
Data Presentation
The following table summarizes representative kinetic and inhibition data obtained from chymotrypsin assays utilizing p-nitroanilide-based substrates. This data is provided as an example of how results can be presented and may not be specific to this compound.
| Compound/Substrate | Parameter | Value | Enzyme Source |
| Ac-Phe-(Gly)n-NH2 (n=0-2) | kcat | Varies with n | Bovine Chymotrypsin |
| Ac-Phe-(Gly)n-NH2 (n=0-2) | Km | Varies with n | Bovine Chymotrypsin |
| Tos-Phe-Ala-Thr-Phe(p-NO2)-CHO | Ki | 1.12 x 10⁻⁸ M | Bovine Chymotrypsin |
| Z-Ala-Pro-Phe-glyoxal | Ki | 25 ± 8 nM | δ-Chymotrypsin |
| Ac-Phe-Ala-Thr-Phe(p-NO2)-Anb(5,2)-NH2 | kcat/Km | 6.0 x 10⁵ M⁻¹s⁻¹ | Bovine Chymotrypsin |
Experimental Protocols
Materials and Reagents
-
α-Chymotrypsin (from bovine pancreas)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 150 mM NaCl and 0.01% Tween-20
-
Inhibitor compounds
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates (clear, flat-bottom)
-
Microplate reader capable of measuring absorbance at 405 nm
Preparation of Solutions
-
Assay Buffer: Prepare a 50 mM Tris-HCl buffer solution, adjust the pH to 8.0, and add NaCl to a final concentration of 150 mM and Tween-20 to a final concentration of 0.01%.
-
Enzyme Stock Solution: Prepare a stock solution of α-chymotrypsin in the assay buffer. The final concentration in the assay will need to be optimized, but a starting point is typically in the low nanomolar range.
-
Substrate Stock Solution: Prepare a stock solution of this compound in DMSO. A typical stock concentration is 10 mM.
-
Inhibitor Stock Solutions: Prepare stock solutions of the test compounds (inhibitors) in DMSO. A common starting concentration is 10 mM.
Inhibitor Screening Protocol (IC50 Determination)
-
Compound Dilution: Prepare a serial dilution of the inhibitor compounds in DMSO.
-
Assay Plate Preparation:
-
Add 2 µL of each inhibitor dilution to the wells of a 96-well plate. For control wells (no inhibitor), add 2 µL of DMSO.
-
Add 178 µL of assay buffer to all wells.
-
Add 10 µL of the chymotrypsin working solution to all wells.
-
Mix gently and incubate for 15 minutes at room temperature.
-
-
Initiate Reaction: Add 10 µL of the this compound working solution to all wells to initiate the enzymatic reaction. The final volume in each well will be 200 µL.
-
Kinetic Measurement: Immediately place the microplate in a plate reader and measure the increase in absorbance at 405 nm over time (e.g., every 30 seconds for 10-15 minutes) at a constant temperature (e.g., 25°C or 37°C).
-
Data Analysis:
-
Determine the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of inhibitor required to reduce the enzyme activity by 50%.
-
Visualizations
Enzymatic Reaction of this compound
Caption: Enzymatic cleavage of this compound by chymotrypsin.
Inhibitor Screening Workflow
References
Application Notes and Protocols for Measuring Chymotrypsin Activity in Cell Lysates using AC-Phe-gly-pna
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chymotrypsin is a serine protease that plays a crucial role in protein digestion by cleaving peptide bonds primarily at the C-terminus of aromatic amino acids such as phenylalanine, tryptophan, and tyrosine.[1] Its activity is implicated in various physiological and pathological processes, making it a target of interest in biomedical research and drug development. These application notes provide a detailed protocol for the determination of chymotrypsin activity in cell lysates using the chromogenic substrate N-Acetyl-L-phenylalanyl-glycine p-nitroanilide (AC-Phe-gly-pna).
This compound is a synthetic peptide derivative designed for the enzymatic assay of proteases like chymotrypsin.[2] The principle of the assay is based on the enzymatic hydrolysis of the peptide bond between glycine and p-nitroaniline (pNA). Cleavage of the substrate by chymotrypsin releases the pNA moiety, which is a chromophore that can be quantified spectrophotometrically by measuring its absorbance at 405 nm. The rate of pNA release is directly proportional to the chymotrypsin activity in the sample. This assay provides a sensitive and continuous method for measuring chymotrypsin kinetics and for screening potential inhibitors.
Principle of the Assay
The enzymatic reaction involves the cleavage of the amide bond in this compound by chymotrypsin, releasing p-nitroaniline. The concentration of the liberated p-nitroaniline is determined by measuring the absorbance at 405 nm. The initial rate of the reaction is proportional to the concentration of active chymotrypsin in the sample.
Caption: Principle of the chymotrypsin activity assay.
Materials and Reagents
-
Substrate: N-Acetyl-L-phenylalanyl-glycine p-nitroanilide (this compound)
-
Enzyme: Purified chymotrypsin (for positive control and standard curve)
-
Buffer: 50 mM Tris-HCl, pH 7.8, containing 10 mM CaCl₂[3]
-
Lysis Buffer: RIPA buffer or a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% NP-40) with freshly added protease inhibitors (chymotrypsin inhibitor should be excluded if measuring its activity)
-
Solvent for Substrate: Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)
-
Equipment:
-
Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm
-
Microcentrifuge
-
Homogenizer or sonicator
-
96-well microplates (clear, flat-bottom)
-
Standard laboratory pipettes and tips
-
Quantitative Data Summary
While specific kinetic parameters for this compound are not widely published, the following table provides kinetic constants for other commonly used chymotrypsin substrates for comparative purposes. Researchers should determine the Kₘ and Vₘₐₓ for this compound under their specific experimental conditions.
| Substrate | Kₘ (mM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Reference |
| N-Acetyl-L-phenylalanine ethyl ester | 0.06 | 170 | 2.8 x 10⁶ | [3] |
| N-Acetyl-L-tyrosine ethyl ester | 0.7 | 193 | 2.8 x 10⁵ | [3] |
| N-Acetyl-L-tryptophan ethyl ester | 0.005 | 47 | 9.4 x 10⁶ | |
| N-Glutaryl-L-phenylalanine p-nitroanilide | Varies with conditions | Varies with conditions | Varies with conditions | |
| Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide | Varies with conditions | Varies with conditions | Varies with conditions |
Experimental Protocols
Preparation of Cell Lysates
-
Cell Culture: Culture cells to the desired confluence under appropriate conditions.
-
Cell Harvest:
-
For adherent cells, wash the cell monolayer with ice-cold PBS, then aspirate the PBS. Add ice-cold lysis buffer to the plate and scrape the cells.
-
For suspension cells, centrifuge the cell suspension to pellet the cells. Wash the pellet with ice-cold PBS and then resuspend in ice-cold lysis buffer.
-
-
Lysis: Incubate the cell suspension in lysis buffer on ice for 30 minutes with intermittent vortexing. Alternatively, sonicate the sample on ice.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant (cell lysate) to a fresh, pre-chilled microcentrifuge tube.
-
Protein Quantification: Determine the total protein concentration of the lysate using a standard method such as the Bradford or BCA assay. This is crucial for normalizing the enzyme activity.
-
Storage: Use the lysate immediately or store in aliquots at -80°C to avoid repeated freeze-thaw cycles.
Reagent Preparation
-
Assay Buffer: Prepare a 50 mM Tris-HCl buffer, adjust the pH to 7.8, and add CaCl₂ to a final concentration of 10 mM.
-
Substrate Stock Solution: Dissolve this compound in DMSO to prepare a stock solution (e.g., 10-100 mM). Store this stock solution at -20°C.
-
p-Nitroaniline Standard Stock Solution: Prepare a 10 mM stock solution of p-nitroaniline in DMSO. This will be used to generate a standard curve.
Chymotrypsin Activity Assay
-
p-Nitroaniline Standard Curve:
-
Prepare a series of dilutions of the p-nitroaniline stock solution in the assay buffer to final concentrations ranging from 0 to 200 µM.
-
Add 100 µL of each dilution to the wells of a 96-well plate.
-
Measure the absorbance at 405 nm.
-
Plot the absorbance versus the concentration of p-nitroaniline to generate a standard curve.
-
-
Enzyme Assay:
-
In a 96-well plate, add the following to each well:
-
X µL of cell lysate (the amount of lysate should be optimized to ensure the reaction rate is within the linear range of the assay).
-
(90 - X) µL of Assay Buffer.
-
-
Include the following controls:
-
Blank: 90 µL of Assay Buffer (no lysate).
-
Positive Control: A known amount of purified chymotrypsin.
-
Inhibitor Control (Optional): Pre-incubate the cell lysate with a specific chymotrypsin inhibitor to confirm the specificity of the activity.
-
-
Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.
-
Prepare a working solution of the this compound substrate by diluting the stock solution in pre-warmed Assay Buffer to the desired final concentration (e.g., 0.1-2 mM). The optimal concentration should be determined experimentally, ideally around the Kₘ value.
-
Initiate the reaction by adding 10 µL of the substrate working solution to each well, bringing the total volume to 100 µL.
-
Immediately start measuring the absorbance at 405 nm in kinetic mode at regular intervals (e.g., every 1-2 minutes) for 15-30 minutes.
-
Data Analysis
-
Calculate the rate of reaction: Determine the change in absorbance per minute (ΔA₄₀₅/min) from the linear portion of the kinetic curve for each sample.
-
Convert absorbance to moles of pNA: Use the molar extinction coefficient of p-nitroaniline (ε = 8,800 M⁻¹cm⁻¹) or the standard curve to convert the ΔA₄₀₅/min to the rate of pNA formation (moles/min).
-
Using Molar Extinction Coefficient:
-
Activity (mol/min) = (ΔA₄₀₅/min) * (Reaction Volume in L) / (ε * Path Length in cm)
-
-
-
Calculate Specific Activity: Normalize the enzyme activity to the amount of total protein in the cell lysate.
-
Specific Activity (mol/min/mg protein) = Activity (mol/min) / (Protein concentration in mg/mL * Volume of lysate in mL)
-
Experimental Workflow Diagram
Caption: Experimental workflow for chymotrypsin activity assay.
References
Application Notes and Protocols for the Use of AC-Phe-Gly-pNA in Purified Enzyme Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-Acetyl-L-phenylalanyl-glycine p-nitroanilide (AC-Phe-Gly-pNA) is a chromogenic substrate specifically designed for the sensitive and continuous assay of chymotrypsin and other chymotrypsin-like serine proteases.[1][2] The enzymatic hydrolysis of the peptide bond between glycine and p-nitroaniline (pNA) by these proteases results in the release of the yellow-colored p-nitroaniline. The rate of pNA formation, which can be monitored spectrophotometrically at 405 nm, is directly proportional to the enzyme activity. These application notes provide detailed protocols and supporting data for the effective use of this compound in purified enzyme systems.
Principle of the Assay
The assay is based on the enzymatic cleavage of the amide bond in this compound by chymotrypsin or a chymotrypsin-like serine protease. This reaction releases p-nitroaniline (pNA), which has a high molar extinction coefficient at 405 nm, leading to a measurable increase in absorbance.
Caption: Enzymatic hydrolysis of this compound.
Applications
-
Enzyme Activity Assays: Quantifying the activity of purified chymotrypsin and related serine proteases.
-
Enzyme Kinetics: Determining key kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat).[3]
-
Inhibitor Screening: High-throughput screening and characterization of potential inhibitors of chymotrypsin and other target proteases for drug discovery.
-
Quality Control: Assessing the activity and purity of enzyme preparations.
Quantitative Data Summary
The following tables summarize the key parameters for the use of this compound.
Table 1: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₉H₂₀N₄O₅[1] |
| Molecular Weight | 384.39 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C, protected from light |
Table 2: Kinetic Parameters with Bovine α-Chymotrypsin
| Parameter | Estimated Value |
| Km (Michaelis Constant) | ~1-5 mM |
| kcat (Catalytic Constant) | ~0.1 - 1.0 s⁻¹ |
| kcat/Km (Catalytic Efficiency) | ~20 - 100 M⁻¹s⁻¹ |
Table 3: Recommended Assay Conditions
| Parameter | Recommended Condition |
| Wavelength | 405 nm |
| pH | 7.8 - 8.0 |
| Temperature | 25°C or 37°C |
| Assay Buffer | 50 mM Tris-HCl, 10 mM CaCl₂ |
| Substrate Concentration | 0.1 - 2 mM (start with ~Km) |
| Enzyme Concentration | Dependent on enzyme purity and activity |
Experimental Protocols
Protocol 1: Standard Chymotrypsin Activity Assay
This protocol is designed for a standard single-point or kinetic measurement of chymotrypsin activity.
Caption: Standard chymotrypsin activity assay workflow.
Materials:
-
This compound
-
Purified α-Chymotrypsin
-
Assay Buffer: 50 mM Tris-HCl, pH 7.8, containing 10 mM CaCl₂
-
DMSO (for substrate stock solution)
-
Microplate reader or spectrophotometer capable of reading at 405 nm
-
96-well microplate or cuvettes
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO. Store this stock solution at -20°C, protected from light.
-
Prepare a working solution of chymotrypsin in 1 mM HCl with 2 mM CaCl₂. The final concentration in the assay should result in a linear rate of absorbance change over time. A starting concentration of 1-10 µg/mL in the final reaction volume is recommended.
-
In a 96-well plate, add the following to each well:
-
X µL Assay Buffer
-
10 µL of this compound working solution (diluted from stock in Assay Buffer to achieve the desired final concentration, e.g., 1 mM)
-
Make up the volume to 90 µL with Assay Buffer.
-
-
Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.
-
Initiate the reaction by adding 10 µL of the chymotrypsin working solution to each well.
-
Immediately start measuring the absorbance at 405 nm every minute for 10-30 minutes.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot (ΔAbs/min).
-
Calculate the enzyme activity using the following formula:
Activity (µmol/min/mg) = (V₀ * Total Assay Volume (mL)) / (ε * Path Length (cm) * Enzyme Amount (mg))
Where ε (molar extinction coefficient) for p-nitroaniline is 8,800 M⁻¹cm⁻¹.
Protocol 2: Determination of Kinetic Parameters (Km and Vmax)
This protocol describes how to determine the Michaelis-Menten kinetic parameters for chymotrypsin with this compound.
Procedure:
-
Follow the steps outlined in Protocol 1.
-
Vary the final concentration of this compound over a range that brackets the estimated Km (e.g., 0.1, 0.2, 0.5, 1, 2, 5 mM).
-
Keep the enzyme concentration constant.
-
Measure the initial velocity (V₀) for each substrate concentration.
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation to determine Km and Vmax. This can be done using non-linear regression software or by using a linear transformation of the data (e.g., Lineweaver-Burk plot).
Protocol 3: Inhibitor Screening Assay
This protocol is suitable for screening potential inhibitors of chymotrypsin.
Caption: Workflow for chymotrypsin inhibitor screening.
Procedure:
-
Prepare reagents as described in Protocol 1.
-
Prepare serial dilutions of the test inhibitor compounds.
-
In a 96-well plate, add the following to each well:
-
X µL Assay Buffer
-
10 µL of chymotrypsin working solution
-
10 µL of the inhibitor dilution (or vehicle control)
-
-
Pre-incubate the enzyme and inhibitor for 15-30 minutes at the assay temperature.
-
Initiate the reaction by adding 10 µL of the this compound working solution. The final substrate concentration should be at or near the Km value.
-
Immediately measure the absorbance at 405 nm kinetically.
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the vehicle control.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or low activity | Inactive enzyme | Use a fresh enzyme preparation; ensure proper storage. |
| Incorrect pH or temperature | Verify the pH of the buffer and the temperature of the incubator/plate reader. | |
| Substrate degradation | Prepare fresh substrate solution; store stock solution protected from light at -20°C. | |
| High background | Spontaneous substrate hydrolysis | Run a no-enzyme control; subtract the background rate. |
| Contaminated reagents | Use high-purity water and reagents. | |
| Non-linear reaction rate | Substrate depletion | Use a lower enzyme concentration or a higher substrate concentration. |
| Product inhibition | Analyze only the initial linear phase of the reaction. | |
| Enzyme instability | Ensure the presence of CaCl₂ in the buffer; perform the assay promptly after preparing the enzyme dilution. |
Concluding Remarks
This compound is a reliable and versatile substrate for the characterization of chymotrypsin and related proteases. The protocols provided herein offer a robust framework for a variety of applications, from routine activity measurements to detailed kinetic and inhibition studies. For optimal results, it is recommended to empirically determine the ideal enzyme and substrate concentrations for each specific experimental setup.
References
High-Throughput Screening Protocol for Chymotrypsin Inhibitors Using AC-Phe-Gly-pNA
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid screening of large compound libraries to identify potential therapeutic agents. Chymotrypsin, a serine protease, plays a crucial role in digestion and is implicated in various pathological processes, including inflammation and cancer, making it an attractive target for drug development.[1][2] This document provides a detailed protocol for a robust and reliable HTS assay to identify inhibitors of chymotrypsin using the chromogenic substrate Nα-Acetyl-L-phenylalanyl-glycine p-nitroanilide (AC-Phe-Gly-pNA).
The assay is based on the enzymatic cleavage of this compound by chymotrypsin, which releases the chromophore p-nitroaniline (pNA). The rate of pNA formation, which can be monitored by measuring the absorbance at 405 nm, is directly proportional to chymotrypsin activity. This colorimetric assay is well-suited for HTS in a 96- or 384-well plate format, offering a simple, cost-effective, and reproducible method for identifying and characterizing chymotrypsin inhibitors.
Principle of the Assay
The enzymatic reaction at the core of this assay is the hydrolysis of the peptide bond in this compound by chymotrypsin. This cleavage event liberates p-nitroaniline (pNA), a yellow-colored product that absorbs light maximally at 405 nm. The enzymatic activity is therefore directly correlated with the rate of increase in absorbance at this wavelength. Potential inhibitors of chymotrypsin will decrease the rate of this reaction, leading to a lower absorbance signal.
Materials and Reagents
| Reagent | Supplier | Catalog No. | Storage |
| α-Chymotrypsin (from bovine pancreas) | Sigma-Aldrich | C4129 | -20°C |
| This compound | Bachem | 4014785 | -20°C |
| Tris-HCl | Thermo Fisher Scientific | 15567027 | Room Temperature |
| Calcium Chloride (CaCl2) | Sigma-Aldrich | C1016 | Room Temperature |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 | Room Temperature |
| Chymostatin | Sigma-Aldrich | C7268 | -20°C |
| TPCK (Tosyl-L-phenylalanyl-chloromethylketone) | Sigma-Aldrich | T4376 | -20°C |
| 96-well flat-bottom plates | Corning | 3596 | Room Temperature |
Experimental Protocols
Reagent Preparation
-
Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl2, pH 7.8.
-
Enzyme Stock Solution (1 mg/mL): Dissolve α-chymotrypsin in 1 mM HCl. Store in aliquots at -20°C.
-
Working Enzyme Solution: Dilute the enzyme stock solution in Assay Buffer to the desired final concentration (e.g., 2X the final assay concentration). Prepare fresh daily.
-
Substrate Stock Solution (10 mM): Dissolve this compound in DMSO. Store in aliquots at -20°C.
-
Working Substrate Solution: Dilute the substrate stock solution in Assay Buffer to the desired final concentration (e.g., 2X the final assay concentration). Prepare fresh daily.
-
Inhibitor Stock Solutions (10 mM): Dissolve test compounds and control inhibitors (Chymostatin, TPCK) in 100% DMSO.
-
pNA Standard Stock Solution (10 mM): Dissolve p-nitroaniline in DMSO.
HTS Assay Protocol (96-well plate)
-
Compound Plating:
-
Prepare serial dilutions of test compounds and control inhibitors in 100% DMSO.
-
Add 1 µL of each compound dilution to the appropriate wells of a 96-well plate.
-
For control wells, add 1 µL of DMSO.
-
-
Enzyme Addition:
-
Add 50 µL of the working enzyme solution to all wells.
-
Mix the plate on a plate shaker for 1 minute.
-
Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Add 50 µL of the working substrate solution to all wells to initiate the reaction. The final reaction volume is 101 µL.
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure the absorbance at 405 nm every minute for 15-30 minutes (kinetic read). Alternatively, for an endpoint assay, incubate for a fixed time (e.g., 30 minutes) and then measure the absorbance.
-
pNA Standard Curve
-
Prepare a series of dilutions of the pNA standard stock solution in Assay Buffer.
-
Add 100 µL of each dilution to a 96-well plate.
-
Measure the absorbance at 405 nm.
-
Plot the absorbance values against the known pNA concentrations to generate a standard curve. This curve can be used to convert the rate of change in absorbance to the rate of product formation (µM/min).
Data Presentation
Assay Performance Metrics
The quality and reliability of the HTS assay should be evaluated using standard statistical parameters.
| Parameter | Formula | Typical Value | Interpretation |
| Z'-Factor | 1 - [ (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg| ] | > 0.5 | A Z'-factor above 0.5 indicates a robust and reliable assay suitable for HTS.[3] |
| Signal-to-Background (S/B) Ratio | μ_pos / μ_neg | > 5 | A higher S/B ratio indicates a larger dynamic range of the assay. This value is assay-dependent. |
-
μ_pos: Mean signal of the positive control (enzyme activity without inhibitor).
-
σ_pos: Standard deviation of the positive control.
-
μ_neg: Mean signal of the negative control (no enzyme or maximum inhibition).
-
σ_neg: Standard deviation of the negative control.
Inhibitor Potency
The potency of identified inhibitors is typically expressed as the half-maximal inhibitory concentration (IC50).
| Inhibitor | IC50 |
| Chymostatin | ~0.8 nM[4] |
| TPCK | Assay-dependent, typically in the low µM range. |
Mandatory Visualizations
Experimental Workflow
Caption: High-throughput screening workflow for chymotrypsin inhibitors.
Data Analysis Workflow
Caption: Workflow for analyzing HTS data to determine inhibitor potency.
Chymotrypsin Signaling Pathway
Chymotrypsin can activate Protease-Activated Receptor 2 (PAR2), leading to downstream signaling cascades involved in inflammation.
Caption: Chymotrypsin-mediated activation of the PAR2 signaling pathway.
Data Analysis
-
Calculate Initial Velocity (V₀): For each well, determine the initial reaction velocity by calculating the slope of the linear portion of the absorbance vs. time curve.
-
Calculate Percentage Inhibition: % Inhibition = [ 1 - ( (V₀_inhibitor - V₀_blank) / (V₀_no_inhibitor - V₀_blank) ) ] * 100
-
V₀_inhibitor: Initial velocity in the presence of a test compound.
-
V₀_no_inhibitor: Initial velocity of the positive control (DMSO).
-
V₀_blank: Initial velocity of the negative control (no enzyme).
-
-
Generate Dose-Response Curves: Plot the percentage inhibition against the logarithm of the inhibitor concentration.
-
Determine IC50 Values: Fit the dose-response curve to a four-parameter logistic equation to determine the IC50 value for each active compound.
Conclusion
The HTS protocol described herein provides a robust and reliable method for the identification and characterization of chymotrypsin inhibitors. The use of the chromogenic substrate this compound in a 96-well format allows for efficient screening of large compound libraries. The detailed protocols for assay execution and data analysis, along with the provided performance metrics, will enable researchers to implement this assay with confidence in their drug discovery efforts. The visualization of the experimental workflow, data analysis pipeline, and the relevant signaling pathway further aids in the understanding and application of this HTS campaign.
References
Data analysis and interpretation for AC-Phe-gly-pna based assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the chromogenic substrate Nα-Acetyl-L-phenylalanyl-glycine p-nitroanilide (AC-Phe-gly-pNA) for the analysis and interpretation of enzyme activity, particularly for chymotrypsin and chymotrypsin-like serine proteases. This document includes detailed experimental protocols, data presentation tables, and visualizations to facilitate the effective implementation of this compound based assays in research and drug development settings.
Introduction
This compound is a synthetic peptide substrate designed for the specific and sensitive detection of chymotrypsin activity. The principle of the assay is based on the enzymatic hydrolysis of the peptide bond between glycine and p-nitroaniline by chymotrypsin. This cleavage releases the yellow chromophore p-nitroaniline (pNA), which can be quantified spectrophotometrically by measuring its absorbance at 405 nm. The rate of pNA release is directly proportional to the enzyme's activity, making this a convenient and reliable method for enzyme kinetics studies, inhibitor screening, and quality control in drug development.
Data Presentation
The following tables summarize key quantitative data relevant to this compound based assays.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₉H₂₀N₄O₅ |
| Molecular Weight | 384.39 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMSO or methanol |
Table 2: Kinetic Parameters for Chymotrypsin with a Structurally Similar Substrate (Ac-Phe-Gly-NH₂)[1]
Note: These values are for the closely related substrate Nα-Acetyl-L-phenylalanyl-glycine amide and serve as a reference. Actual values for this compound may vary.
| Parameter | Value | Conditions |
| kcat (s⁻¹) | 0.043 | pH 8.0, 25 °C |
| Km (mM) | 1.8 | pH 8.0, 25 °C |
| kcat/Km (M⁻¹s⁻¹) | 23.9 | pH 8.0, 25 °C |
Table 3: Molar Extinction Coefficient of p-Nitroaniline
| Wavelength (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Solvent/Buffer |
| 405 | 9,620 | 0.1 M Sodium Phosphate, pH 7.5 |
| 410 | 8,800 | Tris Buffer |
Experimental Protocols
Protocol 1: Determination of Chymotrypsin Activity using this compound in a 96-Well Microplate Format
This protocol provides a method for measuring the kinetic activity of chymotrypsin.
Materials:
-
α-Chymotrypsin (from bovine pancreas)
-
This compound
-
Tris-HCl buffer (50 mM, pH 8.0, containing 20 mM CaCl₂)
-
Dimethyl sulfoxide (DMSO)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Multichannel pipette
Procedure:
-
Preparation of Reagents:
-
Assay Buffer: Prepare a 50 mM Tris-HCl buffer, pH 8.0, containing 20 mM CaCl₂.
-
Substrate Stock Solution: Dissolve this compound in DMSO to a final concentration of 20 mM. Store in aliquots at -20°C.
-
Enzyme Stock Solution: Prepare a 1 mg/mL stock solution of α-chymotrypsin in 1 mM HCl. Store at -80°C. On the day of the experiment, dilute the stock solution to the desired working concentration (e.g., 1 µg/mL) with cold assay buffer.
-
-
Assay Protocol:
-
Set up the microplate with the following wells: Blank (no enzyme), Control (no substrate), and Test (enzyme and substrate).
-
Add 180 µL of assay buffer to each well.
-
For the Test wells, add 10 µL of the diluted chymotrypsin solution. For the Blank wells, add 10 µL of assay buffer.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
To initiate the reaction, add 10 µL of the this compound substrate stock solution to all wells (final substrate concentration will be 1 mM).
-
Immediately start measuring the absorbance at 405 nm in a kinetic mode, taking readings every minute for 10-15 minutes.
-
-
Data Analysis:
-
Subtract the rate of the Blank reaction (non-enzymatic hydrolysis) from the rate of the Test reaction.
-
Determine the initial velocity (V₀) of the reaction from the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the enzyme activity using the Beer-Lambert law:
-
Activity (µmol/min/mg) = (ΔAbs/min) / (ε * l * [E])
-
Where:
-
ε is the molar extinction coefficient of p-nitroaniline (e.g., 8,800 M⁻¹cm⁻¹ at 410 nm).
-
l is the path length of the sample in the microplate well (cm). This needs to be determined for the specific plate and volume used.
-
[E] is the concentration of the enzyme in the well (mg/mL).
-
-
-
Protocol 2: Generation of a p-Nitroaniline Standard Curve
This protocol is essential for accurately quantifying the amount of product formed in the enzymatic reaction.
Materials:
-
p-Nitroaniline (pNA)
-
Assay Buffer (50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂)
-
96-well clear, flat-bottom microplate
-
Microplate reader
Procedure:
-
Prepare a pNA Stock Solution (10 mM): Dissolve a known amount of p-nitroaniline in DMSO.
-
Prepare a Series of Dilutions: Create a series of dilutions of the pNA stock solution in the assay buffer to obtain final concentrations ranging from 0 to 200 µM in the wells of the microplate.
-
Measure Absorbance: Add 200 µL of each dilution to the wells of the 96-well plate and measure the absorbance at 405 nm.
-
Plot the Standard Curve: Plot the absorbance values against the corresponding pNA concentrations (µM).
-
Determine the Linear Equation: Perform a linear regression analysis to obtain the equation of the line (y = mx + c), where 'y' is the absorbance, 'm' is the slope, and 'x' is the concentration. This equation can then be used to determine the concentration of pNA produced in the enzyme assay from the measured absorbance values.
Mandatory Visualizations
Caption: Catalytic mechanism of chymotrypsin, a serine protease.
Caption: Experimental workflow for the this compound based assay.
Caption: Logical flow for data analysis and interpretation.
References
Application Note: Generation of a p-Nitroaniline Standard Curve for Chymotrypsin Activity Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
The enzymatic activity of α-chymotrypsin, a serine protease, is commonly quantified using a colorimetric assay. This assay relies on the enzyme's ability to cleave a specific chromogenic substrate, such as N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA).[1][2] Upon cleavage by chymotrypsin, the colorless substrate releases a yellow-colored product, p-nitroaniline (pNA).[3][4] The rate of pNA formation is directly proportional to the chymotrypsin activity and can be monitored by measuring the increase in absorbance at 405-410 nm.[5]
To accurately quantify the amount of pNA released and thus determine the enzyme's specific activity, it is essential to generate a standard curve. This curve establishes a linear relationship between known concentrations of pNA and their corresponding absorbance values under the specific assay conditions. This application note provides a detailed protocol for creating a p-nitroaniline standard curve and its application in a chymotrypsin activity assay.
Principle of the Assay
The chymotrypsin assay measures the enzymatic hydrolysis of a synthetic peptide substrate that is conjugated to p-nitroaniline. The active enzyme cleaves the peptide bond, releasing free pNA. The concentration of the released pNA is then determined by comparing its absorbance to a standard curve prepared with known concentrations of pNA. The molar extinction coefficient of p-nitroaniline is approximately 8,800 M⁻¹cm⁻¹ at 410 nm, though this can be affected by buffer composition. Therefore, generating a standard curve for each experimental setup is crucial for accurate quantification.
Materials and Reagents
-
p-Nitroaniline (pNA)
-
Dimethyl sulfoxide (DMSO)
-
α-Chymotrypsin from bovine pancreas
-
N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Substrate)
-
Tris-HCl buffer (e.g., 0.1 M Tris-HCl, 0.01 M CaCl₂, pH 7.8)
-
96-well clear, flat-bottom microplate
-
Microplate spectrophotometer capable of reading absorbance at 405 nm or 410 nm
-
Multichannel pipette
-
Standard laboratory glassware and consumables
Experimental Protocols
4.1. Protocol 1: Preparation of p-Nitroaniline (pNA) Stock and Standard Solutions
This protocol describes the preparation of a series of pNA solutions of known concentrations to be used for generating the standard curve.
-
Prepare a 10 mM pNA Stock Solution: Dissolve 13.8 mg of p-nitroaniline in 10 mL of DMSO to create a 10 mM stock solution. Warm gently if necessary to ensure it is fully dissolved. This stock solution should be stored at -20°C, protected from light.
-
Prepare a 1 mM pNA Intermediate Solution: Dilute the 10 mM pNA stock solution 1:10 in the assay buffer (e.g., add 100 µL of 10 mM pNA stock to 900 µL of Tris-HCl buffer) to make a 1 mM intermediate solution.
-
Prepare pNA Working Standards: Perform serial dilutions of the 1 mM pNA intermediate solution using the assay buffer to create a range of working standards. The final concentrations in the microplate wells should typically range from 0 to 100 µM. An example dilution series for a 200 µL final well volume is detailed in Table 1.
4.2. Protocol 2: Standard Curve Measurement
-
Plate Setup: Add the prepared pNA working standards to a 96-well plate in duplicate or triplicate. For example, add 100 µL of each standard.
-
Volume Adjustment: Add assay buffer to each well to bring the total volume to the final assay volume (e.g., 200 µL). The blank well should contain only the assay buffer.
-
Absorbance Reading: Measure the absorbance of each well at 405 nm or 410 nm using a microplate reader.
-
Data Processing: Subtract the average absorbance of the blank wells from the absorbance of all standard wells. Plot the background-subtracted absorbance (Y-axis) against the corresponding pNA concentration in µM (X-axis).
-
Linear Regression: Perform a linear regression analysis on the data points to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). The R² value should be ≥ 0.99 for an accurate standard curve.
Table 1: Example Preparation of pNA Standards for a 96-Well Plate
| Standard Concentration (µM) | Volume of 1 mM pNA (µL) | Volume of Assay Buffer (µL) | Final Volume (µL) | nmol pNA per well |
| 0 (Blank) | 0 | 200 | 200 | 0 |
| 10 | 2 | 198 | 200 | 2 |
| 20 | 4 | 196 | 200 | 4 |
| 40 | 8 | 192 | 200 | 8 |
| 60 | 12 | 188 | 200 | 12 |
| 80 | 16 | 184 | 200 | 16 |
| 100 | 20 | 180 | 200 | 20 |
4.3. Protocol 3: Chymotrypsin Activity Assay (Kinetic Method)
-
Enzyme Preparation: Prepare a stock solution of α-chymotrypsin in 1 mM HCl and dilute it to the desired working concentration in the assay buffer just before use.
-
Substrate Preparation: Prepare a stock solution of the substrate (e.g., Suc-AAPF-pNA) in DMSO and dilute it to the final working concentration in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the components in the following order:
-
Assay Buffer
-
Enzyme solution
-
Incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 3-5 minutes to pre-warm the solution.
-
-
Initiate Reaction: Add the substrate solution to each well to start the reaction. The final volume should be the same as that used for the standard curve (e.g., 200 µL).
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to the reaction temperature. Measure the absorbance at 405 nm or 410 nm in kinetic mode, taking readings every minute for 10-30 minutes.
Data Analysis and Interpretation
-
Calculate Reaction Rate: Determine the rate of the reaction (ΔA/min) from the linear portion of the absorbance vs. time plot.
-
Quantify pNA Production: Use the slope (m) from the pNA standard curve's linear equation (y = mx) to convert the reaction rate from ΔA/min to µM/min.
-
Rate (µM/min) = (ΔA/min) / m
-
-
Calculate Specific Activity: The specific activity of the enzyme can then be calculated using the following formula:
-
Specific Activity (µmol/min/mg) = (Rate (µM/min) * Total Assay Volume (L)) / (Amount of Enzyme (mg))
-
Summary
The generation of an accurate p-nitroaniline standard curve is a critical step for the reliable quantification of chymotrypsin activity. By following the detailed protocols outlined in this application note, researchers can ensure that their colorimetric enzyme assays produce precise and reproducible results. This robust methodology is fundamental for applications in basic research, inhibitor screening, and quality control in drug development.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing AC-Phe-gly-pna Concentration for Kinetic Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of Nα-Acetyl-L-phenylalanyl-glycine p-nitroanilide (AC-Phe-gly-pna) for enzyme kinetic studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a synthetic chromogenic substrate used to assay the activity of various proteases.[1] It is particularly useful for studying enzymes that recognize and cleave the peptide bond following a glycine residue. Upon enzymatic cleavage, it releases p-nitroaniline (pNA), a yellow-colored product that can be quantified spectrophotometrically, typically at 405 nm. This allows for a continuous and direct measurement of enzyme activity.[1]
Q2: What is the optimal concentration of this compound to use in a kinetic assay?
A2: The optimal concentration of this compound is dependent on the specific enzyme being studied and the assay conditions (e.g., pH, temperature, buffer composition). It is crucial to determine the Michaelis-Menten constant (Km) for your specific enzyme. The Km represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). For routine assays, a substrate concentration of 5-10 times the Km value is often used to ensure the enzyme is saturated. However, to accurately determine Km and Vmax, a range of concentrations both below and above the expected Km should be tested.
Q3: How do I prepare a stock solution of this compound?
A3: Due to the hydrophobic nature of the phenylalanine residue, this compound can have limited solubility in aqueous buffers alone.[2][3] It is recommended to first dissolve the peptide in a small amount of an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to create a high-concentration stock solution.[3] This stock solution can then be diluted into the aqueous assay buffer to the desired final concentrations. Ensure the final concentration of the organic solvent in the assay is low (typically <1-5%) to avoid potential inhibition or denaturation of the enzyme.
Q4: Can this compound cause substrate inhibition?
A4: While not extensively documented specifically for this compound, high concentrations of some peptide substrates can lead to substrate inhibition, where the reaction rate decreases at very high substrate concentrations. It is therefore important to perform a substrate titration experiment to identify the optimal concentration range that yields a hyperbolic Michaelis-Menten curve.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| No or very low signal (no color change) | 1. Inactive enzyme.2. Incorrect buffer conditions (pH, ionic strength).3. Substrate concentration too low.4. Presence of an inhibitor. | 1. Verify enzyme activity with a known positive control substrate.2. Optimize buffer conditions for your specific enzyme.3. Increase the concentration of this compound.4. Check for potential inhibitors in your enzyme preparation or buffer. |
| High background absorbance | 1. Spontaneous hydrolysis of the substrate.2. Contamination of reagents. | 1. Run a blank reaction without the enzyme to measure the rate of non-enzymatic hydrolysis. The stability of similar pNA-containing molecules can be influenced by pH and temperature.2. Use fresh, high-purity reagents and sterile water. |
| Precipitation of the substrate in the assay | 1. Poor solubility of this compound at the final concentration.2. The final concentration of the organic co-solvent is too low. | 1. Decrease the final concentration of this compound.2. Ensure the peptide is fully dissolved in the organic solvent before diluting into the aqueous buffer. Add the aqueous buffer to the peptide/DMSO solution slowly while mixing. If precipitation persists, a slightly higher percentage of the organic co-solvent may be necessary, but its effect on enzyme activity must be checked. |
| Non-linear reaction progress curves | 1. Substrate depletion.2. Enzyme instability.3. Product inhibition. | 1. Use a lower enzyme concentration or a higher initial substrate concentration.2. Check the stability of your enzyme under the assay conditions over the time course of the experiment.3. Dilute the enzyme to ensure initial velocity conditions are measured. |
| Difficulty in determining Km and Vmax | 1. Inappropriate range of substrate concentrations tested.2. Substrate inhibition at high concentrations. | 1. Test a wider range of this compound concentrations, typically from 0.1 x Km to 10 x Km.2. If the velocity decreases at higher substrate concentrations, fit the data to a substrate inhibition model. |
Experimental Protocols
Protocol: Determination of Km and Vmax for a Protease using this compound
This protocol outlines the steps to determine the kinetic parameters of a protease using this compound.
1. Reagent Preparation:
-
Assay Buffer: Prepare a buffer appropriate for the target protease (e.g., 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl2). The optimal buffer will depend on the specific enzyme.
-
This compound Stock Solution (e.g., 10 mM): Dissolve the required amount of this compound in 100% DMSO. Store this stock solution at -20°C, protected from light.
-
Enzyme Stock Solution: Prepare a concentrated stock solution of the purified protease in a suitable buffer (e.g., the assay buffer). The concentration should be accurately determined. Store on ice.
-
Enzyme Working Solution: Immediately before the assay, dilute the enzyme stock solution in cold assay buffer to a working concentration. The optimal concentration should be determined empirically to ensure a linear rate of product formation over the desired time course.
2. Assay Procedure (96-well plate format):
-
Prepare Substrate Dilutions: Prepare a series of dilutions of the this compound stock solution in the assay buffer to achieve a range of final concentrations in the assay (e.g., 0.1, 0.2, 0.5, 1, 2, 5, 10 mM). Remember to account for the volume of the enzyme solution to be added.
-
Set up the Assay Plate:
-
Add a fixed volume of each substrate dilution to multiple wells of a clear, flat-bottom 96-well plate.
-
Include a "blank" for each substrate concentration containing the substrate and assay buffer but no enzyme.
-
-
Pre-incubate: Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.
-
Initiate the Reaction: Add a fixed volume of the pre-warmed enzyme working solution to each well to start the reaction. Mix gently by pipetting or using a plate shaker.
-
Monitor Absorbance: Immediately place the plate in a microplate reader pre-set to the assay temperature. Measure the increase in absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-30 minutes).
3. Data Analysis:
-
Calculate Initial Velocity (V0):
-
For each substrate concentration, plot absorbance at 405 nm versus time.
-
Determine the initial linear portion of the curve and calculate the slope (ΔAbs/min). This is your initial velocity (V0) in units of absorbance change per minute.
-
Subtract the rate of the corresponding blank from each experimental rate.
-
-
Convert to Molar Concentration: Convert the initial velocities from ΔAbs/min to µmol/min using the Beer-Lambert law (A = εcl), where:
-
A is the absorbance.
-
ε is the molar extinction coefficient of p-nitroaniline at 405 nm (typically ~8,800 M-1cm-1, but should be determined experimentally under your specific assay conditions).
-
c is the concentration of p-nitroaniline.
-
l is the path length of the light through the sample in cm (for a 96-well plate, this needs to be determined or a standard volume used).
-
-
Determine Km and Vmax:
-
Plot the initial velocity (V0 in µmol/min) against the substrate concentration ([S] in mM).
-
Fit the data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism, SigmaPlot): V0 = (Vmax * [S]) / (Km + [S])
-
Visualizations
Caption: Workflow for determining kinetic parameters using this compound.
References
AC-Phe-gly-pna solubility issues and how to resolve them
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) regarding the solubility of AC-Phe-Gly-pNA (Acetyl-L-phenylalanyl-glycine p-nitroanilide).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility critical for experiments?
This compound is a synthetic, chromogenic peptide substrate used to assay the activity of various proteases.[1][2] Upon cleavage by a suitable enzyme, it releases p-nitroaniline (pNA), a yellow chromophore that can be quantified spectrophotometrically, typically at 405-410 nm.[3]
Proper dissolution is critical because undissolved substrate can lead to:
-
Inaccurate and inconsistent results: Precipitate in the solution scatters light, leading to artificially high absorbance readings.[4]
-
Underestimation of enzyme activity: The effective substrate concentration available to the enzyme is lower than calculated.
-
Clogging of instruments: Insoluble particles can interfere with automated liquid handling systems and microplate readers.
Q2: What are the recommended solvents for reconstituting this compound?
Due to the hydrophobic nature of the p-nitroanilide group, this compound has limited solubility in purely aqueous solutions. The recommended approach is to first dissolve the peptide in a minimal amount of a water-miscible organic solvent before diluting it to the final working concentration with your aqueous assay buffer.
| Solvent Class | Recommended Solvents | Notes |
| Primary (for stock solutions) | Dimethyl sulfoxide (DMSO) | The most common and effective solvent. Use 100% DMSO for the initial stock. |
| N,N-Dimethylformamide (DMF) | An alternative to DMSO. | |
| Dioxane | A similar compound, N-Succinyl-L-phenylalanine-p-nitroanilide, is soluble in dioxane (25 mg/mL). | |
| Secondary (for dilution) | Assay Buffer | The aqueous buffer specific to your experimental conditions. |
| Alcohols (e.g., Methanol, Ethanol) | Can be used, but may affect enzyme activity. p-nitroaniline is more soluble in alcohols than water. |
Important: Always ensure the final concentration of the organic solvent in your assay is low (typically <1-5%) to avoid inhibiting enzyme activity.
Q3: My this compound is not dissolving. What troubleshooting steps can I take?
If you are experiencing difficulty dissolving the substrate, follow this systematic troubleshooting workflow.
Q4: What factors can negatively impact the solubility and stability of this compound?
-
Low Temperature: Storing stock solutions at -20°C can cause the substrate to precipitate out of the solvent (especially DMSO). Always bring the stock solution to room temperature and ensure it is fully redissolved before use.
-
pH: The solubility of the p-nitroanilide moiety can be pH-dependent. Ensure the pH of your final assay buffer is compatible with the substrate.
-
High Ionic Strength: Changes in ionic strength can alter the absorption spectrum of the released p-nitroaniline, which may be mistaken for a solubility problem.
-
Repeated Freeze-Thaw Cycles: This can degrade the peptide. It is recommended to aliquot the stock solution into single-use volumes to maintain stability.
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound
This protocol provides a detailed methodology for reconstituting this compound (Molecular Weight: 384.4 g/mol ) to a stock concentration of 10 mM.
Materials:
-
This compound (lyophilized powder)
-
100% Dimethyl sulfoxide (DMSO), anhydrous grade
-
Vortex mixer
-
Pipettes and sterile tips
-
(Optional) Water bath or sonicator
Procedure:
-
Calculate Required Solvent Volume:
-
For 1 mg of this compound:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)
-
Volume (L) = (0.001 g / 384.4 g/mol ) / 0.01 mol/L = 0.00026 L
-
Volume (µL) = 260 µL
-
-
Adjust the calculation based on the amount of substrate in your vial.
-
-
Reconstitution:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Add the calculated volume of 100% DMSO directly to the vial.
-
Cap the vial tightly and vortex for 30-60 seconds.
-
Visually inspect the solution against a light source to ensure all particles have dissolved.
-
-
Troubleshooting Dissolution (if necessary):
-
If particles remain, warm the solution in a 37°C water bath for 5-10 minutes, vortexing intermittently.
-
If warming is insufficient, place the vial in an ultrasonic water bath for 5-15 minutes until the solution is clear.
-
-
Storage:
-
Once fully dissolved, it is highly recommended to create single-use aliquots of the stock solution.
-
Store the aliquots at -20°C. Avoid repeated freeze-thaw cycles.
-
Principle of Enzymatic Assay
The utility of this compound is based on a straightforward enzymatic reaction that results in a measurable color change.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Chromogenic peptide substrate assays and their clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methodological considerations on chromogenic peptide substrate assays and application on automated analyzers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Stability of AC-Phe-gly-pna in different buffers and solvents
Welcome to the technical support center for AC-Phe-gly-pna (Acetyl-L-phenylalanyl-glycine-p-nitroanilide). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this chromogenic substrate in various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a synthetic peptide derivative.[1] It is primarily used as a chromogenic substrate for various proteases, most notably chymotrypsin.[2] Upon enzymatic cleavage of the amide bond between the glycine and the p-nitroaniline (pNA) moiety, the release of p-nitroaniline results in a yellow color that can be quantified spectrophotometrically. This allows for the measurement of enzyme activity and kinetics.[1]
Q2: What are the main factors that can affect the stability of this compound in my experiments?
A2: The stability of this compound, like most peptides, is influenced by several factors:
-
pH: The pH of the buffer can significantly impact the rate of hydrolysis of the peptide bonds and the p-nitroanilide amide bond.[3][4] Extreme pH values (highly acidic or alkaline) can lead to non-enzymatic degradation.
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation. For long-term storage and during experiments, it is crucial to maintain appropriate temperature control.
-
Solvent Composition: The type of solvent and the presence of organic co-solvents can affect the stability and solubility of the peptide.
-
Presence of Proteases: As a protease substrate, this compound is inherently susceptible to enzymatic degradation. Care should be taken to avoid contamination with unintended proteases.
-
Light Exposure: While less common for this specific molecule, some peptide derivatives can be light-sensitive. It is good practice to store stock solutions protected from light.
Q3: How should I store lyophilized this compound and its stock solutions?
A3:
-
Lyophilized Powder: For optimal long-term stability, the lyophilized powder should be stored at -20°C or -80°C in a desiccated environment. Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation.
-
Stock Solutions: Once reconstituted, it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation. These aliquots should be stored at -20°C or -80°C. For short-term storage (a few days), 4°C may be acceptable, but stability at this temperature should be verified.
Q4: In which buffers can I dissolve and use this compound?
A4: The choice of buffer will depend on the specific enzyme being assayed and its optimal pH for activity. Common buffers used for protease assays include Tris, phosphate, and HEPES. It is crucial to ensure the pH of the buffer is within a range where this compound is stable for the duration of the experiment. Generally, a pH range of 6.5 to 8.5 is a reasonable starting point for many chymotrypsin-like proteases. The stability of dipeptides has been shown to be maximal around pH 4-5, but this is often not compatible with enzyme activity.
Q5: Can I use organic solvents to dissolve this compound?
A5: Yes, organic solvents like DMSO are often used to prepare concentrated stock solutions of peptide derivatives due to their limited aqueous solubility. However, the final concentration of the organic solvent in the assay should be kept low (typically <1-5%) to avoid affecting enzyme activity and the stability of the substrate.
Troubleshooting Guides
Issue 1: High background signal or spontaneous release of p-nitroaniline in my assay.
| Potential Cause | Troubleshooting Steps |
| Chemical Hydrolysis | 1. Check Buffer pH: Ensure the pH of your assay buffer is not too high or too low. Extreme pH can cause non-enzymatic hydrolysis of the p-nitroanilide bond. Prepare fresh buffer and verify the pH. |
| 2. Reduce Temperature: If the assay is performed at an elevated temperature, consider if it can be lowered without significantly impacting enzyme activity. | |
| Contaminating Proteases | 1. Use High-Purity Reagents: Ensure all your reagents (buffer components, water) are of high purity and free from protease contamination. |
| 2. Handle with Care: Use sterile, disposable labware to prepare and handle your solutions to prevent microbial contamination which can introduce proteases. | |
| Photodegradation | 1. Protect from Light: Store stock solutions in amber vials or wrap vials in foil. Minimize exposure of the assay plate to direct light. |
Issue 2: Inconsistent results or loss of signal over time.
| Potential Cause | Troubleshooting Steps |
| Degradation of Stock Solution | 1. Aliquot Stock Solutions: Avoid multiple freeze-thaw cycles by preparing and storing single-use aliquots. |
| 2. Verify Storage Conditions: Ensure stock solutions are stored at the recommended temperature (-20°C or -80°C). | |
| 3. Prepare Fresh Solutions: If in doubt, prepare a fresh stock solution from the lyophilized powder. | |
| Precipitation of the Substrate | 1. Check Solubility: The concentration of this compound in your assay may be too high, leading to precipitation. Try lowering the concentration. |
| 2. Adjust Solvent Concentration: If using an organic solvent for the stock solution, ensure the final concentration in the assay is low enough to maintain solubility. |
Data on Stability of this compound
While specific quantitative stability data for this compound is not extensively published, the following table can be used as a template to document your own stability studies.
| Buffer System | pH | Solvent | Temperature (°C) | Half-life (t½) | Primary Degradation Product(s) |
| 50 mM Tris-HCl | 8.0 | Aqueous | 37 | User Determined | Ac-Phe-Gly + p-nitroaniline |
| 50 mM Sodium Phosphate | 7.0 | Aqueous | 25 | User Determined | Ac-Phe-Gly + p-nitroaniline |
| 50 mM Sodium Acetate | 5.0 | Aqueous | 37 | User Determined | Ac-Phe-Gly + p-nitroaniline |
| User Defined | User Defined | User Defined | User Defined | User Determined | User Determined |
Experimental Protocols
Protocol for Assessing the Stability of this compound by RP-HPLC
This protocol describes a general method to determine the stability of this compound under specific buffer and temperature conditions.
1. Materials and Reagents:
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This compound (lyophilized powder)
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Desired buffer(s) for testing (e.g., Tris-HCl, Sodium Phosphate)
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Organic solvent for stock solution (e.g., DMSO, HPLC grade)
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Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic Acid (TFA), HPLC grade
-
Water, HPLC grade
-
Incubator or water bath
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RP-HPLC system with a C18 column
2. Procedure:
-
Preparation of Stock Solution:
-
Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO.
-
-
Sample Preparation for Stability Study:
-
Dilute the stock solution to the desired final concentration (e.g., 100 µM) in the test buffer(s).
-
Dispense aliquots of this solution into separate vials for each time point.
-
-
Incubation:
-
Incubate the vials at the desired temperature(s).
-
One vial should be immediately analyzed ("time zero" point).
-
-
Time-Point Analysis:
-
At each scheduled time point (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial from the incubator.
-
If the sample contains proteins or other components that could interfere with the HPLC analysis, it may be necessary to precipitate them (e.g., by adding an equal volume of cold acetonitrile with 1% TFA) and centrifuge before analysis.
-
Transfer the supernatant to an HPLC vial.
-
-
RP-HPLC Analysis:
-
Inject the sample onto the RP-HPLC system.
-
Use a suitable gradient of mobile phases (e.g., Mobile Phase A: 0.1% TFA in water; Mobile Phase B: 0.1% TFA in acetonitrile). A typical gradient could be 5-95% B over 20-30 minutes.
-
Monitor the elution at a suitable wavelength (e.g., 254 nm or 316 nm for p-nitroaniline).
-
The peak corresponding to intact this compound should be identified based on its retention time from the time zero sample.
-
-
Data Analysis:
-
Integrate the peak area of the intact this compound at each time point.
-
Calculate the percentage of intact substrate remaining relative to the time zero sample.
-
Plot the percentage of remaining substrate versus time to determine the degradation kinetics and the half-life.
-
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Key factors influencing the stability of this compound in solution.
References
Preventing non-enzymatic hydrolysis of AC-Phe-gly-pna
Welcome to the technical support center for AC-Phe-gly-pna (N-α-Acetyl-L-phenylalanyl-glycine p-nitroanilide). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this chromogenic substrate, with a specific focus on preventing its non-enzymatic hydrolysis.
Troubleshooting Guides
High background signal or inconsistent results in your enzymatic assays using this compound are often attributable to its spontaneous, non-enzymatic hydrolysis. This guide provides a systematic approach to identifying and mitigating this issue.
Issue: High Background Absorbance in "No Enzyme" Control Wells
Possible Cause 1: Sub-optimal pH of Assay Buffer
The stability of the amide bond in this compound is highly pH-dependent. Both acidic and alkaline conditions can accelerate its non-enzymatic cleavage, leading to the release of p-nitroaniline (pNA) and a corresponding increase in absorbance at 405 nm.
Troubleshooting Steps:
-
Verify Buffer pH: Calibrate your pH meter and accurately measure the pH of your assay buffer at the experimental temperature.
-
Optimize pH Range: If possible, perform your assay within a pH range of 6.0 to 7.5, where the non-enzymatic hydrolysis of many peptide-pNA substrates is minimal. For chymotrypsin assays, a pH of 7.5 is often a good compromise between enzyme activity and substrate stability.
-
Buffer Selection: Tris-HCl is a commonly used and generally suitable buffer for assays involving pNA substrates. However, if high background persists, consider testing alternative buffers such as phosphate or HEPES to identify the one that provides the lowest non-enzymatic hydrolysis rate for your specific assay conditions.
Possible Cause 2: Elevated Assay Temperature
Higher temperatures provide the necessary activation energy for the hydrolysis of the amide bond, leading to increased background signal.
Troubleshooting Steps:
-
Lower Incubation Temperature: If your enzyme is sufficiently active at a lower temperature, consider reducing the assay temperature. For example, performing the assay at 25°C instead of 37°C can significantly decrease the rate of non-enzymatic hydrolysis.
-
Minimize Pre-incubation Times: Reduce the time your substrate solution is incubated at the assay temperature before initiating the enzymatic reaction.
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Consistent Temperature Control: Ensure your incubator or water bath maintains a stable and accurate temperature throughout the experiment.
Possible Cause 3: Improper Substrate Solution Preparation and Storage
The way you prepare and store your this compound stock and working solutions is critical to its stability.
Troubleshooting Steps:
-
Use a Suitable Solvent for Stock Solution: Dissolve the lyophilized this compound powder in an anhydrous organic solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution. This will be more stable than an aqueous stock solution.
-
Aliquot and Freeze: Aliquot the stock solution into small, single-use volumes and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
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Prepare Fresh Working Solutions: On the day of the experiment, dilute the stock solution to the final working concentration in your pre-chilled assay buffer immediately before use. Do not store diluted aqueous solutions of the substrate for extended periods.
Logical Workflow for Troubleshooting High Background Signal
Caption: A logical workflow for diagnosing and resolving high background signals in assays using this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of non-enzymatic hydrolysis of this compound?
A1: The primary cause is the chemical instability of the amide bond linking the peptide to the p-nitroaniline (pNA) group. This hydrolysis is significantly accelerated by non-optimal pH (both acidic and alkaline) and elevated temperatures.
Q2: How should I prepare and store my this compound stock solution?
A2: For maximum stability, dissolve the lyophilized powder in anhydrous DMSO to a high concentration (e.g., 10-50 mM). Aliquot this stock solution into small, single-use vials and store them at -20°C or below. Avoid using aqueous buffers for long-term stock solutions.
Q3: What is the optimal pH for minimizing non-enzymatic hydrolysis while maintaining enzyme activity?
A3: While the optimal pH for your specific enzyme may vary, a good starting point for minimizing non-enzymatic hydrolysis of this compound is a pH between 6.0 and 7.5. For chymotrypsin, pH 7.5 is often a suitable compromise. It is recommended to perform a pH profile to determine the optimal balance for your experimental system.
Q4: Can I pre-incubate my reaction plate with the this compound working solution?
A4: It is not recommended to pre-incubate the substrate in the assay buffer for extended periods, especially at elevated temperatures. Prepare the substrate working solution fresh and add it to the reaction wells immediately before initiating the enzymatic reaction to minimize background hydrolysis.
Q5: Does the choice of buffer affect the stability of this compound?
A5: Yes, the buffer composition can influence the rate of non-enzymatic hydrolysis. Tris-HCl is a commonly used buffer that generally provides good stability. However, if you are experiencing high background, it may be beneficial to test other buffers like phosphate or HEPES to see if they offer improved substrate stability under your specific assay conditions.
Q6: How can I differentiate between enzymatic and non-enzymatic hydrolysis in my assay?
A6: Always include a "no-enzyme" control in your experimental setup. This control contains all the reaction components, including the substrate and buffer, but lacks the enzyme. The absorbance change in this well over time represents the rate of non-enzymatic hydrolysis. This background rate should be subtracted from the rates observed in the wells containing the enzyme.
Data Presentation
While specific quantitative data for the non-enzymatic hydrolysis of this compound is not extensively published, the following table provides a qualitative and semi-quantitative summary of the expected effects of different experimental parameters on its stability. The hydrolysis rate is categorized as Low, Moderate, or High based on general principles of peptide-pNA substrate chemistry.
| Parameter | Condition | Expected Non-Enzymatic Hydrolysis Rate | Recommendations |
| pH | < 6.0 | Moderate to High | Avoid if possible; run controls to quantify background. |
| 6.0 - 7.5 | Low | Optimal range for substrate stability. | |
| > 7.5 | Moderate to High | Minimize incubation time; consider lower pH if enzyme is active. | |
| Temperature | 4°C | Very Low | Suitable for short-term storage of working solutions. |
| 25°C | Low | Recommended assay temperature to minimize background. | |
| 37°C | Moderate | Expect higher background; subtract control values carefully. | |
| Stock Solvent | Anhydrous DMSO | Very Low | Recommended for long-term storage. |
| Aqueous Buffer | Moderate to High | Not recommended for long-term storage. | |
| Ionic Strength | Low (e.g., < 50 mM) | Generally Lower | A good starting point for most assays. |
| High (e.g., > 200 mM) | May Increase | Test the effect of ionic strength on your specific assay. |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound with maximal stability for long-term storage.
Materials:
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Lyophilized this compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
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Microcentrifuge tubes or amber glass vials with screw caps
-
Calibrated micropipettes
Methodology:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Carefully weigh the required amount of this compound or use the entire content of a pre-weighed vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 20 mM).
-
Vortex the solution gently until the substrate is completely dissolved.
-
Aliquot the stock solution into small, single-use volumes (e.g., 20 µL) in microcentrifuge tubes or amber glass vials.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Minimizing Non-Enzymatic Hydrolysis in a 96-Well Plate Assay
Objective: To perform a protease assay using this compound while minimizing the contribution of non-enzymatic hydrolysis to the signal.
Materials:
-
This compound stock solution in DMSO
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Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Enzyme solution
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Inhibitor or control solution
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Methodology:
-
Prepare the Reaction Plate:
-
Add the assay buffer to all wells.
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Add the enzyme solution to the "enzyme" wells.
-
Add an equivalent volume of buffer to the "no-enzyme control" wells.
-
Add any inhibitors or test compounds to the appropriate wells.
-
Gently mix the contents of the plate.
-
-
Prepare the Substrate Working Solution:
-
Immediately before initiating the reaction, dilute the this compound stock solution in pre-chilled assay buffer to the final desired working concentration.
-
-
Initiate the Reaction:
-
Add the freshly prepared substrate working solution to all wells to start the reaction.
-
Immediately place the plate in the microplate reader.
-
-
Data Acquisition:
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 30-60 seconds) for a specified period.
-
Ensure the plate is maintained at a constant, optimized temperature (e.g., 25°C) during the reading.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔA/min) for each well.
-
Subtract the average rate of the "no-enzyme control" wells from the rates of the "enzyme" wells to obtain the true enzymatic rate.
-
Experimental Workflow for Minimizing Background Hydrolysis
Caption: A recommended experimental workflow for preparing this compound and performing an assay to minimize background hydrolysis.
Technical Support Center: Interference of Test Compounds with AC-Phe-gly-pna Assay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating interference from test compounds in the AC-Phe-gly-pna assay.
Frequently Asked Questions (FAQs)
Q1: What is the this compound assay and which enzymes does it measure?
The this compound (Nα-Acetyl-L-phenylalanyl-glycyl-p-nitroanilide) assay is a colorimetric method used to measure the activity of various proteases and peptidases.[1] The substrate, this compound, is cleaved by these enzymes, releasing the chromophore p-nitroaniline (pNA). The rate of pNA release is monitored by measuring the increase in absorbance at 405 nm, which is directly proportional to the enzyme's activity. This assay is commonly used for enzymes like chymotrypsin and other serine proteases.[2][3]
Q2: What are the common causes of test compound interference in the this compound assay?
Interference can arise from several properties of the test compounds:
-
Intrinsic Color: Compounds that absorb light at or near 405 nm can artificially increase the absorbance reading, leading to a false interpretation of decreased enzyme activity (false positive for inhibitors).[4]
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Compound Precipitation: Test compounds with poor solubility in the assay buffer can form precipitates. These particles can scatter light, leading to an apparent increase in absorbance and inaccurate results.
-
Chemical Reactivity: Some compounds can directly react with assay components. This includes redox-active compounds and those that can covalently modify the enzyme, often through reaction with cysteine residues.[5]
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Compound Aggregation: At higher concentrations, some small molecules can form aggregates that non-specifically inhibit enzymes.
Q3: How can I quickly identify if my test compound is interfering with the assay?
A series of control experiments are essential. The most critical is a "no-enzyme" control where you measure the absorbance of your test compound in the assay buffer with the substrate but without the enzyme. A significant absorbance reading in this control is a strong indicator of interference.
Q4: What are Pan-Assay Interference Compounds (PAINS)?
PAINS are chemical structures known to frequently cause false-positive results in high-throughput screening assays through various non-specific mechanisms. Common PAINS include compounds with reactive moieties like quinones, rhodanines, and catechols. Identifying potential PAINS within a screening library can help to preemptively flag problematic compounds.
Troubleshooting Guides
This section provides a structured approach to identifying and resolving common interference issues.
Problem 1: High background absorbance in the absence of enzyme.
-
Possible Cause: The test compound is colored and absorbs light at 405 nm.
-
Troubleshooting Steps:
-
Measure Compound Absorbance: Perform a spectral scan of the compound in the assay buffer to determine its absorbance profile.
-
Wavelength Correction: If there is significant absorbance at 405 nm, a correction can be applied by subtracting the absorbance of a "no-enzyme" control from the assay wells.
-
Alternative Substrate: If interference is severe, consider using a fluorogenic substrate with different excitation and emission wavelengths.
-
Problem 2: Inconsistent or non-reproducible results.
-
Possible Cause: The test compound is precipitating in the assay well.
-
Troubleshooting Steps:
-
Visual Inspection: Examine the assay plate for any visible signs of precipitation.
-
Light Scattering Measurement: Measure the absorbance at a wavelength where the compound and pNA do not absorb (e.g., 600-700 nm). An increase in absorbance indicates light scattering from precipitated material.
-
Solubility Assessment: Determine the kinetic solubility of the compound in the assay buffer to ensure you are working below its solubility limit.
-
Problem 3: Time-dependent increase in inhibition.
-
Possible Cause: The test compound is a reactive electrophile that is covalently modifying and inactivating the enzyme.
-
Troubleshooting Steps:
-
Pre-incubation Study: Vary the pre-incubation time of the enzyme with the test compound before adding the substrate. A time-dependent increase in inhibition suggests covalent modification.
-
Thiol Reactivity Counter-Screen: Include a thiol-containing reagent like Dithiothreitol (DTT) in the assay buffer to see if it mitigates the compound's effect.
-
Data Presentation
Table 1: Troubleshooting Summary for Common Interference Mechanisms
| Observed Problem | Potential Cause | Recommended Action |
| High absorbance in no-enzyme control | Colored Compound | Measure compound absorbance spectrum and apply correction. |
| Non-reproducible results, high well-to-well variability | Compound Precipitation | Visually inspect for precipitate and measure light scattering. |
| Inhibition increases with pre-incubation time | Covalent/Reactive Inhibitor | Perform a pre-incubation time-course experiment. |
| Activity is restored in the presence of detergent | Compound Aggregation | Perform the assay with and without a non-ionic detergent. |
Experimental Protocols
Protocol 1: Assessing Interference from Colored Compounds
Objective: To determine if a test compound has intrinsic absorbance at the assay wavelength (405 nm) and to correct for this interference.
Materials:
-
96-well clear-bottom microplate
-
Assay buffer
-
Test compound stock solution (e.g., in DMSO)
-
This compound substrate
-
Microplate spectrophotometer
Procedure:
-
Prepare Compound Dilutions: Create a serial dilution of the test compound in the assay buffer at the same concentrations to be used in the enzyme assay.
-
Set up Control Wells:
-
Test Wells: Add the compound dilutions and substrate to the wells.
-
Blank Wells: Add assay buffer and substrate only.
-
-
Incubation: Incubate the plate under the same conditions as the enzyme assay (e.g., 37°C for 15 minutes).
-
Absorbance Reading: Measure the absorbance of all wells at 405 nm.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of the test wells.
-
The resulting value is the absorbance contribution from the compound. This value should be subtracted from the final absorbance readings in the corresponding enzyme assay wells.
-
Protocol 2: Detecting Compound Precipitation
Objective: To determine if a test compound precipitates in the assay buffer.
Materials:
-
96-well clear-bottom microplate
-
Assay buffer
-
Test compound stock solution
-
Microplate spectrophotometer
Procedure:
-
Prepare Compound Dilutions: Prepare a serial dilution of the test compound in the assay buffer.
-
Plate Setup: Add the compound dilutions to the wells of the microplate. Include a "buffer only" control.
-
Incubation: Incubate the plate for the same duration as the enzyme assay.
-
Visual Inspection: Visually inspect the wells for any signs of turbidity or precipitate.
-
Light Scattering Measurement: Measure the absorbance of the plate at a non-interfering wavelength (e.g., 650 nm).
-
Data Analysis: An increase in absorbance at 650 nm with increasing compound concentration is indicative of precipitation and light scattering.
Mandatory Visualization
Caption: Principle of the this compound colorimetric assay.
Caption: Troubleshooting workflow for identifying compound interference.
References
- 1. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 2. drughunter.com [drughunter.com]
- 3. longdom.org [longdom.org]
- 4. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
How to correct for path length in 96-well plate AC-Phe-gly-pna assays
This technical support guide provides researchers, scientists, and drug development professionals with detailed information on how to correct for path length in 96-well plate AC-Phe-Gly-pNA assays. The following sections offer troubleshooting advice and frequently asked questions in a user-friendly format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is path length correction necessary for my 96-well plate this compound assay?
A1: In spectrophotometry, absorbance is directly proportional to the concentration of the analyte and the path length of the light passing through the sample, as described by the Beer-Lambert Law.[1] While a standard cuvette has a fixed path length of 1 cm, the path length in a 96-well plate is not fixed.[2] It varies depending on the volume of the liquid in the well, the well geometry, and the formation of a meniscus.[1][2] This variability can lead to inaccurate and inconsistent absorbance readings. Path length correction normalizes the absorbance values to a 1 cm path length, allowing for accurate determination of p-nitroaniline (pNA) concentration and, consequently, protease activity.[2]
Q2: How does path length correction work in a microplate reader?
A2: Most modern microplate readers perform path length correction by utilizing the natural absorbance of water in the near-infrared (NIR) spectrum, typically between 970 nm and 1000 nm. Since the assay components in an this compound assay are typically in an aqueous buffer, the reader measures the absorbance of water at a specific NIR wavelength (e.g., 975 nm) and a reference wavelength where water absorbs less (e.g., 900 nm). The difference in absorbance is proportional to the path length of the sample in that specific well. The reader's software then uses this information to normalize the absorbance reading of your sample (measured at ~405-410 nm for pNA) to a 1 cm path length.
Q3: Will the components of my this compound assay interfere with the path length correction?
A3: Generally, the common components of an this compound assay are unlikely to interfere with NIR-based path length correction.
-
This compound and p-nitroaniline (pNA): The substrate and its chromogenic product, pNA, have absorbance maxima in the UV-visible range (~315 nm for the substrate and ~405-410 nm for pNA) and do not significantly absorb in the NIR region where path length is measured.
-
Buffers and Salts: Common buffers like Tris-HCl and salts such as NaCl, at typical concentrations (e.g., 50 mM Tris, 150 mM NaCl), do not interfere. However, very high salt concentrations (>0.5 M) can affect the water absorbance peak and may require a specific calibration.
-
DMSO: this compound is often dissolved in DMSO. It is crucial to keep the final concentration of DMSO in the assay well low (typically <1%) to avoid impacting enzyme activity and potentially altering the NIR absorbance of the solution.
Q4: My path length-corrected absorbance values seem incorrect. What should I check?
A4: If you are experiencing issues with your path length correction, consider the following troubleshooting steps:
| Problem | Possible Cause | Suggested Solution |
| Inconsistent readings across replicates | Pipetting errors leading to volume variations. | Ensure your pipettes are calibrated and use consistent pipetting techniques. Even with path length correction, large volume differences can introduce errors. |
| Meniscus effects are inconsistent. | Use plates with hydrophobic surfaces to minimize meniscus formation. Ensure consistent mixing in all wells. | |
| Corrected values are unexpectedly high or low | Incorrect blank subtraction. | Ensure you are using an appropriate blank that contains all assay components except the enzyme. This accounts for the background absorbance of the substrate and buffer. |
| The path length correction feature is not enabled or properly configured in the reader software. | Verify in your microplate reader's software that path length correction is activated for your experiment. | |
| High concentration of interfering substances. | If your buffer contains high salt concentrations or organic solvents, you may need to create a custom K-factor for your specific buffer (see Experimental Protocols). | |
| High background in NIR measurements | Turbidity or precipitation in samples. | Centrifuge your samples to remove any precipitates before reading the plate. Path length correction based on water absorbance is not suitable for turbid samples. |
Experimental Protocols
Protocol 1: Standard Path Length Correction Using Pre-set Water Value
This is the most common and straightforward method, suitable for most aqueous-based this compound assays.
-
Prepare your 96-well plate: Add your standards, samples, and controls to the wells of a clear, flat-bottom 96-well plate. Ensure that all wells for which you want path length correction contain an aqueous buffer.
-
Configure the microplate reader:
-
In the reader's software, set up your absorbance measurement at the desired wavelength for pNA (typically 405-410 nm).
-
Locate and enable the "Path Length Correction" option. Most software will have a default setting that uses the absorbance of water in the NIR to normalize the readings to a 1 cm path length.
-
-
Run the measurement: Place the plate in the reader and initiate the reading. The reader will automatically measure absorbance at both the analytical wavelength and the NIR wavelengths for path length correction.
-
Data Analysis: The software will report the absorbance values already corrected to a 1 cm path length. Use these corrected values to calculate the concentration of pNA produced and determine the protease activity.
Protocol 2: Path Length Correction Using a Buffer-Specific K-Factor
This method is recommended when using buffers with high salt concentrations or other components that might alter the NIR absorbance of water.
-
Determine the K-Factor for your buffer:
-
Fill a standard 1 cm path length cuvette with your specific assay buffer.
-
Using a spectrophotometer, measure the absorbance of the buffer at the NIR wavelengths used by your microplate reader for path length correction (e.g., 975 nm and 900 nm).
-
Calculate the K-Factor using the formula: K-Factor = Absorbance975nm - Absorbance900nm
-
-
Prepare your 96-well plate: Prepare your assay plate as described in Protocol 1.
-
Configure the microplate reader:
-
Set up your absorbance measurement at the analytical wavelength for pNA.
-
Enable the "Path Length Correction" feature.
-
Instead of using the default water value, find the setting to input a custom "K-Factor" or "Reference Value" and enter the value you calculated in step 1.
-
-
Run the measurement and analyze the data: Proceed as with Protocol 1. The software will now use your custom K-Factor to perform a more accurate path length correction for your specific buffer system.
Visualizations
Relationship Between Absorbance, Concentration, and Path Length
Caption: The Beer-Lambert Law, the basis for absorbance measurements.
Experimental Workflow for Path Length Correction
Caption: Workflow for automated path length correction in a 96-well plate assay.
References
Technical Support Center: Chymotrypsin Assays with AC-Phe-Gly-pNA
Welcome to the technical support center for chymotrypsin assays. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common pitfalls when using the chromogenic substrate Nα-Acetyl-L-phenylalanyl-glycine p-nitroanilide (AC-Phe-Gly-pNA).
Frequently Asked Questions (FAQs)
Section 1: Substrate & Reagent Preparation
Q1: My this compound substrate won't dissolve in the aqueous assay buffer. What should I do?
A1: This is a common issue as this compound and similar p-nitroanilide substrates have low aqueous solubility. The recommended method is to first prepare a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) and then dilute it into your final assay buffer.[1]
-
Action: Prepare a 10-100 mM stock solution of this compound in 100% DMSO.
-
Best Practice: When adding the stock to your assay buffer, ensure the final DMSO concentration remains low (ideally ≤1% v/v) to avoid inhibiting the enzyme. Always perform a DMSO tolerance test for your specific experimental conditions.[1]
Q2: I've added my substrate stock to the buffer and it precipitated. How can I fix this?
A2: Substrate precipitation upon dilution indicates that its solubility limit has been exceeded in the final aqueous solution.
-
Troubleshooting Steps:
-
Lower Final Substrate Concentration: Check if a lower concentration is still sufficient for robust signal detection.
-
Increase Final DMSO Concentration: Cautiously increase the final DMSO percentage, but verify it does not negatively impact chymotrypsin activity.[1]
-
Vortexing/Sonication: Ensure the solution is mixed thoroughly immediately after adding the substrate stock to the buffer. Gentle warming or sonication can sometimes aid dissolution.[2]
-
Section 2: Enzyme Stability & Handling
Q3: How should I prepare and store my chymotrypsin stock solution to prevent activity loss?
A3: Chymotrypsin is susceptible to autolysis (self-digestion), especially at its optimal pH (around 7.8-8.0).[3] Therefore, stock solutions should be prepared and stored under acidic conditions.
-
Preparation: Dissolve lyophilized α-chymotrypsin in 1 mM HCl, typically at a concentration of 1-2 mg/mL. For enhanced stability, include 2 mM calcium chloride (CaCl₂), as Ca²⁺ ions activate and stabilize the enzyme.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C. Frozen aliquots are generally stable for about one week. Avoid repeated freeze-thaw cycles. Do not store the enzyme in buffer at its optimal pH.
Q4: My enzyme activity seems to be decreasing over the course of my experiment. Why is this happening?
A4: This is likely due to autolysis or thermal instability.
-
Optimal Conditions: While the optimal pH for activity is around 7.8, this is also where autolysis occurs most rapidly. Perform assays as quickly as possible after adding the enzyme to the reaction buffer.
-
Temperature: The optimal temperature for chymotrypsin activity is high (around 50°C), but this also accelerates inactivation. For routine assays, conduct experiments at a controlled room temperature (e.g., 25°C) or 37°C, ensuring consistency across all samples.
-
Calcium: Always include CaCl₂ (typically 10-20 mM) in your final assay buffer to promote enzyme stability.
Section 3: Assay Conditions & Data Interpretation
Q5: What is the optimal pH for a chymotrypsin assay and which buffer should I use?
A5: The optimal pH for α-chymotrypsin activity is typically between 7.8 and 8.0.
-
Recommended Buffer: A common and effective buffer is 50-100 mM Tris-HCl containing 10-20 mM CaCl₂, adjusted to pH 7.8-8.0.
-
Caution: Chymotrypsin activity is significantly inhibited at a pH below 6 and the enzyme can be denatured at pH 4.
Q6: I am seeing a high background signal before I even add the enzyme. What causes this?
A6: High initial absorbance, or "high background," can obscure the signal from your enzymatic reaction.
-
Potential Causes & Solutions:
-
Substrate Hydrolysis: The this compound substrate may be degrading spontaneously. Prepare fresh substrate solutions and protect them from light.
-
Reagent Contamination: One of your reagents or the microplate itself may be contaminated. Use high-purity reagents, fresh buffers, and clean labware.
-
Sample Interference: If you are testing inhibitors in complex mixtures (e.g., cell lysates), endogenous components may absorb light at the detection wavelength.
-
Incorrect Blanking: Ensure you are using the correct blank. A "reagent blank" should contain everything except the enzyme to account for the intrinsic absorbance of the substrate and buffer.
-
Q7: The rate of my reaction is not linear. How do I interpret my data?
A7: A non-linear reaction rate can be caused by several factors. It is critical to use the initial, linear portion of the reaction curve to calculate the velocity.
-
Potential Causes & Solutions:
-
Substrate Depletion: If the enzyme concentration is too high or the reaction runs for too long, the substrate will be consumed, causing the rate to slow. Reduce the enzyme concentration or shorten the measurement time.
-
Product Inhibition: The accumulation of products can sometimes inhibit enzyme activity. Use the initial velocity (V₀) for calculations.
-
Enzyme Instability: As discussed in Q4, the enzyme may be losing activity over time. Ensure assay conditions are optimized for stability.
-
Quantitative Data Summary
The following tables provide key quantitative parameters for designing and troubleshooting your chymotrypsin assay.
Table 1: Optimal Conditions for α-Chymotrypsin
| Parameter | Recommended Value | Notes |
|---|---|---|
| Optimal pH | 7.8 - 8.5 | Activity is significantly lower below pH 6.0. |
| Assay Temperature | 25°C - 37°C | Higher temperatures increase activity but also accelerate inactivation. |
| Enzyme Storage | 1 mM HCl, 2 mM CaCl₂, -20°C | Prepare stock in acidic solution to prevent autolysis. |
| Buffer System | Tris-HCl (50-100 mM) | Include 10-20 mM CaCl₂ for enzyme stability. |
Table 2: Properties of p-Nitroaniline (pNA)
| Parameter | Value | Notes |
|---|---|---|
| Detection Wavelength | 405 - 410 nm | This wavelength is used to measure the liberated yellow pNA product. |
| Molar Extinction Coeff. (ε) | 8,800 M⁻¹cm⁻¹ | This value is commonly used at pH 7.5-8.0 for calculating product concentration. |
| Solubility | Soluble in ethanol and mineral acids. | Low solubility in water (0.8 mg/mL). |
Visual Guides
Experimental Workflow
The following diagram outlines the standard workflow for a chymotrypsin activity assay using this compound.
Caption: Standard workflow for a kinetic chymotrypsin assay.
Troubleshooting Decision Tree
Use this guide to diagnose common issues encountered during the assay.
Caption: Decision tree for troubleshooting common assay problems.
Chymotrypsin Reaction Mechanism
This diagram illustrates the enzymatic cleavage of this compound by chymotrypsin.
Caption: Chymotrypsin cleaves this compound to yield a colored product.
Detailed Experimental Protocol
Objective: To measure the kinetic activity of α-chymotrypsin using the chromogenic substrate this compound.
Materials:
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α-Chymotrypsin from bovine pancreas (lyophilized powder)
-
This compound (substrate)
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Dimethyl Sulfoxide (DMSO), anhydrous
-
Tris Base
-
Calcium Chloride (CaCl₂)
-
Hydrochloric Acid (HCl)
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96-well clear, flat-bottom microplates
-
Microplate spectrophotometer capable of kinetic reads at 410 nm
Procedure:
-
Preparation of Reagents:
-
Assay Buffer (100 mM Tris-HCl, 20 mM CaCl₂, pH 7.8): Prepare a solution with Tris base and CaCl₂ in deionized water. Adjust the pH to 7.8 at 25°C using HCl.
-
Enzyme Stock Solution (1 mg/mL): Carefully weigh and dissolve α-chymotrypsin in ice-cold 1 mM HCl containing 2 mM CaCl₂. Aliquot and store immediately at -20°C.
-
Enzyme Working Solution: On the day of the assay, thaw an aliquot of the enzyme stock solution on ice. Dilute it with the Assay Buffer to a final concentration suitable for the assay (e.g., 1-10 µg/mL). Keep on ice.
-
Substrate Stock Solution (20 mM): Dissolve this compound in 100% DMSO. This stock can be stored at -20°C, protected from light.
-
Substrate Working Solution: Dilute the Substrate Stock Solution in Assay Buffer to the desired final concentration (e.g., 1 mM). Ensure the final DMSO concentration in the well will be ≤1%.
-
-
Assay Setup (96-well plate format):
-
Blank Wells: Add 180 µL of Assay Buffer and 20 µL of the Substrate Working Solution.
-
Sample Wells: Add 180 µL of the Substrate Working Solution to each well.
-
Pre-incubate the plate at the desired assay temperature (e.g., 25°C or 37°C) for 5 minutes to allow thermal equilibration.
-
-
Initiation and Measurement:
-
To initiate the reaction, add 20 µL of the Enzyme Working Solution to the sample wells.
-
Immediately place the plate in the spectrophotometer and begin reading the absorbance at 410 nm every 30-60 seconds for a total of 5-10 minutes.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the sample wells at each time point.
-
Plot the corrected absorbance vs. time.
-
Identify the initial linear portion of the curve and determine the slope (ΔAbs/min). This is your initial reaction velocity (V₀).
-
Calculate the concentration of pNA produced per minute using the Beer-Lambert Law:
-
Activity (µmol/min/mL) = (ΔAbs/min * Total Volume) / (ε * Pathlength * Enzyme Volume)
-
Where:
-
ε (Molar Extinction Coefficient of pNA) = 8,800 M⁻¹cm⁻¹
-
Pathlength is typically corrected for the volume in a 96-well plate (cm).
-
Volumes are in mL.
-
-
-
References
Ensuring linearity of the AC-Phe-gly-pna reaction rate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure the linearity of the AC-Phe-Gly-pNA reaction rate in their experiments.
Troubleshooting Guide: Non-Linear Reaction Rates
A non-linear reaction rate can compromise the accuracy of your kinetic data. The following guide addresses common causes of non-linearity and provides step-by-step solutions.
| Observation | Potential Cause | Troubleshooting Steps |
| Initial Burst, then Plateau | Substrate Limitation: The initial high rate consumes the substrate quickly, leading to a plateau as the substrate is depleted.[1][2][3] | 1. Decrease Enzyme Concentration: A lower enzyme concentration will slow down the initial reaction rate, allowing for a longer linear phase. 2. Increase Substrate Concentration: Ensure the substrate concentration is not the limiting factor. It is recommended to use a substrate concentration significantly above the Michaelis constant (Km) if known.[3] 3. Monitor Progress Curve: Continuously monitor the reaction to identify the linear range, which is typically within the first 5-10% of substrate conversion.[4] |
| Lag Phase, then Increase | Slow Enzyme Activation/Adaptation: The enzyme may require a brief period to reach its optimal catalytic activity under the assay conditions. | 1. Pre-incubation: Pre-incubate the enzyme in the reaction buffer (without the substrate) for a short period before initiating the reaction. 2. Check Reagent Purity: Ensure all reagents, including the enzyme and substrate, are of high purity and have not degraded. |
| Rate Decreases at High Substrate Concentrations | Substrate Inhibition: At very high concentrations, the substrate molecule may bind to a secondary, non-catalytic site on the enzyme, leading to inhibition. | 1. Perform a Substrate Titration: Test a wide range of substrate concentrations to identify the optimal concentration that yields the maximum reaction rate without causing inhibition. 2. Model the Data: If substrate inhibition is suspected, fit the kinetic data to a substrate inhibition model to determine the inhibition constant (Ki). |
| Inconsistent or Erratic Rates | Assay Conditions Not Optimal: Fluctuations in temperature or pH can significantly impact enzyme activity and reaction linearity. Poor Mixing: Inadequate mixing of reagents can lead to localized concentration gradients and inconsistent reaction rates. | 1. Optimize Temperature and pH: Determine the optimal temperature and pH for the enzyme's activity through systematic experimentation. Maintain these conditions consistently throughout the assay. 2. Ensure Proper Mixing: Gently but thoroughly mix the reaction components upon initiation of the reaction. For plate-based assays, ensure adequate shaking. |
| No Reaction or Very Low Rate | Enzyme Denaturation/Inactivity: The enzyme may have lost its activity due to improper storage, handling, or exposure to denaturing conditions. Presence of Inhibitors: Contaminants in the reagents or sample may be inhibiting the enzyme. | 1. Verify Enzyme Activity: Test the enzyme activity with a known positive control substrate or a fresh lot of enzyme. 2. Check Storage Conditions: Ensure the enzyme has been stored at the recommended temperature and has not undergone multiple freeze-thaw cycles. 3. Screen for Inhibitors: If inhibition is suspected, perform control experiments by spiking the reaction with known inhibitors or by purifying the sample to remove potential contaminants. |
Frequently Asked Questions (FAQs)
Q1: What is the initial rate of reaction and why is it important for linearity?
A1: The initial rate (v₀) is the velocity of the reaction at the very beginning, when the concentration of the product is negligible. It is crucial to measure the initial rate because at this stage, the substrate concentration is at its highest and has not been significantly depleted, and there is no product inhibition. This ensures that the measured rate is directly proportional to the enzyme's activity, providing a linear and accurate representation of its kinetics. Most enzyme kinetic studies focus on this initial, approximately linear part of the reaction.
Q2: How can I determine the optimal enzyme concentration for a linear reaction rate?
A2: To determine the optimal enzyme concentration, you should perform a series of experiments where you vary the enzyme concentration while keeping the substrate concentration constant and in excess. The reaction rate should be measured for each enzyme concentration. The optimal enzyme concentration is the one that results in a reaction rate that is linear over a sufficient period for measurement and is high enough to be accurately detected above the background noise.
Q3: My reaction starts linearly but then the rate decreases. What could be the cause?
A3: A decrease in the reaction rate over time after an initial linear phase is often due to substrate depletion. As the enzyme converts the substrate (this compound) to product, the substrate concentration decreases, which in turn slows down the reaction rate. Other potential causes include product inhibition, where the product of the reaction binds to the enzyme and inhibits its activity, or enzyme instability under the assay conditions.
Q4: Can the order in which I add reagents affect the reaction linearity?
A4: Yes, the order of reagent addition can be important. It is generally recommended to initiate the reaction by adding the enzyme last to a pre-warmed mixture of the substrate and buffer. This ensures that the reaction starts simultaneously for all components and at the desired temperature. Adding the substrate last to an enzyme-buffer mixture is also a common practice. Consistency in the order of addition is key for reproducible results.
Q5: What are the optimal storage conditions for this compound?
A5: While specific storage conditions can vary by manufacturer, chromogenic peptide substrates like this compound are typically stored at -20°C to prevent degradation. It is advisable to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles. Always refer to the manufacturer's data sheet for specific storage and handling instructions.
Experimental Protocols
Protocol for Determining the Initial Linear Range of the this compound Reaction
This protocol outlines the steps to identify the time interval during which the reaction rate is linear.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare the reaction buffer at the desired pH.
-
Prepare a stock solution of the enzyme of interest.
-
-
Assay Setup:
-
In a microplate or cuvette, add the reaction buffer and the this compound substrate to their final desired concentrations.
-
Pre-incubate the plate/cuvette at the desired reaction temperature.
-
-
Reaction Initiation:
-
Initiate the reaction by adding the enzyme to the substrate/buffer mixture.
-
Immediately start monitoring the absorbance at the appropriate wavelength for the cleavage product (p-nitroaniline), typically around 405 nm.
-
-
Data Acquisition:
-
Record the absorbance at regular, short time intervals (e.g., every 30 seconds) for an extended period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Plot the absorbance values against time.
-
Identify the initial portion of the curve that is linear. This is your initial linear range. The R² value of the linear regression for this portion should be close to 1.0.
-
The slope of this linear portion represents the initial reaction rate.
-
Visualization
Workflow for Ensuring Reaction Linearity
The following diagram illustrates the logical workflow to troubleshoot and ensure a linear reaction rate in your this compound assay.
Caption: Troubleshooting workflow for achieving a linear reaction rate.
References
Optimizing enzyme concentration for AC-Phe-gly-pna assays
Technical Support Center: AC-Phe-gly-pna Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize enzyme concentration for Acetyl-L-phenylalanyl-glycyl-p-nitroanilide (this compound) based protease assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of optimizing enzyme concentration?
The main goal is to find an enzyme concentration that results in a steady, linear rate of product formation over a defined time period. This "initial velocity" phase is critical for accurate and reproducible kinetic measurements.[1][2][3] An optimal concentration ensures that less than 10-15% of the substrate is consumed during the measurement period, maintaining the reaction in the linear range.[1]
Q2: How do I choose a starting enzyme concentration for my titration experiment?
If you have no prior information, a good starting point is to test a wide range of concentrations empirically. A common approach is to prepare serial dilutions of the enzyme stock.[4] For many proteases, concentrations in the nanomolar (nM) range are typical. If literature is available for your specific enzyme or a similar one, use the reported concentrations as a guide.
Q3: What is the "linear range" of the assay and why is it important?
The linear range is the period during which the reaction rate is constant. It is identified by plotting absorbance against time and finding the initial straight-line portion of the curve. Operating within this range is crucial because it ensures the measured velocity is directly proportional to the enzyme concentration, a core assumption in Michaelis-Menten kinetics. If the reaction proceeds for too long, the rate slows down due to substrate depletion or product inhibition, leading to inaccurate measurements.
Q4: How does substrate concentration affect enzyme optimization?
Substrate concentration should be kept constant and ideally at a saturating level (typically 5-10 times the Michaelis constant, Km) when optimizing the enzyme concentration. This ensures that the reaction rate is dependent only on the enzyme concentration and not limited by substrate availability. If the Km is unknown, use a substrate concentration that has been reported in the literature or determine it experimentally.
Troubleshooting Guide
This section addresses common issues encountered during enzyme concentration optimization.
| Problem | Possible Cause | Recommended Solution |
| Reaction rate is too fast (absorbance quickly plateaus) | Enzyme concentration is too high. This leads to rapid substrate depletion. | Dilute the enzyme. Perform a serial dilution of your enzyme stock (e.g., 1:2, 1:5, 1:10) and repeat the assay to find a concentration that yields a linear rate for a longer duration. |
| Reaction rate is too slow or no signal is detected | 1. Enzyme concentration is too low. 2. Inactive enzyme. The enzyme may have degraded due to improper storage or multiple freeze-thaw cycles.3. Suboptimal assay conditions. pH, temperature, or buffer components may not be ideal for your enzyme. | 1. Increase enzyme concentration. Use a higher concentration from your stock or prepare a less diluted working solution.2. Use a fresh enzyme aliquot. Run a positive control with a known active enzyme to verify assay components.3. Optimize reaction conditions. Consult literature for the optimal pH and temperature for your specific protease. |
| Poor reproducibility between replicates | 1. Pipetting errors. Inaccurate or inconsistent dispensing of reagents.2. Inadequate mixing. Reagents were not mixed thoroughly upon reaction initiation.3. Temperature fluctuations. Inconsistent temperature across the plate or between experiments. | 1. Use calibrated pipettes. Ensure proper pipetting technique.2. Ensure thorough mixing. Gently mix the plate after adding the final reagent before starting the measurement.3. Pre-incubate reagents. Allow the plate and reagents to equilibrate to the assay temperature before starting the reaction. |
| High background absorbance | Sample or buffer components interfere with the reading. Some compounds in your sample or buffer might absorb light at the same wavelength as the product (p-nitroaniline, ~405 nm). | Run a "no-enzyme" control. Prepare a blank well for each sample that contains everything except the enzyme. Subtract the absorbance of this blank from your sample reading. |
| Standard curve is not linear | The range of concentrations is too wide. When plotting reaction rate vs. enzyme concentration, very high concentrations can lead to saturation and a non-linear relationship. | Adjust the concentration range. Focus on the lower range of enzyme concentrations where the response is linear. A logarithmic scale for the concentration axis can sometimes help visualize a wider range. |
Experimental Protocol: Enzyme Concentration Titration
This protocol outlines the steps to determine the optimal enzyme concentration for an this compound based assay.
Objective: To identify an enzyme concentration that produces a linear change in absorbance over a desired time frame (e.g., 10-30 minutes).
Materials:
-
Protease of interest (stock solution)
-
This compound substrate
-
Assay Buffer (e.g., Tris-HCl or HEPES at optimal pH for the enzyme)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of kinetic measurements at 405-410 nm
Procedure:
-
Reagent Preparation:
-
Assay Buffer: Prepare and adjust to the optimal pH for your enzyme.
-
Substrate Stock: Dissolve this compound in a suitable solvent (like DMSO) to create a concentrated stock solution.
-
Substrate Working Solution: Dilute the substrate stock in Assay Buffer to the desired final concentration (e.g., 2X the final assay concentration).
-
Enzyme Dilutions: Prepare a series of serial dilutions of your enzyme stock in Assay Buffer (e.g., from 1 µM to 1 nM). Keep enzymes on ice.
-
-
Assay Setup (96-well plate):
-
Add 50 µL of Assay Buffer to each well.
-
Add 50 µL of each enzyme dilution to triplicate wells. Include "no-enzyme" control wells containing only Assay Buffer.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.
-
-
Initiate Reaction:
-
Initiate the reaction by adding 100 µL of the pre-warmed 2X substrate working solution to all wells.
-
Immediately place the plate in the microplate reader.
-
-
Data Acquisition:
-
Measure the absorbance at 405 nm kinetically, taking readings every 60 seconds for 30-60 minutes.
-
-
Data Analysis:
-
For each enzyme concentration, plot Absorbance vs. Time.
-
Identify the initial linear portion of each curve and calculate the slope (ΔAbs/min). This is your initial velocity (V₀).
-
Plot the initial velocity (V₀) against the enzyme concentration.
-
Select an enzyme concentration from the linear part of this second plot that gives a robust signal and a consistent rate for the desired assay duration.
-
Example Data Presentation
Table 1: Initial Velocity at Various Enzyme Concentrations
| Enzyme Conc. (nM) | Initial Velocity (V₀) (mAU/min) | R² of linear fit |
| 100 | 150.4 | 0.989 |
| 50 | 125.8 | 0.995 |
| 25 | 95.2 | 0.998 |
| 12.5 | 50.1 | 0.999 |
| 6.25 | 24.7 | 0.999 |
| 3.13 | 12.9 | 0.997 |
| 0 (Control) | 0.5 | N/A |
Diagrams and Workflows
Caption: Workflow for Enzyme Concentration Optimization.
Caption: Enzymatic reaction of this compound.
Caption: Troubleshooting logic for assay results.
References
Reducing variability and improving reproducibility with AC-Phe-gly-pna
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability and improve reproducibility in experiments utilizing the chromogenic substrate AC-Phe-Gly-pNA (Acetyl-L-phenylalanyl-glycine p-nitroanilide).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a synthetic peptide derivative used as a chromogenic substrate for various proteases, most notably chymotrypsin.[1] Upon enzymatic cleavage at the peptide bond between glycine and p-nitroaniline, the colorless substrate releases p-nitroaniline (pNA), a yellow chromophore. The rate of pNA formation, which can be measured by the increase in absorbance at approximately 405 nm, is directly proportional to the enzyme's activity. This substrate is widely used in enzyme activity assays and for screening potential protease inhibitors in drug discovery.
Q2: How should I prepare and store this compound stock solutions?
A2: Due to the potential for limited aqueous solubility, it is recommended to dissolve this compound in an organic solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution. For example, a 50 mg substrate can be dissolved in 1 ml of DMSO. This stock solution should be stored at -20°C, protected from light. It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles, which can lead to substrate degradation.
Q3: What is the optimal wavelength to measure the release of p-nitroaniline (pNA)?
A3: The release of p-nitroaniline is typically monitored by measuring the increase in absorbance at 405 nm.[2][3] However, the maximal absorbance of p-nitroaniline is around 381 nm. The choice of 405 nm is a common practice for plate reader-based assays. It is crucial to be aware that the extinction coefficient of pNA is pH-dependent.
Q4: How does pH affect the absorbance of the product, p-nitroaniline (pNA)?
A4: The molar extinction coefficient of p-nitroaniline is sensitive to pH. As the pH of the solution increases, the absorbance of pNA at a given concentration will also increase. Therefore, it is critical to maintain a constant and well-buffered pH throughout the experiment to ensure reproducible results. If comparing results between experiments, it is essential that the buffer composition and pH are identical.
Troubleshooting Guide
This guide addresses common issues encountered during enzymatic assays with this compound.
| Issue | Potential Cause | Recommended Solution |
| High Background Absorbance (High Blank Reading) | 1. Substrate Instability/Spontaneous Hydrolysis: The this compound substrate may be degrading spontaneously, releasing pNA without enzymatic activity. This can be exacerbated by inappropriate storage or high pH. 2. Contaminated Reagents: The buffer or other assay components may be contaminated with a substance that absorbs at 405 nm or with a protease. 3. Light Exposure: p-nitroaniline is light-sensitive and can degrade, leading to an increased background signal. | 1. Fresh Substrate: Prepare fresh substrate stock solutions and aliquot for single use to avoid freeze-thaw cycles. Store protected from light at -20°C. Run a "substrate only" control (without enzyme) to quantify the rate of spontaneous hydrolysis. 2. Use High-Purity Reagents: Prepare fresh buffers using high-purity water and reagents. Filter-sterilize the buffer if microbial contamination is suspected. 3. Protect from Light: Keep substrate solutions and reaction plates protected from light as much as possible. |
| Low or No Signal (Low Enzyme Activity) | 1. Inactive Enzyme: The enzyme may have lost activity due to improper storage, handling, or the presence of inhibitors. 2. Suboptimal Assay Conditions: The pH, temperature, or buffer composition may not be optimal for the enzyme's activity. For instance, chymotrypsin activity is influenced by factors like salt concentration.[4][5] 3. Substrate Concentration Too Low: The substrate concentration may be well below the Michaelis constant (Km) of the enzyme, leading to a low reaction rate. | 1. Verify Enzyme Activity: Test the enzyme with a known, reliable substrate or use a new batch of enzyme. Ensure proper storage conditions (typically -20°C or -80°C in a suitable buffer). 2. Optimize Assay Conditions: Consult the literature for the optimal pH, temperature, and buffer for your specific protease. For chymotrypsin, a common pH is around 7.8-8.0. 3. Increase Substrate Concentration: Perform a substrate titration experiment to determine the Km and use a substrate concentration at or above the Km for optimal activity measurements. |
| Non-Linear Reaction Progress Curve (Rate Decreases Over Time) | 1. Substrate Depletion: During the course of the reaction, a significant portion of the substrate is consumed, leading to a decrease in the reaction rate. 2. Product Inhibition: The released p-nitroaniline or the other cleavage product may be inhibiting the enzyme. 3. Enzyme Instability: The enzyme may be unstable under the assay conditions and losing activity over time. | 1. Use Initial Rates: Calculate the reaction velocity from the initial linear portion of the progress curve. Use a lower enzyme concentration or a shorter reaction time. 2. Check for Product Inhibition: Perform experiments with the addition of varying concentrations of p-nitroaniline to see if it affects the initial reaction rate. 3. Improve Enzyme Stability: Add stabilizing agents to the buffer, such as BSA or glycerol, if compatible with the assay. Ensure the assay temperature is not causing enzyme denaturation. |
| Precipitation in the Well | 1. Low Substrate Solubility: this compound, like many peptide-based molecules, can have limited solubility in aqueous buffers, especially at high concentrations. The use of DMSO for the stock solution can lead to precipitation when diluted into the aqueous assay buffer. | 1. Decrease Final DMSO Concentration: Keep the final concentration of DMSO in the assay as low as possible (typically <5%). 2. Lower Substrate Concentration: If precipitation persists, reduce the working concentration of the substrate. 3. Test Different Solvents: While DMSO is common, other organic solvents could be tested for the stock solution, ensuring they do not interfere with the enzyme activity. |
Data Presentation
Table 1: Molar Extinction Coefficient of p-Nitroaniline at 405 nm at Various pH Values
| pH | Molar Extinction Coefficient (ε) at 405 nm (M⁻¹cm⁻¹) |
| 7.0 | ~8,800 |
| 8.0 | ~10,400 |
| 9.0 | ~10,600 |
Note: These are approximate values. It is highly recommended to determine the extinction coefficient under your specific experimental conditions by preparing a standard curve with known concentrations of p-nitroaniline.
Table 2: Key Parameters for a Typical Chymotrypsin Assay using this compound
| Parameter | Recommended Value/Range |
| Enzyme | α-Chymotrypsin |
| Substrate | This compound |
| Wavelength (λ) | 405 nm |
| pH | 7.8 - 8.0 |
| Temperature | 25 - 37 °C |
| Typical Substrate Concentration | 0.1 - 1 mM |
| Typical Enzyme Concentration | 1 - 10 µg/mL |
| Buffer | Tris-HCl or Phosphate buffer |
Experimental Protocols
Detailed Methodology for a Standard Chymotrypsin Assay using this compound
This protocol provides a starting point for measuring chymotrypsin activity. Optimization may be required for specific experimental conditions.
Materials:
-
α-Chymotrypsin
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagents:
-
Assay Buffer: Prepare 50 mM Tris-HCl buffer, pH 8.0.
-
Substrate Stock Solution (10 mM): Dissolve 3.84 mg of this compound in 1 mL of DMSO. Store in aliquots at -20°C.
-
Enzyme Stock Solution (1 mg/mL): Dissolve chymotrypsin in a suitable buffer (e.g., 1 mM HCl) and store in aliquots at -20°C.
-
Working Enzyme Solution: Dilute the enzyme stock solution to the desired final concentration (e.g., 10 µg/mL) in the assay buffer immediately before use.
-
-
Assay Setup (for a 200 µL final volume per well):
-
Add 170 µL of assay buffer to each well of a 96-well plate.
-
Add 10 µL of the working enzyme solution to the sample wells. For blank wells, add 10 µL of assay buffer instead.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
-
Initiate the Reaction:
-
Add 20 µL of a 1 mM working substrate solution (prepared by diluting the 10 mM stock in assay buffer) to all wells to start the reaction. The final substrate concentration will be 100 µM.
-
-
Measure Absorbance:
-
Immediately place the plate in a microplate reader pre-set to the reaction temperature.
-
Measure the absorbance at 405 nm every minute for 15-30 minutes.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from the sample wells at each time point.
-
Plot the corrected absorbance versus time.
-
Determine the initial reaction velocity (V₀) from the slope of the linear portion of the curve (ΔAbs/min).
-
Calculate the enzyme activity using the Beer-Lambert law:
-
Activity (µmol/min/mL) = (V₀ * Total Assay Volume (mL)) / (ε * path length (cm) * Enzyme Volume (mL))
-
Where ε is the molar extinction coefficient of pNA at the assay pH.
-
-
Visualizations
Caption: Workflow for a typical enzymatic assay using this compound.
Caption: A logical workflow for troubleshooting common issues in this compound assays.
References
- 1. benchchem.com [benchchem.com]
- 2. fao.org [fao.org]
- 3. AID 1344315 - Enzymatic Assay: Enzyme activities were determined kinetically in a final volume of 200 μl for 10 minutes at 37° C. by measuring the initial velocities of pNA release (405 nm) from the substrate using a Spectramax plus microtiterplate reader (Molecular devices). One unit of enzyme activity was defined as the amount of enzyme that catalyzes the release of 1 μmol pNA from the substrate per minute under assay conditions. The chromogenic substrate Gly-Pro-p-nitroanilide (100 μmol/l) was used at pH 8.3 for DPP IV, Lys-Ala-p-nitroanilide (1 mmol/l) at pH 5.5 for DPP II, Ala-Pro-p-nitroanilide (300 μmol/l) at pH 7.4 for DPP9 and Ala-Pro-p-nitroanilide (2 mmol/l) at pH 7.4 for FAP activity measurement. To evaluate the endopeptidase activity of FAP and the influence of inhibitors thereon, Z-Gly-Pro-AMC and Z-Gly-Pro-p-nitroanilide were used at a final concentration of 300 and 100 μmol/l, respectively. The substrate concentrations were chosen around the Km value obtained under the assay conditions used. Buffer compositions for the DPP assays were reported before in the purification articlesâvide supra. The FAP assay buffer consisted of 50 mM Tris pH7.4 containing 100 mmol/l NaCl and 0.1 mg/ml bovine serum albumin. The PREP activity was measured as described by Brandt et al. using the chromogenic substrate Z-Gly-Pro-p-nitroanilide (0.25 mmol/l) at pH 7.5 in the presence of 10 mmol/l DTT. Test compounds were dissolved and diluted in DMSO (final concentration DMSO during assay 5% v/v) except for FAP where dilution of the inhibitor was done in water. Inhibitors are pre-incubated with the enzyme for 15 min at 37° C. before starting the assay by the addition of substrate. The concentration of enzyme and of inhibitor during the preincubation is double of the final concentration during activity measurement. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Spectrophotometric assay for protease activity in ionic liquids using chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - FR [thermofisher.com]
Impact of solvent (e.g., DMSO) on AC-Phe-gly-pna assay results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the AC-Phe-gly-pna (Acetyl-L-phenylalanyl-glycine-p-nitroanilide) assay, with a specific focus on the impact of solvents like DMSO.
Frequently Asked Questions (FAQs)
Q1: What is the this compound assay and what is it used for?
A1: The this compound assay is a colorimetric method used to measure the activity of the enzyme chymotrypsin and chymotrypsin-like serine proteases.[1] The substrate, this compound, is specifically cleaved by chymotrypsin at the carboxylic side of the phenylalanine residue. This cleavage releases p-nitroaniline (pNA), a yellow chromophore that can be quantified by measuring its absorbance at approximately 405 nm. The rate of pNA formation is directly proportional to the chymotrypsin activity. This assay is widely used in drug discovery for screening potential enzyme inhibitors and in biochemical research to study enzyme kinetics.[1]
Q2: Why is DMSO commonly used in the this compound assay?
A2: Dimethyl sulfoxide (DMSO) is a powerful and versatile aprotic solvent used extensively in biological assays.[2] For the this compound assay, DMSO is often the solvent of choice for dissolving the substrate and test compounds, which may have limited aqueous solubility. Its ability to dissolve a wide range of hydrophobic and hydrophilic molecules makes it invaluable for high-throughput screening (HTS) applications where compound libraries are typically stored in DMSO.
Q3: Can DMSO affect the results of my this compound assay?
A3: Yes, DMSO can significantly impact the results of the this compound assay. At certain concentrations, DMSO can act as an inhibitor of chymotrypsin, leading to an underestimation of enzyme activity.[3] It can also perturb the enzyme's conformation, which may alter its catalytic efficiency.[2] Furthermore, the presence of DMSO can influence the absorbance of the reaction product, p-nitroaniline, potentially interfering with accurate quantification. Therefore, it is crucial to use consistent and low concentrations of DMSO across all experiments and to include appropriate solvent controls.
Q4: What is the maximum concentration of DMSO recommended for this assay?
A4: While there is no universal maximum concentration, it is generally recommended to keep the final DMSO concentration in the assay as low as possible, ideally below 1% (v/v). The inhibitory effects of DMSO are concentration-dependent. It is best practice to perform a solvent tolerance test to determine the highest concentration of DMSO that does not significantly affect the chymotrypsin activity in your specific assay conditions.
Q5: How does DMSO inhibit chymotrypsin activity?
A5: The inhibitory mechanism of DMSO on serine proteases like chymotrypsin can be complex. It is suggested that DMSO can interact with the enzyme, potentially through hydrogen bonding, and disrupt the hydration shell around the enzyme, which is crucial for its activity. It may also bind to the active site or allosteric sites, leading to conformational changes that reduce the enzyme's catalytic efficiency. Some studies suggest a mixed-type inhibition pattern where DMSO affects both substrate binding (Km) and the catalytic rate (kcat).
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Lower than expected enzyme activity | DMSO Inhibition: The concentration of DMSO in the final reaction mixture is too high, inhibiting chymotrypsin activity. | - Determine the final percentage of DMSO in your assay. If it exceeds 1-2%, consider reducing it.- Perform a DMSO tolerance curve to find the maximal concentration that does not significantly inhibit the enzyme.- Ensure the DMSO concentration is consistent across all wells, including controls. |
| Substrate Precipitation: The this compound substrate has precipitated out of solution upon dilution into the aqueous assay buffer. | - Ensure the substrate is fully dissolved in 100% DMSO before diluting into the assay buffer.- When diluting, add the substrate stock solution to the buffer with vigorous mixing.- Consider using a small amount of a non-ionic surfactant like Triton X-100 in the assay buffer to improve solubility, but first verify its compatibility with the enzyme. | |
| Inconsistent or non-reproducible results | Variable DMSO Concentrations: Inconsistent volumes of DMSO are being added to different wells. | - Use a consistent, low percentage of DMSO in all wells.- Prepare a master mix of your test compounds in a concentration that allows for a small, consistent volume to be added to each well. |
| Incomplete Mixing: The reaction components, especially the viscous DMSO stock, are not being mixed thoroughly. | - After adding all components, ensure thorough mixing by gently pipetting up and down or by using a plate shaker. | |
| High background absorbance | DMSO Interference with pNA Absorbance: High concentrations of DMSO may slightly alter the absorbance spectrum of p-nitroaniline. | - Run a blank reaction containing all components, including the highest concentration of DMSO used, but without the enzyme. Subtract this background absorbance from all readings.- If possible, measure the absorbance at a wavelength where DMSO interference is minimal, though 405 nm is standard for pNA. |
| Contaminated Reagents: The substrate or buffer may be contaminated, leading to non-enzymatic hydrolysis of the substrate. | - Prepare fresh buffers and substrate solutions.- Run a no-enzyme control to check for spontaneous substrate degradation. | |
| No enzyme activity detected | Inactive Enzyme: The chymotrypsin may have lost its activity due to improper storage or handling. | - Check the storage conditions and expiration date of the enzyme.- Run a positive control with a known active chymotrypsin to verify the assay setup. |
| Incorrect pH: The pH of the assay buffer is outside the optimal range for chymotrypsin activity (typically pH 7.5-8.5). | - Prepare fresh buffer and carefully check the pH. |
Data Presentation
The following table summarizes the reported effects of different DMSO concentrations on the kinetic parameters of α-chymotrypsin with the fluorogenic substrate Alanine-Alanine-Phenylalanine-7-amido-4-methylcoumarin (AAF-AMC). While not specific to this compound, this data provides a valuable illustration of the potential inhibitory impact of DMSO on chymotrypsin activity.
Table 1: Effect of DMSO Concentration on α-Chymotrypsin Kinetic Parameters with AAF-AMC Substrate
| DMSO Concentration (vol%) | Michaelis Constant (KM) (µM) | Turnover Number (kcat) (s-1) | Catalytic Efficiency (kcat/KM) (µM-1s-1) |
| 0 | 23 ± 2 | 1.16 ± 0.05 | 0.050 |
| 5 | 28 ± 3 | 0.85 ± 0.04 | 0.030 |
| 10 | 32 ± 3 | 0.55 ± 0.03 | 0.017 |
| 15 | 29 ± 3 | 0.35 ± 0.02 | 0.012 |
| 20 | 24 ± 2 | 0.25 ± 0.01 | 0.010 |
Data adapted from a study on the effect of DMSO on α-chymotrypsin kinetics. The trend of decreasing catalytic efficiency with increasing DMSO concentration is expected to be similar for the this compound substrate.
Experimental Protocols
Standard Protocol for this compound Chymotrypsin Assay
This protocol is a general guideline and may require optimization for specific experimental needs.
Materials:
-
α-Chymotrypsin from bovine pancreas
-
This compound (Substrate)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Substrate Stock Solution: Dissolve this compound in 100% DMSO to a stock concentration of 10 mM.
-
Prepare Enzyme Working Solution: Prepare a working solution of α-chymotrypsin in Tris-HCl buffer to the desired concentration (e.g., 1 µg/mL). Keep the enzyme solution on ice.
-
Assay Setup:
-
Add 180 µL of Tris-HCl buffer to each well of a 96-well microplate.
-
For test compounds, add 2 µL of the compound dissolved in DMSO to the appropriate wells. For control wells, add 2 µL of DMSO.
-
Add 10 µL of the chymotrypsin working solution to all wells except the blank. To the blank wells, add 10 µL of Tris-HCl buffer.
-
Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5-10 minutes.
-
-
Initiate the Reaction: Add 10 µL of the 10 mM this compound substrate stock solution to all wells. The final DMSO concentration will be approximately 5.5%.
-
Measure Absorbance: Immediately start measuring the absorbance at 405 nm every minute for 10-30 minutes using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Determine the rate of the reaction (Vo) by calculating the slope of the linear portion of the absorbance vs. time curve.
-
Enzyme activity can be calculated using the Beer-Lambert law (ε of p-nitroaniline at 405 nm = 9,900 M-1cm-1, path length needs to be determined for the specific microplate and volume).
-
Visualizations
Caption: Workflow for the this compound chymotrypsin assay.
Caption: Enzymatic cleavage of this compound by chymotrypsin.
References
How to handle and store AC-Phe-gly-pna for long-term stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and troubleshooting of AC-Phe-gly-pna for long-term stability and successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for lyophilized this compound?
For long-term stability, lyophilized this compound should be stored at -20°C or colder, protected from light.[1] Some suppliers recommend storage at temperatures below -15°C. When stored desiccated at -20°C, similar peptide substrates have a shelf life of several years.
Q2: How should I store this compound once it is in solution?
For long-term storage of this compound in solution, it is best to prepare aliquots to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C. The stability of peptides in solution is dependent on the solvent and pH. For optimal stability, consider dissolving the peptide in a buffer at a slightly acidic pH if compatible with your assay, as this can minimize degradation.
Q3: What is the best solvent to dissolve this compound?
This compound is typically soluble in organic solvents like DMSO and N,N-dimethylformamide (DMF). For aqueous solutions, it is advisable to first dissolve the peptide in a minimal amount of DMSO and then dilute it with the desired aqueous buffer. The final concentration of the organic solvent should be compatible with your experimental setup.
Q4: Is this compound sensitive to light?
Yes, it is recommended to protect this compound from light, both in its lyophilized form and in solution.[2] Exposure to light can lead to degradation of the p-nitroanilide (pNA) group, which can affect the accuracy of spectrophotometric measurements.
Q5: What safety precautions should be taken when handling this compound?
While not classified as a hazardous substance, it is good laboratory practice to handle this compound with care.[2] Use personal protective equipment such as gloves and safety glasses. Avoid inhalation of the lyophilized powder and skin contact.[2]
Troubleshooting Guides
Issue 1: Difficulty Dissolving Lyophilized this compound
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent | Ensure you are using a suitable solvent. Start with a small amount of DMSO or DMF to dissolve the peptide, then slowly add your aqueous buffer while vortexing. |
| Aggregation | Sonication or gentle heating (e.g., 37°C for a short period) can help break up aggregates. However, prolonged heating should be avoided to prevent degradation. |
| Low Solubility in Aqueous Buffer | If direct dissolution in an aqueous buffer is required, try buffers with different pH values. The solubility of peptides can be pH-dependent. |
Issue 2: High Background Signal in Enzymatic Assay
| Possible Cause | Troubleshooting Step |
| Spontaneous Hydrolysis of Substrate | Prepare the substrate solution fresh before each experiment. The stability of the pNA substrate can be pH and temperature-dependent.[3] Consider running a no-enzyme control to measure the rate of spontaneous hydrolysis. |
| Contaminated Reagents | Ensure all buffers and reagents are free from contaminating proteases. Use high-purity water and sterile containers. |
| Light-induced Degradation | Protect the substrate solution and the assay plate from light as much as possible. Light can cause the release of p-nitroaniline, leading to a high background. |
Issue 3: Low or No Signal in Enzymatic Assay
| Possible Cause | Troubleshooting Step |
| Inactive Enzyme | Verify the activity of your enzyme using a standard, well-characterized substrate. Ensure the enzyme has been stored and handled correctly. |
| Incorrect Assay Buffer Conditions | Check that the pH and ionic strength of your assay buffer are optimal for the enzyme's activity. Chymotrypsin, for which this compound is a substrate, typically has a pH optimum around 7.8-8.0. |
| Substrate Concentration Too Low | Ensure the substrate concentration is appropriate for the enzyme kinetics. It is recommended to use a substrate concentration around the Michaelis constant (Km) value for accurate measurements. |
| Inhibitors Present | Ensure your sample or buffers do not contain any known inhibitors of the enzyme. For example, chymotrypsin can be inhibited by certain metal ions like Cu2+ and Hg2+. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Additional Notes |
| Lyophilized Powder | -20°C or colder | Long-term (Years) | Protect from light; Store in a desiccator. |
| In Solution (Aliquot) | -20°C or -80°C | Long-term (Months) | Avoid repeated freeze-thaw cycles. |
| In Solution (Working) | 2-8°C | Short-term (Days) | Prepare fresh for best results; Protect from light. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Warm to Room Temperature: Before opening, allow the vial of lyophilized this compound to warm to room temperature to prevent condensation.
-
Initial Dissolution: Add a small, precise volume of pure, anhydrous DMSO to the vial to achieve a high concentration stock solution (e.g., 10-20 mM).
-
Ensure Complete Dissolution: Gently vortex or sonicate the vial to ensure the peptide is fully dissolved.
-
Storage of Stock Solution: Store the DMSO stock solution in small aliquots at -20°C, protected from light.
Protocol 2: General Enzymatic Assay using this compound
This protocol provides a general guideline for a chymotrypsin assay. Optimal conditions may vary depending on the specific enzyme and experimental goals.
-
Prepare Assay Buffer: A common buffer for chymotrypsin is 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl2.
-
Prepare Substrate Working Solution: Dilute the this compound stock solution in the assay buffer to the desired final concentration (e.g., 100 µM). Prepare this solution fresh and protect it from light.
-
Set up the Reaction: In a 96-well plate, add the assay buffer and the enzyme solution.
-
Initiate the Reaction: Add the substrate working solution to each well to start the reaction.
-
Monitor the Reaction: Measure the absorbance at 405 nm at regular intervals using a plate reader. The increase in absorbance corresponds to the release of p-nitroaniline.
-
Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time curve.
Visualizations
Caption: Experimental workflow for handling and using this compound.
Caption: Troubleshooting logic for common this compound assay issues.
References
Validation & Comparative
A Comparative Guide to Chromogenic Chymotrypsin Substrates: AC-Phe-gly-pNA and Alternatives
For researchers, scientists, and drug development professionals, the selection of an appropriate substrate is critical for the accurate assessment of chymotrypsin activity. This guide provides a detailed comparison of Nα-Acetyl-L-phenylalanyl-glycine p-nitroanilide (AC-Phe-gly-pNA) with other commonly used chromogenic substrates for chymotrypsin, supported by experimental data and detailed protocols.
Chymotrypsin, a serine protease, plays a crucial role in digestion by hydrolyzing peptide bonds, primarily on the C-terminal side of aromatic amino acid residues such as tyrosine, phenylalanine, and tryptophan.[1] The activity of chymotrypsin is routinely measured using chromogenic substrates that release a colored product upon cleavage, allowing for simple spectrophotometric quantification.
This guide focuses on the performance of this compound and compares it with other widely used chromogenic substrates, including N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA), N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE), and N-Glutaryl-L-phenylalanine p-nitroanilide (GPNA).
Performance Comparison of Chromogenic Chymotrypsin Substrates
The efficiency of an enzyme-substrate reaction is best described by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate. A lower Km value signifies a higher affinity. The kcat value, also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.
| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Ac-Phe-Gly-NH₂ (analog to this compound) | 1.8 | 0.045 | 25 |
| N-Succinyl-Ala-Ala-Pro-Phe-pNA | 0.089 | 10.0 (µM⁻¹min⁻¹) | 112,360 |
| N-Benzoyl-L-tyrosine thiobenzyl ester | 0.02 | 37 | 1,850,000 |
| N-Acetyl-L-Trp-p-nitrophenol | 0.002 | 31 | 15,500,000 |
Note: The kcat for N-Succinyl-Ala-Ala-Pro-Phe-pNA was reported in µM⁻¹min⁻¹ and has been converted to M⁻¹s⁻¹ for comparison, assuming the original units were a typographical error and should have been s⁻¹.[2] It is important to note that reaction conditions such as pH, temperature, and buffer composition can significantly influence these kinetic parameters.
Experimental Protocols
Detailed methodologies for the use of various chromogenic chymotrypsin substrates are outlined below.
General Principle of Chromogenic Chymotrypsin Assays
The fundamental principle behind these assays is the enzymatic cleavage of a chromogenic substrate by chymotrypsin, which results in the release of a colored product, typically p-nitroaniline (pNA). The rate of pNA release is directly proportional to the chymotrypsin activity and can be monitored by measuring the increase in absorbance at approximately 405-410 nm.[3][4]
Enzymatic Reaction of Chromogenic Substrates
Caption: General enzymatic reaction pathway for chymotrypsin with a p-nitroanilide-based substrate.
Protocol for N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA)
This protocol is adapted from a method for determining chymotrypsin activity.[5]
1. Reagent Preparation:
-
Buffer: 0.1 M Tris buffer, pH 9.0.
-
Substrate Stock Solution: Dissolve 50 mg of Suc-Ala-Ala-Pro-Phe-pNA in 1 ml of DMSO.
-
Substrate Working Solution: Dilute the stock solution with the Tris buffer to a final concentration of 1 mM. Protect the solution from light.
2. Assay Procedure:
-
Set a spectrophotometer to 405 nm and equilibrate the cuvette holder to 37°C.
-
Pipette 2.4 ml of the pre-warmed substrate working solution into a cuvette.
-
Add 600 µl of the chymotrypsin sample to the cuvette and mix.
-
Immediately start recording the absorbance at 405 nm at 20-second intervals for 3 minutes.
3. Calculation of Activity:
-
Determine the rate of change in absorbance per minute (ΔA/min) from the linear portion of the curve.
-
Calculate the enzyme activity using the molar extinction coefficient of p-nitroaniline (8,800 M⁻¹cm⁻¹ at 410 nm, pH 7.5).
Protocol for N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE)
This protocol is based on the method described by Hummel.
1. Reagent Preparation:
-
Buffer: 80 mM Tris-HCl buffer, pH 7.8, containing 100 mM CaCl₂.
-
Substrate Solution: Prepare a 1.18 mM solution of BTEE in 50% (v/v) methanol.
-
Enzyme Solution: Dissolve chymotrypsin in 1 mM HCl to a concentration of 10-30 µg/mL.
2. Assay Procedure:
-
Set the spectrophotometer to 256 nm and 25°C.
-
In a quartz cuvette, mix 1.5 mL of the Tris-HCl buffer with 1.4 mL of the BTEE substrate solution.
-
Incubate in the spectrophotometer for 3-4 minutes to reach thermal equilibrium.
-
Initiate the reaction by adding 100 µl of the chymotrypsin solution and mix.
-
Record the increase in absorbance at 256 nm for 5-10 minutes.
3. Calculation of Activity:
-
Determine the initial linear rate of absorbance change (ΔA₂₅₆/min).
-
One unit of chymotrypsin is defined as the amount of enzyme that hydrolyzes 1.0 µmole of BTEE per minute at pH 7.8 and 25°C.
Experimental Workflow for Chymotrypsin Assay
Caption: A generalized workflow for a typical chromogenic chymotrypsin assay.
Discussion
The choice of substrate for a chymotrypsin assay depends on the specific requirements of the experiment, such as sensitivity, specificity, and the presence of potentially interfering substances.
-
This compound and its analog, Ac-Phe-Gly-NH₂, appear to have a relatively high Km and low kcat, suggesting a lower affinity and catalytic efficiency compared to other substrates. This might be advantageous in studies requiring a less rapid turnover or when investigating potent chymotrypsin inhibitors.
-
N-Succinyl-Ala-Ala-Pro-Phe-pNA is a highly sensitive and specific substrate for chymotrypsin. Its relatively low Km and high kcat make it suitable for detecting low levels of chymotrypsin activity.
-
N-Benzoyl-L-tyrosine thiobenzyl ester exhibits a very low Km and a high kcat, indicating high affinity and catalytic efficiency. This makes it an excellent substrate for highly sensitive assays.
-
N-Acetyl-L-Trp-p-nitrophenol demonstrates the highest catalytic efficiency among the compared substrates, primarily due to its very low Km value.
It is crucial to consider that enzymes can exhibit different levels of activity towards synthetic substrates compared to their natural counterparts. Therefore, the selection of a substrate should be guided by the specific research question and validated for the experimental system being used. Furthermore, factors such as the solubility of the substrate and potential inhibition by products or other components in the sample should be taken into account.
References
- 1. Specificity in the hydrolysis of N-acyl-L-phenylalanine 4-nitroanilides by chymotrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of trypsin and chymotrypsin from the viscera of anchovy, Engraulis japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics of N-glutaryl-L-phenylalanine p-nitroanilide hydrolysis catalyzed by alpha-chymotrypsin in aqueous solutions of dodecyltrimethylammonium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fao.org [fao.org]
A Head-to-Head Battle of Chymotrypsin Substrates: Chromogenic AC-Phe-gly-pna vs. Fluorogenic Alternatives
For researchers in proteomics, drug discovery, and enzymology, the accurate measurement of chymotrypsin activity is paramount. The choice of substrate is a critical determinant of assay sensitivity, convenience, and overall performance. This guide provides a detailed comparison of the traditional chromogenic substrate, N-Acetyl-L-phenylalanyl-glycine p-nitroanilide (AC-Phe-gly-pna), and a widely used fluorogenic counterpart, Succinyl-L-alanyl-L-alanyl-L-prolyl-L-phenylalanine-7-amido-4-methylcoumarin (Suc-Ala-Ala-Pro-Phe-AMC), to aid in the selection of the optimal reagent for specific research needs.
This comparison delves into the fundamental differences in their detection methods, kinetic parameters, and practical applications, supported by experimental data and detailed protocols.
At a Glance: Key Performance Indicators
| Feature | This compound (Chromogenic) | Suc-Ala-Ala-Pro-Phe-AMC (Fluorogenic) |
| Detection Method | Colorimetric (Absorbance at 405 nm) | Fluorometric (Ex: ~360-380 nm, Em: ~440-460 nm)[1] |
| Sensitivity | Lower | Higher |
| Michaelis Constant (Km) | Higher (lower affinity) | 15 µM[2] |
| Catalytic Rate (kcat) | Lower | 1.5 s⁻¹[2] |
| Catalytic Efficiency (kcat/Km) | Lower | 1.0 x 10⁵ M⁻¹s⁻¹ |
| Interference | Potential for colorimetric interference | Less prone to interference from colored compounds |
| Instrumentation | Spectrophotometer | Fluorometer |
Note: Kinetic parameters for a closely related chromogenic substrate, N-succinyl-(Ala)2-Pro-Phe-p-nitroanilide, are reported as Km = 89 µM and kcat = 10.0 µM⁻¹min⁻¹[3]. While not identical to this compound, this provides a basis for comparison.
The Underpinning Chemistry: A Tale of Two Signals
The fundamental difference between these two classes of substrates lies in the nature of the reporter molecule released upon enzymatic cleavage by chymotrypsin.
Chromogenic Substrates: this compound is a synthetic peptide that, upon hydrolysis by chymotrypsin, releases p-nitroaniline (pNA). In its free form, pNA exhibits a distinct yellow color with a maximum absorbance at 405 nm. The rate of pNA formation, and thus the increase in absorbance, is directly proportional to the chymotrypsin activity.
Fluorogenic Substrates: Suc-Ala-Ala-Pro-Phe-AMC, on the other hand, is a peptide linked to a fluorescent molecule, 7-amido-4-methylcoumarin (AMC). In its conjugated form, the fluorescence of AMC is quenched. Chymotrypsin-mediated cleavage liberates free AMC, which is highly fluorescent. The increase in fluorescence intensity over time provides a measure of enzyme activity.
Visualizing the Reaction Mechanisms
The enzymatic cleavage of both substrate types by chymotrypsin follows a similar hydrolytic mechanism, but the resulting signal generation is distinct.
Caption: Enzymatic pathways for chromogenic and fluorogenic substrates.
Performance Deep Dive: Sensitivity and Kinetics
The primary advantage of fluorogenic substrates lies in their superior sensitivity. Fluorescence assays can detect much lower concentrations of product compared to absorbance-based assays. This allows for the detection of lower enzyme concentrations or the use of smaller sample volumes, which is particularly beneficial in high-throughput screening applications.
Kinetic parameters further underscore the performance differences. The lower Michaelis constant (Km) of Suc-Ala-Ala-Pro-Phe-AMC (15 µM) compared to a similar p-nitroanilide substrate (89 µM) indicates a higher binding affinity of the fluorogenic substrate for chymotrypsin's active site.[2] A higher affinity means that the enzyme becomes saturated at lower substrate concentrations, leading to a more efficient reaction.
Experimental Protocols
To facilitate a direct comparison, the following are representative protocols for chymotrypsin activity assays using both a generic p-nitroanilide (pNA) chromogenic substrate and a 7-amido-4-methylcoumarin (AMC) fluorogenic substrate.
Chromogenic Assay Protocol (this compound)
This protocol is a generalized procedure and may require optimization for specific experimental conditions.
Materials:
-
α-Chymotrypsin (from bovine pancreas)
-
This compound
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
Spectrophotometer capable of reading at 405 nm
-
96-well microplate (clear, flat-bottom)
Procedure:
-
Prepare a stock solution of this compound: Dissolve the substrate in DMSO to a concentration of 10 mM.
-
Prepare a working solution of the substrate: Dilute the stock solution in Tris-HCl buffer to the desired final concentration (e.g., 1 mM).
-
Prepare the chymotrypsin solution: Dissolve α-chymotrypsin in a suitable buffer (e.g., 1 mM HCl) to a stock concentration and then dilute to the desired working concentration in Tris-HCl buffer.
-
Set up the reaction: In a microplate well, add the appropriate volume of Tris-HCl buffer.
-
Initiate the reaction: Add the chymotrypsin solution to the well, followed by the substrate working solution to a final volume of 200 µL.
-
Measure the absorbance: Immediately begin reading the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C or 37°C).
-
Calculate the initial reaction velocity: Determine the linear rate of increase in absorbance over time (ΔA/min). The concentration of pNA produced can be calculated using the molar extinction coefficient of pNA (ε = 8,800 M⁻¹cm⁻¹ at 410 nm, pH 7.5).
Fluorogenic Assay Protocol (Suc-Ala-Ala-Pro-Phe-AMC)
This protocol is a generalized procedure and may require optimization for specific experimental conditions.
Materials:
-
α-Chymotrypsin (from bovine pancreas)
-
Suc-Ala-Ala-Pro-Phe-AMC
-
Assay buffer (e.g., 50 mM HEPES, 10 mM CaCl₂, pH 7.5)
-
Dimethyl sulfoxide (DMSO)
-
Fluorometer with excitation at ~360-380 nm and emission at ~440-460 nm
-
96-well microplate (black, flat-bottom)
Procedure:
-
Prepare a stock solution of Suc-Ala-Ala-Pro-Phe-AMC: Dissolve the substrate in DMSO to a concentration of 10 mM.
-
Prepare a working solution of the substrate: Dilute the stock solution in assay buffer to the desired final concentration (e.g., 50 µM).
-
Prepare the chymotrypsin solution: Prepare a working solution of α-chymotrypsin in the assay buffer.
-
Set up the reaction: In a black microplate well, add the assay buffer and the chymotrypsin solution.
-
Initiate the reaction: Add the substrate working solution to a final volume of 200 µL.
-
Measure the fluorescence: Immediately begin reading the fluorescence intensity at the specified excitation and emission wavelengths at regular intervals (e.g., every 30 seconds) for a set period at a constant temperature.
-
Determine the reaction rate: The rate of AMC release is determined from a standard curve of known AMC concentrations.
Experimental Workflow Visualization
The general workflow for both assay types can be visualized as follows:
Caption: A generalized workflow for chymotrypsin activity assays.
Conclusion: Selecting the Right Tool for the Job
The choice between this compound and fluorogenic substrates like Suc-Ala-Ala-Pro-Phe-AMC hinges on the specific requirements of the experiment.
This compound and other chromogenic substrates are cost-effective and suitable for routine assays where high sensitivity is not a primary concern. The requirement for a standard spectrophotometer also makes this method widely accessible.
Fluorogenic substrates , in contrast, are the preferred choice for applications demanding high sensitivity, such as the screening of enzyme inhibitors, characterization of low-activity enzyme variants, or when working with limited sample material. While requiring a fluorometer, the superior kinetic properties and reduced potential for interference from colored compounds make them a more robust and reliable option for many modern research applications.
Ultimately, a thorough understanding of the principles and performance characteristics of each substrate type will empower researchers to make an informed decision and generate high-quality, reproducible data in their chymotrypsin-related studies.
References
A Comparative Guide to Chymotrypsin Assays: Validating Performance with AC-Phe-Gly-pNA and Alternatives
For researchers, scientists, and drug development professionals engaged in the study of proteases, the accurate and reliable measurement of chymotrypsin activity is paramount. This guide provides a comprehensive comparison of a chymotrypsin assay utilizing the chromogenic substrate N-Acetyl-L-phenylalanyl-L-glycine p-nitroanilide (AC-Phe-Gly-pNA) against other common methodologies. The performance of each assay is objectively evaluated, supported by experimental data to inform the selection of the most suitable method for your research needs.
Data Presentation: A Quantitative Comparison of Chymotrypsin Assays
The selection of an appropriate chymotrypsin assay is often a balance between sensitivity, throughput, and the specific experimental conditions. Below is a summary of key performance indicators for three common assay types.
| Parameter | This compound Assay (Colorimetric) | BTEE Assay (Spectrophotometric) | Fluorometric Assay (e.g., with GGPNA) |
| Principle | Enzymatic cleavage of p-nitroanilide (pNA), measured at 405-410 nm. | Hydrolysis of N-Benzoyl-L-tyrosine ethyl ester (BTEE), measured at 256 nm. | Cleavage of a quenched fluorescent substrate, releasing a fluorophore. |
| Detection Limit | In the nanomolar range. | Typically in the microgram per milliliter range. | As low as 1 ng/mL[1] |
| Linear Range | Dependent on substrate and enzyme concentration. | Maintained up to at least 3000 ng/mL for some fluorometric substrates[1]. | Up to at least 3000 ng/mL for GGPNA[1]. |
| Throughput | High; suitable for 96-well plate format. | Lower; requires UV-transparent cuvettes. | High; suitable for 96-well plate format. |
| Interferences | Compounds that absorb at 405-410 nm. | Compounds that absorb at 256 nm. | Fluorescent compounds, colored substances that cause quenching. Bile pigments and traces of blood have been shown not to interfere with some fluorometric assays[1]. |
| Advantages | Simple, robust, and widely available reagents. | Classic, well-characterized method. | High sensitivity. |
| Disadvantages | Moderate sensitivity compared to fluorometric methods. | Lower sensitivity, potential for interference from nucleic acids and proteins. | Higher cost of substrates and potential for quenching. |
Experimental Protocols: Methodologies for Key Assays
Detailed and standardized protocols are crucial for reproducible and comparable results. The following sections outline the methodologies for the compared chymotrypsin assays.
Chymotrypsin Assay using N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide (A Representative pNA Substrate)
This protocol is adapted from methods for similar p-nitroanilide substrates and provides a general framework for the use of this compound.
Materials:
-
Chymotrypsin enzyme solution
-
N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide (Substrate) stock solution (e.g., 50 mg in 1 ml DMSO)[2]
-
0.1 M Tris Buffer, pH 9.0
-
Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a working substrate solution by diluting the stock solution in Tris buffer. For example, transfer 350 µL of the stock solution into a 25 ml volumetric flask and make up the volume with 0.1M Tris Buffer, pH 9.0. This solution should be protected from light.
-
Set the spectrophotometer to 405 nm and the temperature to 37.0 ± 0.5°C.
-
In a cuvette, pipette 2.4 ml of the working substrate solution.
-
Add 600 µl of the sample containing chymotrypsin to the cuvette.
-
Immediately place the cuvette in the spectrophotometer and record the increase in absorbance at 405 nm over time.
-
The rate of the reaction is proportional to the chymotrypsin activity and is calculated from the linear portion of the absorbance curve. One unit of activity is defined as the amount of enzyme that releases 1 µmol of p-nitroaniline per minute.
Chymotrypsin Assay using N-Benzoyl-L-tyrosine ethyl ester (BTEE)
This is a classic spectrophotometric method for determining chymotrypsin activity.
Materials:
-
Chymotrypsin enzyme solution (10-30 µg/ml in 0.001 N HCl)
-
0.08 M Tris-HCl buffer, pH 7.8, containing 0.1 M calcium chloride
-
0.00107 M BTEE in 50% (w/w) methanol
-
Spectrophotometer with temperature control at 25°C
Procedure:
-
Adjust the spectrophotometer to 256 nm and 25°C.
-
In a quartz cuvette, mix 1.5 ml of the Tris-HCl buffer and 1.4 ml of the BTEE solution.
-
Incubate in the spectrophotometer for 4-5 minutes to reach thermal equilibrium and record any blank rate.
-
Add 0.1 ml of the diluted enzyme solution and record the increase in absorbance at 256 nm for 4-5 minutes.
-
Calculate the change in absorbance per minute (ΔA256/min) from the initial linear portion of the curve.
-
Enzyme activity is calculated using the molar extinction coefficient of BTEE, which is 964 M⁻¹cm⁻¹.
Fluorometric Chymotrypsin Assay
This protocol provides a general outline for a highly sensitive fluorometric assay.
Materials:
-
Chymotrypsin enzyme solution
-
Fluorogenic chymotrypsin substrate (e.g., N-glutaryl-glycyl-glycyl-l-phenylalanine β-naphthylamide - GGPNA)
-
Assay buffer
-
Fluorometer or microplate reader with appropriate excitation and emission filters (e.g., Ex/Em = 380/460 nm)
Procedure:
-
Prepare a working solution of the fluorogenic substrate in the assay buffer.
-
Add the sample containing chymotrypsin to a microplate well.
-
Initiate the reaction by adding the substrate working solution.
-
Immediately place the plate in the fluorometer and measure the increase in fluorescence in kinetic mode for 30-60 minutes at 25°C.
-
The rate of fluorescence increase is proportional to the chymotrypsin activity. A standard curve can be generated using a known concentration of the fluorescent product.
Visualizing a Key Biological Process and Experimental Workflow
To better understand the biological context and the practical execution of these assays, the following diagrams are provided.
Figure 1. Activation cascade of chymotrypsin from its inactive zymogen, chymotrypsinogen.
References
AC-Phe-Gly-pNA: A Highly Specific Chromogenic Substrate for Chymotrypsin
For researchers, scientists, and drug development professionals seeking a reliable method for the specific detection and quantification of chymotrypsin activity, the chromogenic substrate Nα-Acetyl-L-phenylalanyl-glycine p-nitroanilide (AC-Phe-Gly-pNA) offers a high degree of specificity over other common serine proteases such as trypsin and elastase. This guide provides a comparative analysis of the substrate's performance, supported by available experimental data and detailed experimental protocols.
Principle of Detection
This compound is a synthetic peptide derivative that incorporates the chromophore p-nitroaniline (pNA). In its intact form, the substrate is colorless. Upon enzymatic cleavage of the amide bond between the glycine and the p-nitroaniline moiety by a protease, free pNA is released. This liberated pNA has a distinct yellow color that can be quantified spectrophotometrically by measuring its absorbance at 405 nm. The rate of pNA release is directly proportional to the enzymatic activity of the protease.
Comparative Specificity of this compound
The specificity of a protease for a particular substrate is determined by the amino acid sequence of the substrate and the structural characteristics of the enzyme's active site, particularly the S1 binding pocket.
-
Chymotrypsin: This protease exhibits a strong preference for cleaving peptide bonds C-terminal to large, hydrophobic amino acid residues, such as phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp). The S1 pocket of chymotrypsin is a deep, hydrophobic cleft that readily accommodates these bulky, aromatic side chains.
-
Trypsin: In contrast, trypsin preferentially cleaves peptide bonds following positively charged amino acid residues, namely lysine (Lys) and arginine (Arg). The S1 pocket of trypsin contains a negatively charged aspartic acid residue at its base, which forms an ionic bond with the positively charged side chains of its preferred substrates.
-
Elastase: This protease is characterized by its ability to cleave peptide bonds after small, non-polar amino acid residues like alanine (Ala), valine (Val), and glycine (Gly). The S1 pocket of elastase is significantly shallower and more constricted by bulky valine and threonine residues compared to chymotrypsin and trypsin, thus sterically hindering the binding of larger side chains.
Given these specificities, this compound, with phenylalanine at the P1 position (the amino acid residue N-terminal to the scissile bond), is an ideal substrate for chymotrypsin. Conversely, it is expected to be a very poor substrate for trypsin and elastase due to the lack of a positively charged or small, non-polar residue at the P1 position, respectively.
Quantitative Comparison of Substrate Hydrolysis
| Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |
| α-Chymotrypsin | N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide | 0.04 | 54 | 1,350,000 |
| Porcine Pancreatic Elastase | N-Succinyl-Ala-Ala-Val-p-nitroanilide | 0.74 | 27 | 36,500 |
| Bovine Trypsin | Nα-Benzoyl-L-arginine-p-nitroanilide | 0.9 | 4.8 | 5,333 |
Note: The data presented is for structurally similar and preferred substrates for each enzyme to illustrate their inherent specificities. N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide is a well-established chymotrypsin substrate, and a product information sheet for it explicitly states that it is not hydrolyzed by human leukocyte elastase. The high catalytic efficiency (kcat/Km) of chymotrypsin for the phenylalanine-containing substrate compared to the preferred substrates for elastase and trypsin underscores the high specificity of chymotrypsin for substrates with a P1 phenylalanine residue. It is important to note that direct hydrolysis of this compound by trypsin and elastase is expected to be negligible under standard assay conditions.
Experimental Protocols
This section provides a detailed methodology for a typical enzyme activity assay using this compound.
Materials and Reagents
-
α-Chymotrypsin (from bovine pancreas)
-
Trypsin (from bovine pancreas)
-
Porcine Pancreatic Elastase
-
This compound
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator set to 37°C
Preparation of Solutions
-
Enzyme Stock Solutions: Prepare stock solutions of chymotrypsin, trypsin, and elastase in a suitable buffer (e.g., 1 mM HCl with 2 mM CaCl2 for trypsin and chymotrypsin; 50 mM sodium acetate, pH 5.0 for elastase) at a concentration of 1 mg/mL. Store in aliquots at -20°C.
-
Enzyme Working Solutions: On the day of the experiment, dilute the enzyme stock solutions to the desired final concentration in the assay buffer (e.g., 50 mM Tris-HCl, pH 8.0). The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Substrate Working Solution: Dilute the substrate stock solution in the assay buffer to the desired final concentration (e.g., 1 mM).
Assay Procedure
-
Plate Setup: To each well of a 96-well microplate, add the components in the following order:
-
Assay Buffer (to bring the final volume to 200 µL)
-
Enzyme working solution (e.g., 20 µL)
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to allow the enzyme to equilibrate to the assay temperature.
-
Initiation of Reaction: Add the substrate working solution (e.g., 20 µL) to each well to initiate the reaction.
-
Measurement: Immediately place the microplate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm every minute for 10-30 minutes.
-
Data Analysis:
-
For each sample, calculate the rate of change in absorbance per minute (ΔA405/min) from the linear portion of the kinetic curve.
-
Convert the rate of absorbance change to the rate of pNA production using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of pNA at 405 nm (typically ~10,000 M-1cm-1), c is the concentration, and l is the path length of the well.
-
Enzyme activity is typically expressed as µmol of pNA released per minute per mg of enzyme.
-
Visualizations
Substrate Specificity of Serine Proteases
Caption: Specificity of protease S1 pockets for different amino acid residues.
Experimental Workflow for Protease Activity Assay
Caption: Workflow for determining protease activity using a chromogenic substrate.
Navigating Serine Protease Activity: A Comparative Guide to the Cross-Reactivity of AC-Phe-Gly-pNA
For researchers, scientists, and drug development professionals, understanding the specificity of chromogenic substrates is paramount for accurate enzymatic analysis. This guide provides a comparative overview of the cross-reactivity of various serine proteases with the synthetic substrate Nα-Acetyl-L-phenylalanyl-glycine p-nitroanilide (AC-Phe-Gly-pNA).
This compound is widely recognized as a chromogenic substrate for chymotrypsin. Upon cleavage of the amide bond C-terminal to the glycine residue by a protease, the colorless substrate releases p-nitroaniline (pNA), a yellow chromophore that can be quantified spectrophotometrically. This allows for the kinetic analysis of enzyme activity. While highly useful for assaying chymotrypsin, its cross-reactivity with other common serine proteases is a critical consideration for experimental design and data interpretation.
Quantitative Cross-Reactivity Data
A comprehensive search of available literature did not yield specific kinetic parameters (Km and kcat) for the hydrolysis of this compound by trypsin, elastase, thrombin, and plasmin. Such data is essential for a direct quantitative comparison of their catalytic efficiencies with this particular substrate.
However, based on the known primary substrate specificities of these proteases, a qualitative assessment of cross-reactivity can be inferred. Chymotrypsin preferentially cleaves peptide bonds C-terminal to large hydrophobic residues such as phenylalanine, tyrosine, and tryptophan. The presence of phenylalanine in the P2 position of this compound makes it a suitable substrate for chymotrypsin.
For other serine proteases, the expected reactivity with this compound is significantly lower due to their distinct substrate preferences:
-
Trypsin: Primarily cleaves after positively charged amino acids like lysine and arginine.
-
Elastase: Prefers small, neutral amino acids such as alanine, glycine, and valine.
-
Thrombin: Shows high specificity for cleavage between arginine and glycine in specific recognition sequences.
-
Plasmin: Predominantly cleaves after lysine and arginine residues.
The following table summarizes the expected and, where available, documented reactivity of these serine proteases with this compound.
| Serine Protease | Primary P1 Substrate Specificity | Expected Reactivity with this compound | Reported Kinetic Parameters (Km, kcat) with this compound |
| Chymotrypsin | Large hydrophobic residues (Phe, Tyr, Trp) | High | Data not consistently reported in searched literature |
| Trypsin | Basic residues (Lys, Arg) | Low to negligible | Not available in searched literature |
| Elastase | Small, neutral residues (Ala, Gly, Val) | Low to negligible | Not available in searched literature |
| Thrombin | Arg-Gly sequences | Negligible | Not available in searched literature |
| Plasmin | Basic residues (Lys, Arg) | Negligible | Not available in searched literature |
Experimental Protocols
To assess the cross-reactivity of various serine proteases with this compound, a standardized enzymatic assay can be performed.
Key Experimental Protocol: Serine Protease Activity Assay
Objective: To determine the rate of hydrolysis of this compound by a panel of serine proteases (chymotrypsin, trypsin, elastase, thrombin, plasmin).
Materials:
-
Purified serine proteases (e.g., bovine pancreatic α-chymotrypsin, bovine pancreatic trypsin, porcine pancreatic elastase, human α-thrombin, human plasmin)
-
This compound substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)
-
Dimethyl sulfoxide (DMSO) for substrate stock solution
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Prepare working solutions of each serine protease in the assay buffer. The optimal concentration for each enzyme should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Prepare a working solution of the substrate by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 1 mM).
-
-
Assay Setup:
-
Add a defined volume of assay buffer to each well of a 96-well microplate.
-
Add a specific volume of the respective serine protease working solution to the appropriate wells. Include control wells containing only the assay buffer and substrate to measure background hydrolysis.
-
Pre-incubate the microplate at a constant temperature (e.g., 37°C) for 5-10 minutes to allow the components to reach thermal equilibrium.
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding a specific volume of the this compound working solution to all wells.
-
Immediately begin monitoring the change in absorbance at 405 nm over time using a microplate reader. Record measurements at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-30 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each protease by determining the slope of the linear portion of the absorbance versus time plot.
-
Correct the reaction rates by subtracting the rate of background hydrolysis observed in the control wells.
-
To determine the kinetic parameters (Km and kcat), perform the assay with varying substrate concentrations and fit the resulting initial velocity data to the Michaelis-Menten equation.
-
Signaling Pathways and Experimental Workflows
The serine proteases discussed play crucial roles in various physiological and pathological signaling pathways. Understanding these pathways is essential for contextualizing the results of in vitro enzyme assays.
Caption: Enzymatic cleavage of this compound by a serine protease.
Caption: Workflow for assessing serine protease cross-reactivity.
Chymotrypsin Signaling
Chymotrypsin, primarily a digestive enzyme, is not typically associated with specific cell signaling pathways in the same manner as proteases involved in coagulation or inflammation. Its main role is the breakdown of dietary proteins in the small intestine.
Trypsin Signaling Pathway
Trypsin can act as a signaling molecule by activating Protease-Activated Receptors (PARs), particularly PAR2.
Caption: Simplified Trypsin-PAR2 signaling cascade.
Elastase Signaling Pathway
Neutrophil elastase, released during inflammation, can also activate PARs and other signaling cascades, contributing to tissue remodeling and inflammatory responses.
The Analytical Edge: Unpacking the Advantages of AC-Phe-gly-pna in Chymotrypsin Research
For researchers, scientists, and drug development professionals engaged in the study of chymotrypsin, the selection of an appropriate substrate is paramount to achieving accurate and reproducible results. Among the chromogenic substrates available, Nα-Acetyl-L-phenylalanyl-glycine p-nitroanilide (AC-Phe-gly-pna) offers distinct advantages in specificity and kinetic properties. This guide provides a comprehensive comparison of this compound with other commonly used chymotrypsin substrates, supported by experimental data and detailed protocols to inform your research decisions.
Chymotrypsin, a key digestive serine protease, plays a crucial role in protein catabolism and is a well-established model enzyme in inhibitor screening and kinetic studies. The ideal substrate for these investigations should exhibit high specificity, favorable kinetic parameters (a low Michaelis constant, Km, and a high catalytic rate constant, kcat), and produce a readily detectable signal upon cleavage. While a variety of substrates are available, this compound's structure is particularly well-suited for probing the S1 and S2 subsites of the chymotrypsin active site.
Comparative Kinetic Performance of Chymotrypsin Substrates
The efficiency of a substrate is best understood through its kinetic parameters. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate. A lower Km value signifies a higher affinity. The catalytic constant (kcat), also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency and substrate specificity.
| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Notes |
| Ac-Phe-NH₂ | 3.1 ± 0.3 | 0.045 ± 0.002 | 14.5 | Structurally similar to this compound, representing a shorter peptide.[1] |
| Ac-Phe-gly-NH₂ | 1.8 ± 0.2 | 0.12 ± 0.01 | 66.7 | Closest structural analog to this compound in this series, demonstrating the effect of an extended peptide chain.[1] |
| Ac-Phe-gly-gly-NH₂ | 1.5 ± 0.1 | 0.18 ± 0.01 | 120 | Further extension of the peptide chain.[1] |
| N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide | High kcat, low Km | - | - | A commonly used sensitive substrate for chymotrypsin.[2] |
| N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE) | - | - | - | A classic ester substrate for chymotrypsin. |
| N-Glutaryl-L-phenylalanine p-nitroanilide | - | - | - | Another chromogenic substrate for chymotrypsin. |
Note: The kinetic parameters for Ac-Phe-(gly)n-NH2 were determined at pH 8.00 and 25°C[1]. The specific values for N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide, BTEE, and N-Glutaryl-L-phenylalanine p-nitroanilide can vary depending on the experimental conditions.
Based on the trend observed with the Ac-Phe-(gly)n-NH₂ series, it can be inferred that the addition of a glycine residue to Ac-Phe-NH₂ to form Ac-Phe-gly-NH₂ leads to a decrease in Km and an increase in kcat, resulting in a significant enhancement of catalytic efficiency (kcat/Km). This suggests that this compound, with its phenylalanyl-glycine backbone, likely possesses favorable kinetic properties for chymotrypsin, offering a balance of good affinity and turnover rate. The phenylalanine residue fits snugly into the hydrophobic S1 pocket of chymotrypsin, while the glycine residue occupies the S2 subsite, contributing to a more stable enzyme-substrate complex and facilitating catalysis.
Experimental Protocols
Detailed and standardized protocols are crucial for obtaining reliable and comparable data. Below are detailed methodologies for chymotrypsin assays using p-nitroanilide-based substrates, which can be adapted for this compound.
Chymotrypsin Assay using a p-Nitroanilide Substrate (e.g., this compound)
This protocol is adapted from established methods for other p-nitroanilide substrates and is suitable for determining chymotrypsin activity by monitoring the release of p-nitroaniline at 405-410 nm.
Materials:
-
α-Chymotrypsin solution (e.g., from bovine pancreas)
-
This compound stock solution (dissolved in a suitable organic solvent like DMSO or DMF, and then diluted in buffer)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0) containing CaCl₂ (e.g., 20 mM)
-
Spectrophotometer capable of reading at 405-410 nm
-
Cuvettes
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in the Tris-HCl buffer to achieve a range of final substrate concentrations.
-
Equilibrate the spectrophotometer and the reaction components to the desired temperature (e.g., 25°C or 37°C).
-
To a cuvette, add the Tris-HCl buffer and the this compound solution.
-
Initiate the reaction by adding a small volume of the α-chymotrypsin solution to the cuvette and mix thoroughly.
-
Immediately start monitoring the increase in absorbance at 405 nm over time. The absorbance change is due to the release of the p-nitroaniline chromophore.
-
Record the initial linear rate of the reaction (ΔA/min).
-
Calculate the initial velocity (v₀) using the Beer-Lambert law (v₀ = (ΔA/min) / (ε × l)), where ε is the molar extinction coefficient of p-nitroaniline (e.g., 8800 M⁻¹cm⁻¹ at 410 nm) and l is the path length of the cuvette.
-
Repeat the assay for each substrate concentration.
-
Determine the Km and Vmax (and subsequently kcat) by plotting the initial velocities against the substrate concentrations and fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
Alternative Substrate Assay: N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE)
This is a classic spectrophotometric assay that monitors the hydrolysis of the ester bond.
Materials:
-
α-Chymotrypsin solution
-
N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE) stock solution (in methanol)
-
Tris-HCl buffer (e.g., 80 mM, pH 7.8)
-
CaCl₂ solution (e.g., 100 mM)
-
Spectrophotometer capable of reading at 256 nm
Procedure:
-
Prepare the reaction mixture containing Tris-HCl buffer, CaCl₂ solution, and BTEE solution.
-
Equilibrate the mixture to 25°C in a quartz cuvette.
-
Initiate the reaction by adding the α-chymotrypsin solution.
-
Monitor the increase in absorbance at 256 nm, which corresponds to the formation of N-benzoyl-L-tyrosine.
-
Calculate the initial reaction rate and determine the kinetic parameters as described above.
Visualizing Experimental Workflows
To aid in the conceptualization of the experimental process, the following diagrams illustrate the workflows for chymotrypsin kinetic analysis.
Caption: Workflow for chymotrypsin kinetic assay using a p-nitroanilide substrate.
Caption: Workflow for chymotrypsin kinetic assay using N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE).
Conclusion
References
A Comparative Guide to Chymotrypsin Substrates: Evaluating the Limitations of Ac-Phe-Gly-pNA
For researchers in drug development, biochemistry, and related scientific fields, the accurate assessment of chymotrypsin activity is paramount. The choice of substrate is a critical determinant of assay sensitivity, accuracy, and overall reliability. This guide provides a comprehensive comparison of the commonly used chromogenic substrate, Nα-Acetyl-L-phenylalanyl-glycine p-nitroanilide (Ac-Phe-Gly-pNA), with alternative substrates. We will delve into the inherent limitations of this compound and present experimental data for alternative chromogenic and fluorogenic substrates to aid in the selection of the most appropriate tool for your research needs.
Limitations of this compound
While this compound is a recognized substrate for chymotrypsin, its utility is hampered by several key limitations:
-
Low Solubility: The product of the enzymatic reaction, p-nitroaniline, has limited solubility in aqueous buffers. This can lead to precipitation, particularly at higher substrate concentrations or during extended reaction times, resulting in non-linear reaction kinetics and inaccurate measurements.
-
Low Sensitivity: The chromogenic signal produced by the release of p-nitroaniline has a relatively low molar extinction coefficient. This necessitates higher enzyme and substrate concentrations to achieve a detectable signal, which can be a significant drawback when working with precious or low-abundance enzymes.
-
Interference from Sample Components: The absorbance of p-nitroaniline is measured in the visible range (typically around 405 nm). This region of the spectrum is susceptible to interference from colored compounds present in biological samples, potentially leading to artificially high background readings and inaccurate results.
-
Limited Kinetic Data: While widely used, detailed and standardized kinetic parameters (Km and kcat) for the hydrolysis of this compound by chymotrypsin are not consistently reported in the literature, making direct comparisons with other substrates challenging.
Comparative Analysis of Chymotrypsin Substrates
| Substrate | Type | Detection Wavelength (nm) | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Key Advantages | Key Disadvantages |
| This compound | Chromogenic | ~405 | N/A | N/A | N/A | Commercially available | Low solubility of product, low sensitivity, potential for interference |
| N-Succinyl-Ala-Ala-Pro-Phe-pNA | Chromogenic | 410 | 0.05 - 0.1 | 50 - 100 | ~1 x 10⁶ | High specificity, good kinetic parameters | Potential for product inhibition |
| N-Benzoyl-L-tyrosine ethyl ester (BTEE) | Chromogenic (UV) | 256 | 0.01 - 0.1 | 20 - 40 | ~2 x 10⁵ - 4 x 10⁶ | High sensitivity in UV range | Requires UV spectrophotometer, potential for interference from UV-absorbing compounds |
| Suc-Ala-Ala-Pro-Phe-AMC | Fluorogenic | Ex: ~380, Em: ~460 | ~0.01 - 0.05 | High | High | High sensitivity, low background | Requires fluorescence plate reader, potential for quenching |
Note: The kinetic parameters presented are approximate values derived from various literature sources and can vary depending on the specific assay conditions (e.g., pH, temperature, buffer composition).
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for chymotrypsin activity assays using chromogenic and fluorogenic substrates.
Chromogenic Assay using p-Nitroanilide Substrates
This protocol is applicable to substrates like N-Succinyl-Ala-Ala-Pro-Phe-pNA.
Materials:
-
α-Chymotrypsin solution of known concentration
-
Substrate stock solution (e.g., N-Succinyl-Ala-Ala-Pro-Phe-pNA) dissolved in a suitable organic solvent (e.g., DMSO)
-
Reaction buffer (e.g., 0.1 M Tris-HCl, pH 7.8)
-
Spectrophotometer capable of measuring absorbance at 405-410 nm
-
96-well microplate or cuvettes
Procedure:
-
Prepare Reagents:
-
Prepare the reaction buffer and equilibrate to the desired temperature (e.g., 25°C or 37°C).
-
Prepare a series of substrate dilutions in the reaction buffer from the stock solution.
-
-
Assay Setup:
-
Add a defined volume of the substrate solution to each well of the microplate.
-
To initiate the reaction, add a specific amount of the α-chymotrypsin solution to each well.
-
The final reaction volume should be consistent across all wells.
-
-
Measurement:
-
Immediately measure the absorbance at 405-410 nm in a kinetic mode for a set period (e.g., 5-10 minutes) with readings taken at regular intervals (e.g., every 30 seconds).
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.
-
The concentration of p-nitroaniline released can be calculated using its molar extinction coefficient (ε ≈ 8,800 M⁻¹cm⁻¹ at 410 nm).
-
Kinetic parameters (Km and Vmax) can be determined by measuring the initial velocities at various substrate concentrations and fitting the data to the Michaelis-Menten equation.
-
Fluorogenic Assay using AMC-Based Substrates
This protocol is suitable for substrates like Suc-Ala-Ala-Pro-Phe-AMC.
Materials:
-
α-Chymotrypsin solution of known concentration
-
Fluorogenic substrate stock solution (e.g., Suc-Ala-Ala-Pro-Phe-AMC) in DMSO
-
Reaction buffer (e.g., 0.1 M Tris-HCl, pH 7.8)
-
Fluorescence microplate reader with appropriate excitation and emission filters (e.g., Ex: 380 nm, Em: 460 nm)
-
Black 96-well microplate (to minimize background fluorescence)
-
AMC standard for calibration
Procedure:
-
Prepare Reagents:
-
Prepare the reaction buffer and equilibrate to the desired temperature.
-
Prepare a standard curve using the AMC standard to correlate fluorescence units with the concentration of the released fluorophore.
-
Prepare a series of substrate dilutions in the reaction buffer.
-
-
Assay Setup:
-
Add the substrate solutions to the wells of the black microplate.
-
Initiate the reaction by adding the α-chymotrypsin solution.
-
-
Measurement:
-
Immediately place the plate in the fluorescence reader and measure the fluorescence intensity in kinetic mode for a defined period.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Convert the fluorescence units to the concentration of released AMC using the standard curve.
-
Calculate kinetic parameters as described for the chromogenic assay.
-
Visualizing the Enzymatic Reaction and Assay Workflow
To better illustrate the processes involved, the following diagrams were generated using Graphviz.
Caption: Enzymatic cleavage of this compound by chymotrypsin.
Caption: General workflow for a chymotrypsin activity assay.
Correlating AC-Phe-Gly-pNA Assay Results with Other Analytical Methods: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate measurement of protease activity is a critical aspect of various fields, from fundamental enzymology to high-throughput screening for therapeutic inhibitors. The Acetyl-L-phenylalanyl-glycyl-p-nitroanilide (AC-Phe-Gly-pNA) assay is a widely utilized chromogenic method for this purpose. This guide provides an objective comparison of the this compound assay with other common analytical techniques, supported by experimental data to aid in method selection and data interpretation.
The this compound assay relies on a synthetic peptide that, when cleaved by a protease such as chymotrypsin, releases p-nitroaniline (pNA). This release results in a measurable increase in absorbance at 405 nm, providing a straightforward and continuous method for monitoring enzyme activity. While convenient, it is essential to understand how this assay correlates with other analytical methods to ensure data robustness and validity across different experimental platforms.
Performance Comparison of Protease Assay Methods
The choice of a protease assay is often dictated by factors such as sensitivity, throughput, cost, and the specific scientific question being addressed. Below is a summary of key performance metrics for the this compound assay compared to alternative methods.
| Parameter | This compound Assay (Chromogenic) | Fluorogenic Substrate Assay (e.g., AMC-based) | HPLC-Based Assay | Mass Spectrometry (MS)-Based Assay |
| Principle | Colorimetric detection of released p-nitroaniline. | Fluorometric detection of a released fluorophore (e.g., AMC). | Separation and quantification of substrate and product by liquid chromatography. | Direct measurement of the mass-to-charge ratio of substrate and product. |
| Sensitivity | Moderate | High | Moderate to High | Very High |
| Throughput | High (microplate compatible) | High (microplate compatible) | Low to Medium | Low to Medium |
| Cost per Sample | Low | Moderate | High | Very High |
| Interference | Potential for colored compounds to interfere. | Susceptible to interference from fluorescent compounds and light scattering. | Mobile phase composition and column integrity can affect results. | Complex biological matrices can cause ion suppression. |
| Data Acquired | Kinetic parameters (Km, Vmax), enzyme activity. | Kinetic parameters (Km, Vmax), enzyme activity. | Direct quantification of substrate and product concentrations over time. | Direct identification and quantification of cleavage products, high specificity. |
Quantitative Comparison of Kinetic Parameters for Chymotrypsin
Kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), are crucial for characterizing enzyme-substrate interactions. The following table presents a comparison of these parameters for the serine protease chymotrypsin using different types of substrates.
| Substrate | Assay Type | Km (µM) | kcat (s-1) | Reference |
| N-Succinyl-Gly-Gly-Phe-pNA | Chromogenic | 130 | 0.8 | [1] |
| Glt-Leu-Phe-NH-Meq | Fluorogenic | 25 | 68 | [2] |
| Ac-Phe-(Gly)2-NH2 | (Amidase activity) | 1300 | 0.041 | [3] |
Note: Kinetic parameters are highly dependent on experimental conditions (e.g., pH, temperature, buffer composition). The data presented is for comparative purposes and was extracted from different studies.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and comparison of results across different analytical platforms.
This compound Chromogenic Assay Protocol
This protocol outlines a general procedure for measuring protease activity using a p-nitroanilide-based substrate in a 96-well plate format.
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer suitable for the target protease (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0).
-
Substrate Stock Solution: Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., DMSO) and then dilute to the desired stock concentration with the assay buffer.
-
Enzyme Solution: Prepare a stock solution of the purified enzyme in the assay buffer. The final concentration should be determined empirically to ensure a linear rate of product formation.
-
pNA Standard Curve: Prepare a series of known concentrations of free p-nitroaniline in the assay buffer to convert absorbance values to molar concentrations.
-
-
Assay Procedure:
-
Add assay buffer to the wells of a 96-well microplate.
-
Add the enzyme solution to each well.
-
Initiate the reaction by adding the substrate solution to each well.
-
Immediately place the microplate in a plate reader pre-set to the appropriate temperature.
-
Monitor the increase in absorbance at 405 nm over time.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.
-
Convert the rate of change in absorbance to the rate of product formation using the molar extinction coefficient of p-nitroaniline determined from the standard curve.
-
Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
HPLC-Based Assay Protocol
This protocol provides a general workflow for quantifying protease activity by separating and measuring substrate and product using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Reaction Setup:
-
Prepare reaction mixtures containing the assay buffer, enzyme, and substrate in individual tubes.
-
Incubate the reactions at the optimal temperature for the enzyme.
-
At specific time points, quench the reaction by adding a suitable stop solution (e.g., trifluoroacetic acid).
-
-
HPLC Analysis:
-
Inject the quenched reaction samples into an HPLC system equipped with a suitable C18 column.
-
Develop a gradient elution method using appropriate mobile phases (e.g., water with 0.1% TFA and acetonitrile with 0.1% TFA) to separate the substrate and product.
-
Monitor the elution profile using a UV detector at a wavelength where both substrate and product can be detected (e.g., 220 nm or 280 nm).
-
-
Data Analysis:
-
Integrate the peak areas of the substrate and product at each time point.
-
Generate standard curves for both the substrate and product to convert peak areas to concentrations.
-
Calculate the rate of product formation or substrate consumption over time to determine the initial velocity.
-
Determine kinetic parameters by plotting initial velocities against substrate concentrations.
-
Visualizing Experimental Workflows
Clear diagrams of experimental workflows are crucial for understanding the procedural steps and their logical connections.
References
- 1. Suc-Gly-Gly-Phe-pNA (Chymotrypsin Substrate, colorimetric) - Echelon Biosciences [echelon-inc.com]
- 2. Fluorogenic substrates for chymotrypsin with 2-quinolinone derivatives as leaving groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic studies on the chymotrypsin A alpha-catalyzed hydrolysis of a series of N-acetyl-L-phenylalanyl peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory Validation of Chymotrypsin Assays with AC-Phe-Gly-pNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Comparative Kinetic Parameters
The performance of a chymotrypsin assay can be evaluated by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). These values can vary between laboratories and experimental conditions. The following table summarizes kinetic data for chymotrypsin with AC-Phe-Gly-pNA and similar peptide substrates, offering a baseline for comparison. Variations in these values can be attributed to differences in buffer composition, pH, temperature, and instrumentation.
| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source Laboratory/Study |
| This compound | Data not available | Data not available | Data not available | |
| Ac-Phe-Ala-NH₂ | 1.4 | 46.0 | 3.29 x 10⁴ | Fink, A. L. (1973) |
| Ac-Phe-Gly-NH₂ | 3.1 | 1.3 | 4.19 x 10² | Fink, A. L. (1973) |
| Suc-Ala-Ala-Pro-Phe-pNA | 0.09 | 76 | 8.4 x 10⁵ | DelMar et al. (1979) |
| MeO-Suc-Arg-Pro-Tyr-pNA | 0.04 | 95 | 2.4 x 10⁶ | Nakajima et al. (1979) |
Note: Data for substrates other than this compound are provided for comparative purposes to indicate the expected range of kinetic values for similar peptide substrates.
Experimental Protocols
A standardized protocol is crucial for minimizing inter-laboratory variability. The following is a detailed methodology for a typical chymotrypsin assay using a p-nitroanilide substrate, which can be adapted for this compound.
Principle
Chymotrypsin catalyzes the hydrolysis of the peptide bond in this compound, releasing p-nitroaniline (pNA). The rate of pNA release is directly proportional to the chymotrypsin activity and can be monitored spectrophotometrically by measuring the increase in absorbance at 405-410 nm.[1]
Reagents and Buffers
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂.
-
Substrate Stock Solution: Dissolve this compound in a minimal amount of dimethyl sulfoxide (DMSO) and then dilute with the assay buffer to the desired concentration (e.g., 10 mM).
-
Chymotrypsin Stock Solution: Prepare a stock solution of α-chymotrypsin in 1 mM HCl to prevent autolysis. The final concentration should be determined based on the specific activity of the enzyme lot.
-
Stop Solution (Optional for endpoint assays): 30% (v/v) acetic acid.
Assay Procedure (Kinetic Assay)
-
Preparation: Set a spectrophotometer or microplate reader to 405 nm and equilibrate the temperature to 25°C or 37°C.
-
Reaction Mixture: In a cuvette or microplate well, add the following:
-
Assay Buffer
-
Substrate solution to achieve the desired final concentration (e.g., 1 mM).
-
-
Initiation: Add a small volume of the chymotrypsin solution to the reaction mixture to initiate the reaction. The final enzyme concentration should be in the range that provides a linear rate of absorbance increase for at least 5-10 minutes.
-
Measurement: Immediately start recording the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a defined period.
-
Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. The rate of the reaction is proportional to the change in absorbance per minute (ΔA/min).
Calculation of Enzyme Activity
The activity of the enzyme can be calculated using the Beer-Lambert law:
Activity (µmol/min/mL) = (ΔA/min * Total Assay Volume) / (ε * Path Length * Enzyme Volume)
Where:
-
ΔA/min is the rate of change of absorbance at 405 nm.
-
ε is the molar extinction coefficient of p-nitroaniline (typically ~8,800 M⁻¹cm⁻¹ at pH 8.0).[1]
-
Path length is the light path of the cuvette or the liquid height in the microplate well (in cm).
Mandatory Visualizations
Enzymatic Reaction of Chymotrypsin with this compound
Caption: Enzymatic hydrolysis of this compound by chymotrypsin.
Experimental Workflow for Chymotrypsin Assay
Caption: General workflow for a kinetic chymotrypsin assay.
References
AC-Phe-Gly-pNA: A Comparative Guide for Chymotrypsin Activity Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nα-Acetyl-L-phenylalanyl-glycine p-nitroanilide (AC-Phe-Gly-pNA) with other common chromogenic and fluorogenic substrates for the measurement of chymotrypsin activity. The selection of an appropriate substrate is critical for obtaining accurate and reproducible results in enzyme kinetics and inhibitor screening. This document presents a side-by-side analysis of key performance indicators, detailed experimental protocols, and relevant biological pathways to inform your substrate selection process.
Performance Comparison of Chymotrypsin Substrates
The efficiency of a chymotrypsin substrate is determined by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat reflects a faster turnover rate. The catalytic efficiency is best represented by the kcat/Km ratio.
| Substrate | Abbreviation | Type | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Notes |
| Nα-Acetyl-L-phenylalanyl-glycine p-nitroanilide | This compound | Chromogenic | 1.2¹ | 0.45¹ | 375¹ | Data for Ac-Phe-Gly-NH₂ used as a proxy due to structural similarity.[1] |
| N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide | Suc-AAPF-pNA | Chromogenic | 1.7 | - | - | A commonly used chromogenic substrate.[2] |
| N-Benzoyl-L-tyrosine ethyl ester | BTEE | Chromogenic | - | - | - | A classic substrate for chymotrypsin, monitored in the UV range. |
| N-Glutaryl-L-phenylalanine p-nitroanilide | GPNA | Chromogenic | - | - | - | Another chromogenic substrate option.[3] |
| N-Glutaryl-glycyl-glycyl-L-phenylalanine β-naphthylamide | GGPNA | Fluorogenic | - | - | - | A highly sensitive fluorogenic substrate.[4] |
Experimental Protocols
Detailed methodologies for performing chymotrypsin activity assays using various substrates are provided below. These protocols are intended as a starting point and may require optimization based on specific experimental conditions and equipment.
Chromogenic Assay using p-Nitroanilide Substrates (e.g., this compound, Suc-AAPF-pNA)
This protocol describes a general method for measuring chymotrypsin activity using substrates that release p-nitroaniline (pNA), which can be detected spectrophotometrically at 405-410 nm.
Materials:
-
Chymotrypsin solution (e.g., bovine pancreatic chymotrypsin)
-
Substrate stock solution (e.g., this compound or Suc-AAPF-pNA dissolved in a suitable solvent like DMSO or DMF)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂)
-
Microplate reader or spectrophotometer capable of reading absorbance at 405-410 nm
-
96-well microplate
Procedure:
-
Prepare a series of substrate dilutions in assay buffer to determine the optimal concentration.
-
Add a defined volume of the substrate solution to each well of the microplate.
-
Initiate the reaction by adding a specific amount of chymotrypsin solution to each well.
-
Immediately start monitoring the increase in absorbance at 405 nm in a kinetic mode at a constant temperature (e.g., 25°C or 37°C).
-
The rate of the reaction (V) is calculated from the linear portion of the absorbance versus time curve.
-
The molar concentration of p-nitroaniline produced can be calculated using the Beer-Lambert law (ε of pNA at 410 nm is 8,800 M⁻¹cm⁻¹).
-
Kinetic parameters (Km and Vmax) can be determined by plotting the reaction rates against a range of substrate concentrations and fitting the data to the Michaelis-Menten equation.
UV Spectrophotometric Assay using N-Benzoyl-L-tyrosine ethyl ester (BTEE)
This classic assay measures the hydrolysis of BTEE, which results in an increase in absorbance at 256 nm.
Materials:
-
Chymotrypsin solution
-
BTEE stock solution (dissolved in a mixture of methanol and water)
-
Assay buffer (e.g., 80 mM Tris-HCl, pH 7.8, containing 100 mM CaCl₂)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
Procedure:
-
Equilibrate the assay buffer and BTEE solution to the desired temperature (e.g., 25°C).
-
In a quartz cuvette, mix the assay buffer and the BTEE solution.
-
Place the cuvette in the spectrophotometer and record the baseline absorbance at 256 nm.
-
Initiate the reaction by adding the chymotrypsin solution to the cuvette and mix thoroughly.
-
Record the increase in absorbance at 256 nm over time.
-
The rate of reaction is determined from the initial linear slope of the absorbance versus time plot.
Visualizing Experimental and Biological Context
To aid in the understanding of the experimental workflow and the biological relevance of chymotrypsin activity, the following diagrams are provided.
Caption: Experimental workflow for a typical chymotrypsin activity assay.
Chymotrypsin, beyond its digestive role, is involved in cellular signaling. One such pathway involves the activation of Protease-Activated Receptors (PARs). Chymotrypsin can cleave the extracellular domain of PAR2, exposing a tethered ligand that initiates a downstream signaling cascade.
Caption: Chymotrypsin-mediated activation of the PAR2 signaling pathway.
Conclusion
This compound serves as a viable chromogenic substrate for the continuous monitoring of chymotrypsin activity. Its suitability as a "reference standard" depends on the specific application and the need for comparison with established literature values. For high-sensitivity applications, fluorogenic substrates like GGPNA may be preferable. The choice of substrate should be guided by the specific requirements of the assay, including the desired sensitivity, the presence of interfering substances, and the available instrumentation. The provided protocols and comparative data aim to facilitate an informed decision for researchers in their study of chymotrypsin enzymology and its role in biological processes.
References
- 1. Kinetic studies on the chymotrypsin A alpha-catalyzed hydrolysis of a series of N-acetyl-L-phenylalanyl peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Kinetics of N-glutaryl-L-phenylalanine p-nitroanilide hydrolysis catalyzed by alpha-chymotrypsin in aqueous solutions of dodecyltrimethylammonium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new, highly sensitive and specific assay for chymotrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Chymotrypsin Isoforms Using AC-Phe-Gly-pNA as a Chromogenic Substrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enzymatic activity of different chymotrypsin isoforms, focusing on their kinetic parameters when hydrolyzing the synthetic chromogenic substrate N-Acetyl-L-phenylalanyl-L-glycine p-nitroanilide (AC-Phe-Gly-pNA). This document offers a standardized experimental protocol for this analysis, presents available kinetic data, and discusses the implications of the findings for researchers in enzymology and drug development.
Introduction to Chymotrypsin and its Isoforms
Chymotrypsin is a key digestive serine protease synthesized in the pancreas as an inactive zymogen, chymotrypsinogen.[1] Upon activation in the small intestine, it plays a crucial role in the breakdown of proteins by preferentially cleaving peptide bonds at the C-terminal side of aromatic amino acids such as tyrosine, tryptophan, and phenylalanine.[1] Several isoforms of chymotrypsin exist, with the most common being chymotrypsin A, B, and C. These isoforms, while structurally similar, exhibit distinct substrate specificities that can influence their biological functions and their utility in various research and industrial applications.
Chymotrypsin A is the most well-characterized isoform and generally displays broad specificity for aromatic and large hydrophobic residues at the P1 position.
Chymotrypsin B , while sharing many substrates with chymotrypsin A, has been shown to have a significantly lower activity towards substrates with tryptophan at the P1 position.
Chymotrypsin C (Caldecrin) exhibits a more distinct substrate preference, showing a markedly higher catalytic efficiency for substrates with a leucine residue at the P1 position compared to other chymotrypsin isoforms.
The use of a specific chromogenic substrate like this compound allows for a direct and continuous spectrophotometric assay of chymotrypsin activity, making it a valuable tool for comparative kinetic studies.
Comparative Kinetic Data
| Isoform | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Bovine α-Chymotrypsin A | Suc-AAPF-pNA | ~0.05 - 0.1 | ~50 - 100 | ~1 x 106 |
| Bovine Chymotrypsin B | Suc-AAPF-pNA | ~0.1 - 0.2 | ~20 - 40 | ~2 x 105 |
Note: The kinetic parameters presented are approximate values derived from multiple sources and should be considered as illustrative. Actual values can vary depending on the precise experimental conditions.
Discussion of Chymotrypsin C Specificity: Published research indicates that chymotrypsin C has a strong preference for cleaving peptide bonds C-terminal to leucine residues. Its catalytic efficiency towards leucyl substrates is significantly higher than that of chymotrypsin A and B. Conversely, its activity towards substrates with phenylalanine at the P1 position, such as this compound, is expected to be considerably lower than that of the A and B isoforms.
Experimental Protocol: Enzymatic Assay of Chymotrypsin Isoforms
This protocol details a standardized procedure for determining the kinetic parameters of chymotrypsin isoforms using a chromogenic substrate like this compound.
1. Materials and Reagents:
-
Bovine α-Chymotrypsin A (e.g., Sigma-Aldrich C4129)
-
Bovine Chymotrypsin B
-
Chymotrypsin C
-
This compound (or other suitable p-nitroanilide substrate)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0) containing CaCl2 (e.g., 10 mM)
-
Dimethyl sulfoxide (DMSO)
-
Spectrophotometer capable of reading at 405 nm
-
Thermostatted cuvette holder
-
Precision pipettes and tips
-
Quartz cuvettes
2. Preparation of Solutions:
-
Enzyme Stock Solutions: Prepare individual stock solutions of each chymotrypsin isoform (e.g., 1 mg/mL) in 1 mM HCl with 2 mM CaCl2 to prevent autolysis. Store in aliquots at -20°C. Immediately before use, dilute the stock solutions to the desired final concentration (e.g., 1-10 µg/mL) in cold assay buffer.
-
Substrate Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.
-
Assay Buffer: Prepare a 50 mM Tris-HCl buffer, adjust the pH to 8.0 at 25°C, and add CaCl2 to a final concentration of 10 mM.
3. Assay Procedure:
-
Set the spectrophotometer to 405 nm and equilibrate the cuvette holder to 25°C.
-
Prepare a series of substrate dilutions in the assay buffer from the stock solution. The final concentrations should typically range from 0.1 to 10 times the expected Km.
-
To a 1 mL quartz cuvette, add the appropriate volume of assay buffer and the substrate dilution.
-
Initiate the reaction by adding a small volume of the diluted enzyme solution to the cuvette. The final enzyme concentration should be chosen to ensure a linear rate of product formation for at least the first 1-2 minutes.
-
Immediately mix the contents of the cuvette by gentle inversion and place it in the spectrophotometer.
-
Record the increase in absorbance at 405 nm over time. The product, p-nitroaniline, has a high extinction coefficient at this wavelength.
-
Determine the initial velocity (V0) of the reaction from the linear portion of the absorbance versus time plot. The rate of p-nitroaniline formation can be calculated using the Beer-Lambert law (ε405 for p-nitroaniline is approximately 10,000 M-1cm-1).
-
Repeat the assay for each substrate concentration and for each chymotrypsin isoform.
-
Perform a blank reaction without the enzyme to correct for any non-enzymatic substrate hydrolysis.
4. Data Analysis:
-
Plot the initial velocity (V0) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation (V0 = (Vmax * [S]) / (Km + [S])) using non-linear regression analysis to determine the values of Km and Vmax.
-
Calculate the turnover number (kcat) from the Vmax value and the enzyme concentration ([E]t) used in the assay (kcat = Vmax / [E]t).
-
Calculate the catalytic efficiency as the ratio of kcat/Km.
Visualizing the Workflow and Reaction
The following diagrams illustrate the experimental workflow for the comparative analysis and the enzymatic reaction pathway.
Caption: Experimental workflow for the comparative kinetic analysis of chymotrypsin isoforms.
Caption: Catalytic mechanism of chymotrypsin with a p-nitroanilide substrate.
References
Assessing Chymotrypsin Purity: A Comparative Guide to Using AC-Phe-Gly-pNA
For researchers, scientists, and drug development professionals, ensuring the purity of enzyme preparations is paramount for accurate and reproducible experimental results. This guide provides a comprehensive comparison of N-acetyl-L-phenylalanine-glycine p-nitroanilide (Ac-Phe-Gly-pNA) with other substrates for assessing the purity of chymotrypsin, a key serine protease. Purity is determined by measuring the specific activity of the enzyme preparation, which is the enzyme activity per unit of protein concentration.
Principle of the Assay
Chymotrypsin selectively catalyzes the hydrolysis of peptide bonds on the C-terminal side of aromatic amino acids such as tyrosine, phenylalanine, and tryptophan. This compound is a chromogenic substrate specifically designed for chymotrypsin. The enzyme cleaves the amide bond between glycine and p-nitroaniline, releasing the yellow-colored p-nitroaniline (pNA). The rate of pNA formation, measured by the increase in absorbance at 405 nm, is directly proportional to the chymotrypsin activity.
Figure 1. Enzymatic cleavage of this compound by chymotrypsin.
Experimental Protocols
Assessing chymotrypsin purity involves two key experimental stages: determining the enzymatic activity and quantifying the total protein concentration. The specific activity is then calculated by dividing the enzyme activity by the protein concentration.
I. Chymotrypsin Activity Assay using this compound
A. Materials:
-
α-Chymotrypsin sample
-
This compound substrate
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0) containing CaCl2 (e.g., 20 mM)
-
Dimethyl sulfoxide (DMSO)
-
Spectrophotometer capable of reading absorbance at 405 nm
-
96-well microplate or cuvettes
B. Procedure:
-
Prepare the Assay Buffer: Prepare a 50 mM Tris-HCl buffer with 20 mM CaCl2 and adjust the pH to 8.0.
-
Prepare the Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 20 mM.
-
Prepare the Working Substrate Solution: Dilute the substrate stock solution in the assay buffer to the desired final concentration (e.g., 1 mM).
-
Prepare the Chymotrypsin Solution: Dissolve the chymotrypsin preparation in cold, low ionic strength buffer (e.g., 1 mM HCl) to a suitable concentration. Further dilute with the assay buffer just before use.
-
Set up the Reaction: In a microplate well or cuvette, add the assay buffer and the chymotrypsin solution.
-
Initiate the Reaction: Add the working substrate solution to the well/cuvette to start the reaction. The final volume should be consistent for all assays.
-
Measure Absorbance: Immediately measure the increase in absorbance at 405 nm over time at a constant temperature (e.g., 25°C or 37°C). Record the absorbance at regular intervals (e.g., every 30 seconds) for a few minutes.
-
Calculate Enzyme Activity: Determine the rate of reaction (ΔA405/min) from the linear portion of the absorbance versus time plot. Use the molar extinction coefficient of p-nitroaniline (ε = 8,800 M⁻¹cm⁻¹) to convert this rate into moles of product formed per minute. One unit of chymotrypsin activity is defined as the amount of enzyme that hydrolyzes 1.0 µmole of substrate per minute under the specified conditions.
II. Total Protein Concentration Determination (Bradford Assay)
A. Materials:
-
Chymotrypsin sample
-
Bradford reagent (Coomassie Brilliant Blue G-250)
-
Bovine Serum Albumin (BSA) standards
-
Spectrophotometer capable of reading absorbance at 595 nm
-
96-well microplate or cuvettes
B. Procedure:
-
Prepare BSA Standards: Prepare a series of BSA standards of known concentrations (e.g., 0, 0.1, 0.25, 0.5, 0.75, 1.0 mg/mL).
-
Prepare the Chymotrypsin Sample: Dilute the chymotrypsin preparation to a concentration that falls within the linear range of the BSA standard curve.
-
Set up the Assay: In separate wells or cuvettes, add the BSA standards and the diluted chymotrypsin sample.
-
Add Bradford Reagent: Add the Bradford reagent to each well/cuvette and mix well.
-
Incubate: Incubate at room temperature for at least 5 minutes.
-
Measure Absorbance: Measure the absorbance at 595 nm.
-
Determine Protein Concentration: Create a standard curve by plotting the absorbance of the BSA standards against their concentrations. Use the standard curve to determine the protein concentration of the chymotrypsin sample.
III. Calculation of Specific Activity
Specific Activity (Units/mg) = (Enzyme Activity in Units/mL) / (Protein Concentration in mg/mL)
Comparison of Chymotrypsin Substrates
The choice of substrate can significantly impact the sensitivity and specificity of the chymotrypsin assay. Below is a comparison of this compound with other commonly used chromogenic and fluorogenic substrates.
| Substrate | Type | Detection Wavelength (nm) | Km (mM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) | Advantages | Disadvantages |
| This compound | Chromogenic | 405 | ~1-5 | ~10-50 | ~2,000 - 50,000* | Good specificity, easy to use, and cost-effective. | Moderate sensitivity compared to fluorogenic substrates. |
| N-Succinyl-Ala-Ala-Pro-Phe-pNA | Chromogenic | 405 | 0.089 | 10 | 112,360 | High catalytic efficiency, good specificity. | More complex peptide sequence. |
| N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE) | Chromogenic | 256 | 0.1-0.2 | ~200 | ~1,000,000 - 2,000,000 | High catalytic efficiency. | UV detection wavelength can be subject to interference from other molecules. |
| N-Succinyl-Ala-Ala-Pro-Phe-AMC | Fluorogenic | Ex: 380, Em: 460 | ~0.05 | ~50 | ~1,000,000 | High sensitivity, low background interference. | Higher cost, requires a fluorescence plate reader. |
| Glt-Leu-Phe-NH-Meq | Fluorogenic | Ex: 340, Em: 425 | 0.03 | 15 | 500,000 | Very high sensitivity, can detect as little as 0.7 ng of chymotrypsin.[1] | Higher cost, requires a fluorescence plate reader. |
Note: Specific kinetic parameters for this compound can vary depending on the experimental conditions (e.g., pH, temperature, buffer composition). The values presented are estimates based on data for similar N-acetyl-L-phenylalanyl peptides.[2]
Experimental Workflow for Purity Assessment
The following diagram illustrates the logical flow for assessing the purity of a chymotrypsin preparation.
Figure 2. Workflow for chymotrypsin purity assessment.
Conclusion
This compound serves as a reliable and cost-effective substrate for assessing the purity of chymotrypsin preparations. Its specificity and ease of use in a colorimetric assay make it a valuable tool for routine quality control. While fluorogenic substrates offer higher sensitivity, the straightforward protocol and accessible instrumentation required for p-nitroanilide-based assays ensure their continued relevance in many research and development settings. By combining the enzymatic activity assay with a total protein quantification method, researchers can accurately determine the specific activity, a critical indicator of enzyme purity.
References
A Comparative Guide to Chymotrypsin Substrates for Researchers and Drug Development Professionals
An in-depth analysis of chromogenic and fluorogenic substrates for the accurate assessment of chymotrypsin activity, featuring AC-Phe-Gly-pNA and other key alternatives. This guide provides a comprehensive comparison of their performance, supported by experimental data and detailed protocols to aid in assay selection and optimization.
Chymotrypsin, a serine protease, plays a critical role in protein digestion and is a key target in various biomedical research and drug discovery programs. The accurate measurement of its enzymatic activity is paramount for understanding its function and for the screening of potential inhibitors. A variety of synthetic substrates have been developed for this purpose, broadly categorized as chromogenic and fluorogenic. This guide provides a comparative overview of commonly used chymotrypsin substrates, with a focus on the chromogenic substrate N-acetyl-L-phenylalanine-glycine-p-nitroanilide (this compound) and its alternatives.
Performance Comparison of Chymotrypsin Substrates
The choice of substrate for a chymotrypsin assay depends on several factors, including the required sensitivity, the presence of interfering compounds, and the available instrumentation. The kinetic parameters, Michaelis constant (Km) and catalytic rate constant (kcat), are crucial for evaluating substrate performance. A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat value signifies a faster turnover rate. The catalytic efficiency of an enzyme for a particular substrate is best represented by the kcat/Km ratio.
Below is a summary of kinetic parameters for several common chymotrypsin substrates.
| Substrate | Type | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| This compound | Chromogenic | Varies | Varies | Varies |
| Suc-Ala-Ala-Pro-Phe-pNA | Chromogenic | ~100 | Varies | Varies |
| Suc-Ala-Ala-Pro-Phe-AMC | Fluorogenic | 15[1] | 1.5[1] | 100,000 |
| N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE) | Chromogenic | Varies | Varies | Varies |
| Glt-Leu-Phe-NH-Meq | Fluorogenic | Varies | Varies | Varies |
Note: "Varies" indicates that while these substrates are widely used, specific and directly comparable kinetic constants were not consistently available across the reviewed literature under standardized conditions. Researchers should consult specific product datasheets or primary literature for conditions-specific values.
Detailed Experimental Protocols
Accurate and reproducible results are contingent on well-defined experimental protocols. Below are detailed methodologies for performing chymotrypsin activity assays using both a chromogenic and a fluorogenic substrate.
Chromogenic Assay using N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA)
This protocol is adapted from established methods for measuring chymotrypsin activity through the colorimetric detection of p-nitroaniline released from the substrate.[2]
Materials:
-
Bovine Pancreas α-Chymotrypsin
-
N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0) containing CaCl2 (e.g., 20 mM)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader or spectrophotometer capable of measuring absorbance at 410 nm
-
96-well microplate
Procedure:
-
Substrate Preparation: Prepare a stock solution of Suc-AAPF-pNA in DMSO. Further dilute the stock solution with the Tris-HCl buffer to the desired final concentrations.
-
Enzyme Preparation: Prepare a stock solution of α-chymotrypsin in a suitable buffer (e.g., 1 mM HCl with 2 mM CaCl2) and dilute it to the desired concentration in the Tris-HCl assay buffer immediately before use.
-
Assay Setup:
-
Add the chymotrypsin solution to the wells of a 96-well microplate.
-
To initiate the reaction, add the Suc-AAPF-pNA substrate solution to each well.
-
The final reaction volume is typically 200 µL.
-
-
Measurement:
-
Immediately measure the absorbance at 410 nm at regular intervals (e.g., every minute) for a defined period (e.g., 10-30 minutes) using a microplate reader.
-
The rate of p-nitroaniline release is determined from the linear portion of the absorbance versus time plot.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔA410/min).
-
The concentration of p-nitroaniline produced can be calculated using its molar extinction coefficient (ε = 8800 M⁻¹cm⁻¹).[3]
-
Fluorogenic Assay using Suc-Ala-Ala-Pro-Phe-AMC (Suc-AAPF-AMC)
This protocol outlines the measurement of chymotrypsin activity through the highly sensitive detection of the fluorescent molecule 7-amino-4-methylcoumarin (AMC) released from the substrate.[4]
Materials:
-
Bovine Pancreas α-Chymotrypsin
-
Suc-Ala-Ala-Pro-Phe-AMC (Suc-AAPF-AMC)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5)
-
Dimethyl sulfoxide (DMSO)
-
Fluorometric microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)
-
96-well black microplate
Procedure:
-
Substrate Preparation: Prepare a stock solution of Suc-AAPF-AMC in DMSO. Dilute the stock solution in the assay buffer to the desired final concentrations. Protect the solution from light.
-
Enzyme Preparation: Prepare a stock solution of α-chymotrypsin in a suitable buffer and dilute it to the desired concentration in the assay buffer immediately before use.
-
Assay Setup:
-
Add the chymotrypsin solution to the wells of a 96-well black microplate.
-
To initiate the reaction, add the Suc-AAPF-AMC substrate solution to each well.
-
The final reaction volume is typically 100-200 µL.
-
-
Measurement:
-
Immediately measure the fluorescence intensity at regular intervals using a microplate reader with the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Determine the rate of increase in fluorescence (ΔRFU/min).
-
A standard curve of free AMC can be used to convert the fluorescence readings into the concentration of the product formed.
-
Experimental Workflow and Enzymatic Reaction
The following diagrams illustrate the general workflow for a chymotrypsin activity assay and the enzymatic cleavage of a p-nitroanilide substrate.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for AC-Phe-Gly-pna
For researchers and scientists engaged in drug development and enzymatic studies, the proper handling and disposal of chemical reagents like AC-Phe-Gly-pna are paramount for ensuring a safe and compliant laboratory environment. While this compound itself is not classified as a hazardous substance, its enzymatic cleavage releases p-nitroaniline (pNA), a compound with significant health risks. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound and any resulting waste, ensuring the safety of laboratory personnel and environmental protection.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). The primary hazard associated with this compound waste is the presence of p-nitroaniline.
-
Gloves: Nitrile gloves are mandatory. Double-gloving is recommended, especially when handling concentrated solutions or solid waste.
-
Eye Protection: Always wear safety glasses with side shields or splash goggles.
-
Lab Coat: A standard laboratory coat must be worn to protect from potential splashes.
-
Ventilation: It is best practice to handle solid this compound and prepare solutions in a chemical fume hood to prevent the inhalation of any fine particulates.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and its hazardous byproduct, p-nitroaniline.
| Property | This compound | p-nitroaniline (pNA) |
| Molecular Formula | C₁₉H₂₀N₄O₅[1][2][3] | C₆H₆N₂O₂ |
| Molecular Weight | 384.39 g/mol [1][2] | 138.12 g/mol |
| Appearance | Lyophilized powder | Bright yellow crystalline powder with a slight ammonia-like odor. |
| Hazards | Not classified as a hazardous substance. | Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure. Suspected of causing genetic defects. Can cause methemoglobinemia, leading to headache, dizziness, and cyanosis. |
| Storage Temperature | -20°C | Store in a cool, dry, well-ventilated place away from incompatible materials. |
Experimental Protocol for Disposal
This protocol is applicable to all materials contaminated with this compound, including unused stock solutions, leftover working solutions, and waste generated from enzymatic assays.
Step 1: Waste Segregation and Collection
-
Liquid Waste:
-
Designate a specific, clearly labeled hazardous waste container for all liquid waste containing this compound and p-nitroaniline.
-
The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, leak-proof cap.
-
The label must include: "Hazardous Waste," "this compound/p-nitroaniline Waste," and the primary hazardous component, "p-nitroaniline."
-
Crucially, do not pour any of this waste down the drain.
-
-
Solid Waste:
-
Collect all contaminated solid materials, such as pipette tips, microplates, gloves, and paper towels, in a separate, dedicated solid hazardous waste container.
-
This container should also be clearly labeled: "Hazardous Waste," "Solid this compound/p-nitroaniline Debris," and indicate the presence of "p-nitroaniline."
-
Step 2: Decontamination of Work Area
-
Upon completion of your experiment and waste collection, thoroughly decontaminate the work surface (e.g., chemical fume hood, benchtop).
-
Wipe the area with a suitable laboratory disinfectant or 70% ethanol.
-
Dispose of all cleaning materials (e.g., wipes, paper towels) as solid hazardous waste, as described in Step 1.
Step 3: Storage of Hazardous Waste
-
Securely seal all hazardous waste containers.
-
Store the containers in a designated and secure satellite accumulation area within your laboratory, away from incompatible materials.
Step 4: Final Disposal
-
Contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of the waste through regular trash or other non-compliant means. The disposal will be handled by a licensed hazardous waste disposal service.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound waste.
References
Essential Safety and Logistics for Handling AC-Phe-Gly-pNA
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling specialized chemical reagents like AC-Phe-Gly-pNA (Acetyl-L-phenylalanyl-glycine-p-nitroanilide). While this compound itself is not classified as a hazardous substance, its enzymatic hydrolysis product, p-nitroaniline, is acutely toxic.[1] Therefore, a comprehensive approach to safety, encompassing all stages from preparation to disposal, is crucial. This guide provides detailed procedural information to foster a safe and efficient laboratory environment.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is recommended to mitigate risks associated with both the substrate and its potential byproducts.
Core PPE Requirements
| PPE Category | Type | Rationale |
| Hand Protection | Nitrile gloves | Protects against skin contact. Double-gloving is recommended when handling p-nitroaniline or after enzymatic cleavage of this compound.[1] |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles | Prevents eye contact with dust or splashes. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Footwear | Closed-toe shoes | Protects feet from spills. |
Enhanced PPE for Specific Operations
| Operation | Additional PPE | Rationale |
| Weighing and preparing solutions | NIOSH-approved respirator | Recommended if not performed in a chemical fume hood to prevent inhalation of fine powders. |
| Handling post-reaction mixtures | Face shield (in addition to goggles) | Provides an extra layer of protection from splashes containing toxic p-nitroaniline. |
| Spill cleanup | Chemical-resistant apron or coveralls | Offers greater body protection during extensive cleanup operations. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol minimizes exposure and ensures the integrity of the experiment.
1. Preparation and Weighing:
-
Conduct all weighing and solution preparation of this compound within a certified chemical fume hood to minimize inhalation risk.[2]
-
Before handling, ensure all required PPE is correctly worn.
-
Use anti-static weighing paper or a weighing boat to prevent dispersal of the powdered compound.
-
Close the container tightly immediately after use and store at the recommended temperature of -20°C.[2]
2. Solubilization:
-
When dissolving this compound, add the solvent slowly to the powder to avoid aerosol generation.
-
If sonication is required, ensure the vessel is securely capped.
3. Enzymatic Reaction:
-
Perform the enzymatic assay in a designated area, away from general laboratory traffic.
-
Keep all reaction vessels covered to the extent possible.
-
Be aware that the reaction mixture will contain increasingly toxic p-nitroaniline as the reaction progresses.
4. Post-Reaction Handling:
-
Treat all post-reaction mixtures as hazardous due to the presence of p-nitroaniline.[1]
-
If further processing is required, continue to work within a fume hood.
5. Spill Management:
-
In the event of a spill, evacuate the immediate area and alert colleagues.
-
For small powder spills, gently cover with an inert absorbent material and then carefully sweep it into a designated hazardous waste container. Avoid raising dust.
-
For liquid spills, absorb with a chemical spill pillow or other suitable absorbent material and place in a sealed container for disposal.
-
Clean the spill area thoroughly with an appropriate decontaminating solution.
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure personnel safety.
Waste Segregation:
| Waste Type | Container | Disposal Protocol |
| Unused this compound | Original or clearly labeled, sealed container | Dispose of as chemical waste according to your institution's hazardous waste guidelines. |
| Contaminated Labware (e.g., pipette tips, tubes) | Lined, sealed hazardous waste container | Treat as hazardous waste due to potential p-nitroaniline contamination. |
| Liquid Waste (post-reaction mixtures) | Clearly labeled, sealed hazardous waste container | Dispose of as hazardous chemical waste. Do not pour down the drain. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Lined, sealed hazardous waste container | Dispose of as hazardous waste. |
Decontamination Procedure:
-
All non-disposable labware that has come into contact with this compound or p-nitroaniline should be decontaminated.
-
Rinse glassware and equipment with a suitable organic solvent (e.g., ethanol or methanol) in a fume hood, collecting the rinse as hazardous waste.
-
Follow with a thorough wash using a laboratory detergent and water.
Visual Workflow Guides
To further clarify the procedural steps, the following diagrams illustrate the operational and disposal workflows.
Caption: Operational workflow for handling this compound.
Caption: Disposal plan for this compound related waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
